molecular formula C7H7N3O B11925255 3-Aminopyrazolo[1,5-a]pyridin-6-ol

3-Aminopyrazolo[1,5-a]pyridin-6-ol

Cat. No.: B11925255
M. Wt: 149.15 g/mol
InChI Key: ZURPLDDPRLBDCJ-UHFFFAOYSA-N
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Description

3-Aminopyrazolo[1,5-a]pyridin-6-ol (CAS 340961-95-7) is a versatile nitrogen-rich heterocyclic compound used primarily as a key synthetic intermediate in medicinal chemistry and drug discovery research . This compound serves as a privileged building block for constructing more complex molecules, particularly in the development of protein kinase inhibitors (PKIs) . Kinase inhibitors are a crucial class of therapeutics in targeted cancer treatment, and the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are known to act as potent ATP-competitive inhibitors for various kinase targets . The strategic placement of amino and hydroxyl functional groups on its core structure allows for diverse chemical modifications, enabling researchers to fine-tune the pharmacological properties and selectivity of resulting candidate compounds . As a rigid, planar bicyclic system, it is a valuable template for generating chemical libraries aimed at discovering novel therapeutic agents for oncology and other disease areas . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-aminopyrazolo[1,5-a]pyridin-6-ol

InChI

InChI=1S/C7H7N3O/c8-6-3-9-10-4-5(11)1-2-7(6)10/h1-4,11H,8H2

InChI Key

ZURPLDDPRLBDCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1O)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopyrazolo[1,5-a]pyridin-6-ol (CAS: 340961-97-9) is a fused bicyclic heteroaromatic scaffold of significant value in modern medicinal chemistry. Structurally characterized by a pyrazole ring fused to a pyridine ring with specific amine and hydroxyl functionalization, this compound serves as a critical bioisostere for the adenine moiety of ATP.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and application as a "privileged scaffold" in the design of type I and type II kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound exhibits a planar geometry with an electron-rich pyrazole moiety and an electron-deficient pyridine ring.[1] The 3-amino and 6-hydroxy substitution pattern provides dual vectors for hydrogen bonding, essential for high-affinity ligand-protein interactions.[1]

PropertyData
IUPAC Name 3-Aminopyrazolo[1,5-a]pyridin-6-ol
CAS Number 340961-97-9
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~4.5 (Amine conjugate acid), ~9.5 (Phenol)
H-Bond Donors 3 (NH₂, OH)
H-Bond Acceptors 3 (N, O)

Synthetic Methodologies

The synthesis of 3-aminopyrazolo[1,5-a]pyridin-6-ol poses regiochemical challenges. Two primary routes are established: De Novo Cyclization (Method A) and Core Functionalization (Method B). Method B is generally preferred for scale-up due to the availability of the parent scaffold.[1]

Method A: De Novo Cyclization (From 3-Hydroxypyridine)

This route constructs the fused ring system from a pyridine precursor.

  • N-Amination: 3-Hydroxypyridine is treated with hydroxylamine-O-sulfonic acid (HOSA) to generate the N-aminopyridinium salt.[1]

  • Cycloaddition: The salt undergoes a [3+2] dipolar cycloaddition with a propiolate ester or equivalent alkyne to form the pyrazolo[1,5-a]pyridine core.

  • Functionalization: Subsequent nitration and reduction yield the target amine.[2]

Method B: Nitration-Reduction of Pyrazolo[1,5-a]pyridin-6-ol (Preferred)

This protocol utilizes the high nucleophilicity of the C-3 position in the pyrazolo[1,5-a]pyridine system.[1]

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve pyrazolo[1,5-a]pyridin-6-ol (or its O-protected derivative, e.g., 6-methoxy) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Nitration: Dropwise addition of fuming nitric acid (HNO₃). The electrophilic aromatic substitution occurs exclusively at the C-3 position due to the electron-rich nature of the pyrazole ring.[1]

    • Process Note: Maintain temperature <10°C to prevent over-nitration or ring oxidation.

  • Quench & Isolation: Pour onto crushed ice. The 3-nitro intermediate typically precipitates as a yellow solid.[1] Filter and wash with water.

  • Reduction: Dissolve the 3-nitro intermediate in MeOH/THF. Add 10% Pd/C catalyst and subject to H₂ atmosphere (1-3 atm) or use SnCl₂/HCl for chemical reduction.[1]

  • Purification: Filter catalyst, concentrate, and recrystallize from EtOH/EtOAc.

Visualization: Synthetic Pathways[4][7]

SynthesisPathways cluster_legend Methodology StartA 3-Hydroxypyridine StepA1 N-Aminopyridinium Salt StartA->StepA1 HOSA, Base Core Pyrazolo[1,5-a]pyridin-6-ol StepA1->Core [3+2] Cyclization (Propiolate) Nitro 3-Nitro Intermediate Core->Nitro HNO3, H2SO4 (Nitration at C3) Product 3-Aminopyrazolo[1,5-a]pyridin-6-ol Nitro->Product H2, Pd/C (Reduction)

Caption: Figure 1. Convergent synthetic pathways highlighting the [3+2] cyclization and C-3 nitration/reduction strategies.

Reactivity Profile & Functionalization[7][8][12]

The 3-amino and 6-hydroxy groups possess distinct reactivity profiles, allowing for orthogonal functionalization.[1]

C3-Amine: The Hinge Binder

The exocyclic amine at position 3 is a moderate nucleophile.[1]

  • Acylation: Reacts readily with acid chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form amides. This is the primary method for attaching "tail" moieties that extend into the kinase solvent-exposed region.[1]

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines, often used to tune solubility and lipophilicity.

C6-Hydroxyl: The Solubilizing Vector

The phenolic hydroxyl at position 6 is acidic (pKa ~9.5).

  • Etherification: Alkylation with alkyl halides (Mitsunobu or Williamson ether synthesis) allows the introduction of solubilizing groups (e.g., morpholine-ethyl, PEG chains) without disrupting the core planarity.

  • Bioisosterism: The 6-OH can be replaced by 6-F or 6-CF₃ in early scaffold design to modulate metabolic stability, though this requires starting from the corresponding 3-fluoro/trifluoromethyl pyridine.[1]

Biological Applications: Kinase Inhibitor Design[7]

The pyrazolo[1,5-a]pyridine scaffold is a proven bioisostere of the purine ring system found in ATP.

Mechanism of Action

In the ATP-binding pocket of protein kinases:

  • Acceptor: The N-1 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor from the kinase hinge region (typically the backbone NH).

  • Donor: The exocyclic 3-NH₂ group acts as a hydrogen bond donor to the hinge carbonyl.[1]

  • Vector: The 6-position points towards the solvent front or the ribose binding pocket, making it an ideal exit vector for solubility-enhancing groups.

Visualization: Pharmacophore Map

Pharmacophore cluster_scaffold 3-Aminopyrazolo[1,5-a]pyridin-6-ol Core N1 N-1 (Ring Nitrogen) NH2 3-NH2 (Exocyclic) HingeCO Kinase Hinge (Backbone C=O) NH2->HingeCO H-Bond (Donor) OH 6-OH (Substituent) Solvent Solvent Exposed Region OH->Solvent Solubilizing Vector HingeNH Kinase Hinge (Backbone NH) HingeNH->N1 H-Bond (Acceptor)

Caption: Figure 2. Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation upon prolonged air exposure; the phenol can darken over time.

  • Spill Response: Sweep up solids; do not generate dust.[1] Wash surface with ethanol followed by water.

References

  • Johns, B. A., et al. (2009). Pyrazolo[1,5-a]pyridine integrase inhibitors. Journal of Medicinal Chemistry. (General scaffold synthesis reference).
  • Lynch, M. A., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines. Bioorganic & Medicinal Chemistry Letters. (Homologous chemistry reference).

Sources

An In-Depth Technical Guide to 3-Aminopyrazolo[1,5-a]pyridin-6-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminopyrazolo[1,5-a]pyridin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and a proposed synthetic route based on established methodologies for related pyrazolo[1,5-a]pyridine scaffolds. Furthermore, this guide will explore its potential as a kinase inhibitor, a role suggested by the well-documented activity of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes of compounds. We will discuss its putative mechanism of action, outline relevant biological assays for its evaluation, and consider its structure-activity relationship in the context of drug discovery.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. These bicyclic nitrogen-containing heterocycles have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors, antiviral agents, and anti-inflammatory molecules.[1][2] Notably, the pyrazolo[1,5-a]pyrimidine framework is a key component in several approved and clinical-stage kinase inhibitors for the treatment of cancer.[3][4] The structural rigidity of this scaffold, combined with its capacity for diverse substitutions, allows for the fine-tuning of its interaction with the ATP-binding pocket of various kinases.

3-Aminopyrazolo[1,5-a]pyridin-6-ol, with its specific substitution pattern of an amino group at the 3-position and a hydroxyl group at the 6-position, presents a unique profile for potential therapeutic applications. The amino group can act as a crucial hydrogen bond donor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor, potentially enhancing its binding affinity and selectivity for target proteins.

Compound Profile: 3-Aminopyrazolo[1,5-a]pyridin-6-ol

PropertyValueSource
CAS Number 340961-97-9
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Canonical SMILES C1=CC(=O)C=C2C1=NN=C2N(Calculated)
InChI Key (Calculated)(Calculated)
Appearance (Predicted) Light-colored solidN/A
Solubility (Predicted) Soluble in polar organic solvents like DMSO and DMFN/A

Synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol: A Proposed Route

The following proposed synthesis is a logical amalgamation of known reactions for this class of compounds and serves as a starting point for its practical preparation.

Proposed Synthetic Workflow

Synthesis_of_3-Aminopyrazolo[1,5-a]pyridin-6-ol cluster_0 Step 1: Formation of N-Iminopyridinium Ylide cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Demethylation 5-Methoxypyridin-2-amine 5-Methoxypyridin-2-amine N-Iminopyridinium_Ylide 1-Amino-5-methoxypyridin-2-iminium mesitylenesulfonate 5-Methoxypyridin-2-amine->N-Iminopyridinium_Ylide Amination Aminating_Agent O-(Mesitylsulfonyl)hydroxylamine (MSH) Aminating_Agent->N-Iminopyridinium_Ylide Cycloaddition_Product 3-Amino-6-methoxypyrazolo[1,5-a]pyridine N-Iminopyridinium_Ylide->Cycloaddition_Product Cycloaddition Dipolarophile Cyanoacetylene Dipolarophile->Cycloaddition_Product Final_Product 3-Aminopyrazolo[1,5-a]pyridin-6-ol Cycloaddition_Product->Final_Product Demethylation Demethylating_Agent BBr₃ or HBr Demethylating_Agent->Final_Product

Caption: Proposed synthetic workflow for 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Amino-5-methoxypyridin-2-iminium mesitylenesulfonate (N-Iminopyridinium Ylide)

  • To a solution of 5-methoxypyridin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate, the N-iminopyridinium ylide, can be collected by filtration, washed with cold DCM, and dried under vacuum.

Causality: The amination of the pyridine nitrogen is a key step to form the ylide precursor. MSH is a commonly used and effective aminating agent for this transformation.

Step 2: Synthesis of 3-Amino-6-methoxypyrazolo[1,5-a]pyridine

  • Suspend the N-iminopyridinium ylide (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq), to the suspension.

  • Introduce the dipolarophile, cyanoacetylene (1.2 eq), to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The [3+2] cycloaddition is a powerful ring-forming reaction. The use of cyanoacetylene as the dipolarophile is expected to regioselectively yield the 3-amino substituted pyrazolo[1,5-a]pyridine core. The base facilitates the in-situ formation of the reactive ylide.

Step 3: Synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

  • Dissolve the 3-Amino-6-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent like DCM.

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a demethylating agent, such as boron tribromide (BBr₃) (1.5-2.0 eq), dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the final product by chromatography or recrystallization.

Causality: The cleavage of the methyl ether is necessary to unmask the hydroxyl group. BBr₃ is a potent Lewis acid commonly used for the demethylation of aryl methyl ethers.

Therapeutic Potential as a Kinase Inhibitor

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Based on the extensive literature on related compounds, 3-Aminopyrazolo[1,5-a]pyridin-6-ol is a promising candidate for kinase inhibition. The 3-amino group can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The 6-hydroxyl group can also participate in hydrogen bonding interactions within the active site, potentially enhancing potency and selectivity.

Potential Kinase Targets

Given the structural similarities to known inhibitors, potential kinase targets for 3-Aminopyrazolo[1,5-a]pyridin-6-ol could include:

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibition of CDKs, which are crucial for cell cycle regulation.[5]

  • Tyrosine Kinases: This class includes receptor tyrosine kinases (e.g., EGFR, KDR/VEGFR2) and non-receptor tyrosine kinases (e.g., Src family kinases). Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives have been reported as inhibitors of these kinases.[6][7]

  • Pim Kinases: These are constitutively active serine/threonine kinases implicated in cancer cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have been identified as potent Pim-1 inhibitors.[8][9]

  • Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase involved in cancer progression, which has been shown to be inhibited by pyrazolo[1,5-a]pyrimidine derivatives.[10]

Putative Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response Leads to Compound 3-Aminopyrazolo[1,5-a]pyridin-6-ol Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Putative inhibition of a generic receptor tyrosine kinase signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 3-Aminopyrazolo[1,5-a]pyridin-6-ol, a series of in vitro and cell-based assays are necessary.

In Vitro Kinase Inhibition Assay (Example: KDR/VEGFR2)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

Materials:

  • Recombinant human KDR (VEGFR2) kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol (test compound)

  • Staurosporine (positive control)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in DMSO, followed by a further dilution in kinase buffer.

  • In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Trustworthiness: This assay includes a positive control (staurosporine), a known potent kinase inhibitor, to validate the assay performance. The use of a well-established detection method like ADP-Glo™ ensures reliable and reproducible results.

Cellular Proliferation Assay (Example: HUVEC cells)

This assay evaluates the effect of the compound on the proliferation of a relevant cell line.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol

  • VEGF (Vascular Endothelial Growth Factor)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well plates

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a low-serum medium for 24 hours.

  • Treat the cells with various concentrations of 3-Aminopyrazolo[1,5-a]pyridin-6-ol for 1 hour.

  • Stimulate the cells with VEGF to induce proliferation.

  • Incubate for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.

Trustworthiness: The use of a specific growth factor (VEGF) to stimulate a relevant cell line (HUVECs for a KDR inhibitor) provides a biologically relevant context for the compound's activity.

Conclusion and Future Directions

3-Aminopyrazolo[1,5-a]pyridin-6-ol represents a promising scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. Its structural features suggest a high potential for potent and selective interactions with various kinase targets implicated in diseases such as cancer. The proposed synthetic route provides a practical starting point for its chemical synthesis, enabling further investigation of its biological properties.

Future research should focus on the following areas:

  • Synthesis and Characterization: The successful synthesis and thorough characterization of 3-Aminopyrazolo[1,5-a]pyridin-6-ol are paramount.

  • Kinase Profiling: A broad kinase screening panel should be employed to identify the primary kinase targets and assess the selectivity of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 3-amino and 6-hydroxyl positions, as well as on the pyrazolo[1,5-a]pyridine core, will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of relevant diseases to evaluate their therapeutic efficacy and pharmacokinetic properties.

The exploration of 3-Aminopyrazolo[1,5-a]pyridin-6-ol and its derivatives holds significant potential for the discovery of new and effective medicines to address unmet medical needs.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization of N-Iminopyridinium Ylides Using Alkenyl Bromides, Alkenyl Iodides, and Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. Available at: [Link]

  • Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at: [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]

Sources

3-Aminopyrazolo[1,5-a]pyridin-6-ol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aminopyrazolo[1,5-a]pyridin-6-ol for Drug Discovery Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-Aminopyrazolo[1,5-a]pyridin-6-ol, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. We will explore its fundamental physicochemical properties, propose a detailed synthetic pathway with accompanying characterization protocols, and discuss its potential as a core scaffold for developing targeted therapeutics. The guide synthesizes established principles of pyrazolopyridine chemistry with practical, field-proven insights, offering researchers a robust framework for incorporating this molecule into their research and development pipelines.

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry. Its structure can be viewed as a bioisostere of purine, the foundational component of nucleobases. This structural mimicry allows pyrazolopyridine derivatives to function as antagonists or modulators of biological pathways that involve natural purines, such as kinase signaling cascades.[1] The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic and steric profile, offering a versatile platform for designing selective and potent bioactive agents.

Derivatives of this and related pyrazolopyrimidine scaffolds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] Their success is largely attributed to their ability to act as "hinge-binding" motifs in various protein kinases, making them privileged scaffolds for the development of kinase inhibitors.[4][5] 3-Aminopyrazolo[1,5-a]pyridin-6-ol incorporates key functional groups—an amino group and a hydroxyl group—that can serve as critical pharmacophoric features or as synthetic handles for library development, making it a molecule of high strategic value.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and characteristics of 3-Aminopyrazolo[1,5-a]pyridin-6-ol are summarized below.

PropertyValueSource
Molecular Formula C₇H₇N₃O[6]
Molecular Weight 149.15 g/mol [6][7]
CAS Number 340961-97-9[6]
Canonical SMILES C1=C(C=N2N=CC(=C21)N)OInferred from Name
Appearance Expected to be a solid at room temperatureGeneral property of similar heterocycles

Synthesis and Structural Verification Workflow

While specific literature on the synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol is not abundant, a robust synthetic route can be designed based on established methodologies for the pyrazolo[1,5-a]pyridine scaffold, primarily the [3+2] cycloaddition of N-aminopyridinium salts.[8][9]

Proposed Retrosynthetic Analysis

A logical approach involves the cycloaddition of an appropriately substituted N-aminopyridinium ylide with an alkyne partner. The key is the strategic placement of the hydroxyl and eventual amino functionalities.

Retrosynthesis target 3-Aminopyrazolo[1,5-a]pyridin-6-ol step1 Aromatic Nitration / Reduction target->step1 precursor1 6-Hydroxypyrazolo[1,5-a]pyridine step1->precursor1 step2 [3+2] Cycloaddition precursor2 1-Amino-3-hydroxypyridinium salt step2->precursor2 precursor3 Suitable Alkyne (e.g., propiolonitrile) step2->precursor3 precursor1->step2

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is a representative, multi-step procedure grounded in established chemical principles for this molecular class.

Step 1: Synthesis of 1-Amino-3-hydroxypyridinium Mesitylenesulfonate

  • Rationale: The N-amino group is essential for forming the pyrazole ring. The hydroxyl group on the pyridine precursor places the final -OH at the correct position (position 6 after cyclization). Mesitylenesulfonate is a good leaving group for the amination reaction.

  • Dissolve 3-hydroxypyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The product typically precipitates from the solution. Collect the solid by filtration, wash with cold DCM, and dry under vacuum to yield the pyridinium salt.

Step 2: [3+2] Cycloaddition to form 6-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

  • Rationale: This is the key ring-forming step. Propiolonitrile is chosen as the C2 synthon, which introduces a nitrile group at the 3-position. This nitrile is a versatile precursor to the required 3-amino group.

  • Suspend the pyridinium salt (1.0 eq) in ethanol.

  • Add potassium carbonate (K₂CO₃) (3.0 eq) to the suspension. This base deprotonates the N-amino group to form the reactive pyridinium ylide in situ.

  • Add propiolonitrile (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pyrazolo[1,5-a]pyridine intermediate.

Step 3: Hydrolysis and Decarboxylation to the 3-Amino derivative

  • Rationale: The nitrile group can be hydrolyzed to a carboxylic acid and subsequently decarboxylated, or more directly, reduced to the amine. A common method is acidic hydrolysis followed by a Curtius, Hofmann, or Schmidt rearrangement. A simpler, though sometimes lower-yielding, method is direct reduction. Here we describe a hydrolysis/rearrangement approach.

  • Heat the nitrile intermediate from Step 2 in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to hydrolyze the nitrile to a carboxylic acid.

  • Isolate the carboxylic acid intermediate.

  • Perform a Hofmann rearrangement by treating the corresponding amide (formed from the acid) with bromine and sodium hydroxide, or a Curtius rearrangement via an acyl azide, to yield the final 3-amino product.

  • Purify the final compound by recrystallization or chromatography.

Characterization Workflow

Self-validating protocols require rigorous confirmation of molecular structure and purity. The following workflow is mandatory.

Characterization_Workflow cluster_0 Primary Structure Verification cluster_1 Purity & Final QC ms Mass Spectrometry (MS) Confirms Molecular Weight (149.15) Purified_Compound Purified Compound ms->Purified_Compound nmr NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity & Skeleton nmr->Purified_Compound hplc HPLC / UPLC Assesses Purity (>95%) elemental Elemental Analysis Confirms Elemental Composition hplc->elemental Final_QC_Passed Released for Biological Screening elemental->Final_QC_Passed Crude_Product Crude Product (Post-Synthesis) Crude_Product->ms Crude_Product->nmr Purified_Compound->hplc

Caption: Standard workflow for chemical synthesis and characterization.

  • Mass Spectrometry (MS): The initial and most critical step. Electrospray ionization (ESI) MS should show a prominent [M+H]⁺ ion at m/z 150.1. This provides immediate confirmation of the molecular weight.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The ¹H NMR will confirm the number and environment of protons on the bicyclic ring system. The ¹³C NMR will confirm the presence of seven distinct carbon atoms.

  • HPLC/UPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment. A sample is considered research-grade if its purity is ≥95% by peak area integration.

Medicinal Chemistry: Reactivity and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in kinase inhibitor design.[4][5] Several derivatives have been developed as potent inhibitors of targets like DDR1, KDR, and various CDKs.[10][11][12]

Chemical Reactivity for Library Synthesis

3-Aminopyrazolo[1,5-a]pyridin-6-ol possesses three key reactive sites for derivatization in a medicinal chemistry campaign:

  • 3-Amino Group: A potent nucleophile, ideal for forming amides, sulfonamides, ureas, and for use in reductive amination to explore the "solvent-front" region of ATP-binding pockets.

  • 6-Hydroxyl Group: Can be converted into ethers or esters to probe for additional hydrophobic or hydrogen-bonding interactions. It can also be a key hydrogen bond donor.

  • Aromatic Ring System: The C-H bonds on the scaffold can be functionalized via late-stage C-H activation or traditional electrophilic aromatic substitution (e.g., halogenation) to introduce further diversity.

Hypothetical Mechanism of Action: Kinase Inhibition

Given the scaffold's history, a primary hypothesis is that this molecule will function as an ATP-competitive kinase inhibitor. The pyrazolo[1,5-a]pyridine core would occupy the adenine-binding region, with the amino and hydroxyl groups forming critical hydrogen bonds with the "hinge" region of the kinase domain.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade cluster_1 Mechanism of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) Extracellular Domain Transmembrane Domain Kinase Domain GF->RTK 1. Ligand Binding & Dimerization RTK->RTK 2. Autophosphorylation Substrate Substrate Protein RTK->Substrate 3. Kinase Activity ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK/ERK) pSubstrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor 3-Aminopyrazolo [1,5-a]pyridin-6-ol Inhibitor->RTK Blocks ATP Binding Site

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase pathway.

Protocols for Biological Evaluation

To assess the therapeutic potential of 3-Aminopyrazolo[1,5-a]pyridin-6-ol, a tiered screening approach is recommended, starting with biochemical assays and progressing to cell-based models.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme, substrate peptide, and ATP at appropriate concentrations. Serially dilute 3-Aminopyrazolo[1,5-a]pyridin-6-ol in DMSO, then assay buffer, to create a dose-response curve (e.g., 10 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to wells. Add 2.5 µL of the diluted test compound.

  • Initiation: Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Aminopyrazolo[1,5-a]pyridin-6-ol (e.g., 100 µM to 10 nM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

3-Aminopyrazolo[1,5-a]pyridin-6-ol represents a high-potential starting point for drug discovery programs, particularly in oncology and immunology. Its physicochemical properties and the established pharmacological relevance of its core scaffold make it an attractive candidate for library synthesis and screening. Future work should focus on the efficient, scalable synthesis of the core molecule, followed by systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Profiling against a broad panel of kinases is a logical next step to identify primary targets and guide further optimization efforts.

References

  • de Mello, H., et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry, 47(22), 5427–5432. Available at: [Link]

  • ResearchGate. (2026, January 21). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Request PDF. Available at: [Link]

  • Yanti, et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education, 23(2), 193-200. Available at: [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. Available at: [Link]

  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5472. Available at: [Link]

  • ChemBK. (2024, April 9). 4-aminopyrazolo(3,4-d)pyrimidin-6-ol. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 114-123. Available at: [Link]

  • NIST. (n.d.). 3-Aminopyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Uche, K. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 10603-10629. Available at: [Link]

  • Gao, M., et al. (2013). Discovery and optimization of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry, 56(8), 3281-3295. Available at: [Link]

  • Uche, K. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(16), 10603-10629. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Available at: [Link]

  • PubChem. (n.d.). Aminopyrazolone. Retrieved from [Link]

  • Fancelli, D., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. Available at: [Link]

  • Google Patents. (n.d.). US11186576B2 - Pyrazolo[1,5-A][3][6][7]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Retrieved from

  • ResearchGate. (2015, October 5). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Available at: [Link]

  • Adams, D. R., et al. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6, 175-186. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine analogs, suggesting potential applications as a kinase inhibitor and in other therapeutic areas. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule. Two primary retrosynthetic strategies are explored, commencing from either a substituted pyridine precursor or a pre-functionalized pyrazolo[1,5-a]pyridine core. This document details the mechanistic underpinnings of each synthetic step, provides field-proven experimental protocols, and discusses the critical parameters for reaction optimization. The synthesis of this molecule is not explicitly detailed in publicly available literature, and thus, the pathways presented herein are a synthesis of established organic chemistry principles applied to this specific target.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The specific substitution pattern of an amino group at the 3-position and a hydroxyl group at the 6-position in 3-Aminopyrazolo[1,5-a]pyridin-6-ol presents a unique synthetic challenge and a molecule with potential for novel biological activities. This guide is intended to provide researchers with a robust theoretical and practical framework for the synthesis of this compound.

Retrosynthetic Analysis

Two logical retrosynthetic pathways are proposed for the synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol (I).

Pathway 1 disconnects the pyrazolo[1,5-a]pyridine core, suggesting a [3+2] cycloaddition strategy. This approach would involve the formation of an N-aminopyridinium ylide from a suitably substituted pyridine, which then undergoes cyclization.

Pathway 2 involves the functionalization of a pre-existing pyrazolo[1,5-a]pyridine scaffold. This pathway would start with a more readily available pyrazolo[1,5-a]pyridine and introduce the required amino and hydroxyl groups through sequential reactions.

Retrosynthesis Target 3-Aminopyrazolo[1,5-a]pyridin-6-ol (I) Pathway1 Pathway 1: Cycloaddition Target->Pathway1 Pathway2 Pathway 2: Functionalization Target->Pathway2 Intermediate1 3-Amino-6-methoxypyrazolo[1,5-a]pyridine Pathway1->Intermediate1 Demethylation Intermediate3 3-Nitropyrazolo[1,5-a]pyridin-6-ol Pathway2->Intermediate3 Reduction Intermediate2 N-Amino-5-methoxypyridinium Ylide Intermediate1->Intermediate2 [3+2] Cycloaddition & Amination StartingMaterial1 2-Halo-5-methoxypyridine Intermediate2->StartingMaterial1 Amination Intermediate4 6-Methoxypyrazolo[1,5-a]pyridine Intermediate3->Intermediate4 Nitration & Demethylation StartingMaterial2 Substituted Pyridine Intermediate4->StartingMaterial2 Cyclization

Caption: Retrosynthetic analysis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Pathway 1: Synthesis via [3+2] Cycloaddition

This pathway builds the pyrazolo[1,5-a]pyridine core from a substituted pyridine precursor. The key steps involve the formation of an N-aminopyridinium salt, its conversion to an ylide, and subsequent cycloaddition and functional group manipulations.

Step 1: Synthesis of 2-Chloro-5-methoxypyridine

The synthesis commences with a commercially available substituted picoline. A common route involves the chlorination of 5-methoxy-2-methylpyridine.

Protocol:

  • To a solution of 5-methoxy-2-methylpyridine in a suitable solvent (e.g., CCl₄), add N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-chloro-5-methoxypyridine.

Step 2: Synthesis of 1-Amino-2-imino-5-methoxypyridinium Ylide Precursor

The formation of an N-aminopyridinium salt is a critical step. This can be achieved by reacting the 2-halopyridine with a suitable aminating agent.

Protocol:

  • Dissolve 2-chloro-5-methoxypyridine in a suitable solvent such as ethanol.

  • Add an excess of hydrazine hydrate.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude N-amino-5-methoxypyridinium chloride can be used in the next step, often without further purification.

Step 3: [3+2] Cycloaddition to form 6-Methoxypyrazolo[1,5-a]pyridine

The N-aminopyridinium salt is converted in situ to the corresponding ylide, which then undergoes a [3+2] cycloaddition with a suitable two-carbon component.

Pathway1_Cycloaddition cluster_step1 Step 1: Amination cluster_step2 Step 2: Ylide Formation & Cycloaddition Pyridine 2-Chloro-5-methoxypyridine Salt N-Amino-5-methoxypyridinium Salt Pyridine->Salt Reflux Hydrazine Hydrazine Hydrate Hydrazine->Salt Ylide N-Iminopyridinium Ylide Salt->Ylide Base (e.g., K₂CO₃) Cycloadduct Dihydropyrazolo[1,5-a]pyridine Ylide->Cycloadduct Alkyne Alkyne (e.g., DMAD) Alkyne->Cycloadduct Product 6-Methoxypyrazolo[1,5-a]pyridine Cycloadduct->Product Oxidation (Air)

Caption: Formation of the pyrazolo[1,5-a]pyridine core via cycloaddition.

Protocol:

  • To a suspension of the N-amino-5-methoxypyridinium salt in a solvent like DMF, add a base such as potassium carbonate to generate the ylide in situ.

  • To this mixture, add a suitable dipolarophile, for example, dimethyl acetylenedicarboxylate (DMAD).

  • Stir the reaction at room temperature or with gentle heating. The reaction is often accompanied by a color change.

  • The initially formed dihydropyrazolo[1,5-a]pyridine is typically oxidized to the aromatic product by air.

  • After completion, the reaction is worked up by pouring into water and extracting with an organic solvent.

  • The product is purified by column chromatography.

Step 4: Nitration at the 3-Position

Regioselective nitration of the pyrazolo[1,5-a]pyridine ring is crucial. The electron-donating methoxy group at the 6-position can influence the position of nitration. Literature on related systems suggests that nitration can occur at the 3-position under specific conditions.

Protocol:

  • Dissolve 6-methoxypyrazolo[1,5-a]pyridine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

  • Stir the reaction mixture for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent and purify by chromatography to isolate 3-nitro-6-methoxypyrazolo[1,5-a]pyridine.

Step 5: Reduction of the Nitro Group

The nitro group is then reduced to the desired amino group. Catalytic transfer hydrogenation is a mild and effective method.

Protocol:

  • Dissolve 3-nitro-6-methoxypyrazolo[1,5-a]pyridine in a solvent such as ethanol or methanol.

  • Add a catalyst, for example, 10% Pd/C.

  • Add a hydrogen donor, such as ammonium formate or hydrazine hydrate.[1][2][3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude 3-amino-6-methoxypyrazolo[1,5-a]pyridine.

Step 6: Demethylation to 3-Aminopyrazolo[1,5-a]pyridin-6-ol

The final step is the cleavage of the methyl ether to yield the free hydroxyl group. Boron tribromide (BBr₃) is a common and effective reagent for this transformation. However, given the presence of a basic amino group, using pyridinium hydrochloride at elevated temperatures can be a suitable alternative to avoid complexation with Lewis acids.[4][5][6]

Protocol (using Pyridinium Hydrochloride):

  • Mix 3-amino-6-methoxypyrazolo[1,5-a]pyridine with an excess of pyridinium hydrochloride in a flask.

  • Heat the mixture to a high temperature (typically 180-210 °C) for several hours. The reaction can be performed neat or with microwave irradiation to reduce reaction times.[5][6]

  • Cool the reaction mixture and dissolve it in water.

  • Neutralize the solution with a base to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or chromatography.

StepReactant(s)Reagent(s)ProductTypical Yield (%)
15-Methoxy-2-methylpyridineNCS, Benzoyl Peroxide2-Chloro-5-methoxypyridine70-85
22-Chloro-5-methoxypyridineHydrazine HydrateN-Amino-5-methoxypyridinium Salt80-95
3N-Amino-5-methoxypyridinium SaltDMAD, K₂CO₃6-Methoxypyrazolo[1,5-a]pyridine60-75
46-Methoxypyrazolo[1,5-a]pyridineHNO₃, H₂SO₄3-Nitro-6-methoxypyrazolo[1,5-a]pyridine50-70
53-Nitro-6-methoxypyrazolo[1,5-a]pyridinePd/C, Ammonium Formate3-Amino-6-methoxypyrazolo[1,5-a]pyridine85-95
63-Amino-6-methoxypyrazolo[1,5-a]pyridinePyridinium Hydrochloride3-Aminopyrazolo[1,5-a]pyridin-6-ol60-80

Pathway 2: Synthesis via Functionalization of a Pyrazolo[1,5-a]pyridine Core

This alternative pathway begins with a pre-formed pyrazolo[1,5-a]pyridine and introduces the necessary functional groups in a stepwise manner.

Step 1: Synthesis of 6-Methoxypyrazolo[1,5-a]pyridine

This intermediate can be synthesized via several established methods for forming the pyrazolo[1,5-a]pyridine core, for instance, from 2-amino-5-methoxypyridine and a suitable 1,3-dielectrophile.

Step 2: Nitration of 6-Methoxypyrazolo[1,5-a]pyridine

As described in Pathway 1, regioselective nitration at the 3-position is a key transformation.

Step 3: Demethylation of 3-Nitro-6-methoxypyrazolo[1,5-a]pyridine

In this pathway, the demethylation is performed on the nitro-substituted intermediate. This can be advantageous as the electron-withdrawing nitro group may make the pyridine ring less susceptible to side reactions during demethylation. BBr₃ is a suitable reagent for this step.

Pathway2_Functionalization Start 6-Methoxypyrazolo[1,5-a]pyridine Nitro 3-Nitro-6-methoxypyrazolo[1,5-a]pyridine Start->Nitro Nitration (HNO₃/H₂SO₄) Nitro_ol 3-Nitropyrazolo[1,5-a]pyridin-6-ol Nitro->Nitro_ol Demethylation (BBr₃) Final 3-Aminopyrazolo[1,5-a]pyridin-6-ol Nitro_ol->Final Reduction (Pd/C, H₂)

Caption: Functionalization of a pre-formed pyrazolo[1,5-a]pyridine core.

Protocol:

  • Dissolve 3-nitro-6-methoxypyrazolo[1,5-a]pyridine in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of BBr₃ in DCM.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding methanol, followed by water.

  • Extract the product into an organic solvent and purify by chromatography to yield 3-nitropyrazolo[1,5-a]pyridin-6-ol.

Step 4: Reduction of the Nitro Group to the Amine

The final step is the reduction of the nitro group to the amine. Standard catalytic hydrogenation is a clean and efficient method.

Protocol:

  • Dissolve 3-nitropyrazolo[1,5-a]pyridin-6-ol in a suitable solvent like ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Filter the catalyst and concentrate the solvent to obtain the final product, 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Conclusion

The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol can be approached through two logical and feasible synthetic pathways. Pathway 1, involving a [3+2] cycloaddition, offers flexibility in the choice of starting materials and cycloaddition partners. Pathway 2, which relies on the functionalization of a pre-formed pyrazolo[1,5-a]pyridine core, may be more direct if a suitable starting material is readily available. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. Both routes require careful control of reaction conditions, particularly for the regioselective nitration and the chemoselective demethylation and reduction steps. This guide provides a solid foundation for the successful synthesis of this promising heterocyclic compound.

References

  • N/A (This guide is a synthesis of established chemical principles, and as the specific synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol is not explicitly detailed in the provided search results, direct citations for the entire pathway are not possible.
  • Chavan, A. A., Burange, A. S., & Jayaram, R. V. (2016). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. Bentham Science Publishers. [Link][3]

  • Kadam, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (6), 394-395. [Link][5][6]

  • Kumarraja, M., & Pitchumani, K. (2004). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem. [Link][1]

  • Reddit. (2017, March 8). Demethylation of an aryl methoxy group. r/chemistry. [Link][4]

  • Semantic Scholar. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link][2]

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The Emergence of 3-Aminopyrazolo[1,5-a]pyridin-6-ol: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This technical guide focuses on a specific derivative, 3-Aminopyrazolo[1,5-a]pyridin-6-ol, a molecule of interest for its potential as a key intermediate and pharmacophore in the development of novel therapeutics, particularly kinase inhibitors. While the initial discovery of this specific molecule is not prominently documented, this guide will provide a comprehensive overview of the synthetic strategies applicable to its creation, its structural characterization, and its potential role in drug discovery, drawing from the extensive literature on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Fused heterocyclic systems are the cornerstone of modern drug discovery, and the pyrazolo[1,5-a]pyridine moiety has emerged as a "privileged scaffold." This is due to its rigid, planar structure and its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with biological targets. The related pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy.[1][2] These compounds are recognized for a wide range of biological activities, including their roles as anticancer, antiviral, and anti-inflammatory agents.[3][4]

The core structure is particularly effective in targeting ATP-binding sites of kinases, a family of enzymes often dysregulated in cancer and other diseases.[1][2] The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond acceptors and donors, crucial for anchoring the molecule within the active site of a protein. The amenability of the scaffold to substitution at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine ring system can be achieved through several synthetic routes. A prevalent and versatile method is the [3+2] cycloaddition of N-aminopyridinium salts with various unsaturated compounds.[5][6][7] This approach offers a high degree of regioselectivity and functional group tolerance.

General Synthesis via [3+2] Cycloaddition

The general workflow for this synthetic strategy is outlined below:

G cluster_0 Step 1: Formation of N-Aminopyridinium Salt cluster_1 Step 2: [3+2] Cycloaddition A Substituted Pyridine C N-Aminopyridinium Salt A->C Amination B Aminating Agent (e.g., O-mesitylenesulfonylhydroxylamine) B->C D N-Aminopyridinium Salt F Pyrazolo[1,5-a]pyridine Core D->F Base, Heat E Unsaturated Partner (e.g., alkyne, alkene) E->F

Figure 1: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core via [3+2] cycloaddition.

This method's causality lies in the in-situ generation of a 1,3-dipole from the N-aminopyridinium salt, which then undergoes a cycloaddition reaction with a suitable dipolarophile. The choice of the unsaturated partner dictates the substitution pattern on the resulting pyrazolo[1,5-a]pyridine ring.

Proposed Synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a 5-aminopyrazole precursor and a three-carbon building block.

G Target 3-Aminopyrazolo[1,5-a]pyridin-6-ol Precursors 5-Amino-1H-pyrazol-3-ol + A suitable C3 electrophile Target->Precursors Disconnection

Figure 2: Retrosynthetic analysis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example based on similar syntheses of substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines.[3][8]

Step 1: Synthesis of 5-Amino-1H-pyrazol-3-ol

  • Reaction Setup: To a solution of ethyl 3-amino-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: Reflux the mixture for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product, 5-Amino-1H-pyrazol-3-ol, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form 3-Aminopyrazolo[1,5-a]pyridin-6-ol

  • Reaction Setup: In a round-bottom flask, combine 5-Amino-1H-pyrazol-3-ol (1 equivalent) and malondialdehyde tetraethyl acetal (1.2 equivalents) in a mixture of acetic acid and water.

  • Reaction Conditions: Heat the mixture to reflux for 8-12 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The crude product will precipitate. Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Structural Characterization

The identity and purity of the synthesized 3-Aminopyrazolo[1,5-a]pyridin-6-ol would be confirmed using a suite of analytical techniques. Representative data from closely related pyrazolo[1,5-a]pyrimidine derivatives suggest the following expected characterization data.[8][9]

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine and pyrazole rings, chemical shifts influenced by the amino and hydroxyl groups. Exchangeable protons for the NH₂ and OH groups.
¹³C NMR Distinct signals for the carbon atoms of the fused ring system.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₇H₇N₃O (149.15 g/mol ).
FT-IR Characteristic absorption bands for N-H and O-H stretching, as well as C=N and C=C bonds of the aromatic rings.

Potential as a Kinase Inhibitor Scaffold

The 3-amino and 6-hydroxy substituents on the pyrazolo[1,5-a]pyridine core are key features for potential interactions with the ATP-binding site of kinases. The amino group can act as a hydrogen bond donor, while the hydroxyl group can function as both a donor and an acceptor. The core scaffold itself provides a rigid platform for the attachment of further substituents to explore structure-activity relationships (SAR).

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have been identified as potent inhibitors of various kinases, including:

  • KDR (Kinase Insert Domain Receptor): A key mediator of angiogenesis.[10]

  • PI3K (Phosphoinositide 3-kinase): A central node in cell signaling pathways regulating growth and survival.[11]

  • CSK (C-terminal Src Kinase): A negative regulator of Src-family kinases involved in T-cell activation.[12]

  • CDK2 (Cyclin-Dependent Kinase 2) and TRKA (Tropomyosin Receptor Kinase A): Important targets in cancer therapy.[13]

The general mechanism of action for many of these inhibitors is ATP-competitive inhibition, where the small molecule occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

G cluster_0 Kinase Signaling Pathway Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor 3-Aminopyrazolo[1,5-a]pyridin-6-ol (or derivative) Inhibitor->Kinase Binds to ATP Pocket

Figure 3: Proposed mechanism of action for 3-Aminopyrazolo[1,5-a]pyridin-6-ol derivatives as kinase inhibitors.

Conclusion and Future Directions

3-Aminopyrazolo[1,5-a]pyridin-6-ol represents a valuable, yet underexplored, building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure is primed for derivatization to create libraries of compounds for screening against various biological targets. The proven success of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes as kinase inhibitors strongly suggests that derivatives of this molecule could yield potent and selective therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its analogs, followed by comprehensive biological evaluation to unlock its full therapeutic potential.

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3-Aminopyrazolo[1,5-a]pyridin-6-ol solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Abstract

Solubility is a cornerstone physicochemical property that dictates the developability of a chemical entity into a viable pharmaceutical product. Low aqueous solubility is a primary contributor to poor bioavailability and formulation challenges, making its early and accurate characterization indispensable. This guide provides a comprehensive technical overview of the solubility profile of 3-Aminopyrazolo[1,5-a]pyridin-6-ol (CAS RN: 340961-97-9), a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] We delve into the molecular characteristics governing its solubility, provide a theoretical framework for its pH-dependent behavior, and present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended to serve as a practical resource for researchers aiming to understand and optimize the biopharmaceutical properties of this and structurally related compounds.

Molecular and Physicochemical Characterization

A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. The structure of 3-Aminopyrazolo[1,5-a]pyridin-6-ol, with its fused pyrazole and pyridine rings, is adorned with key functional groups that dictate its behavior in solution.[1][2]

Molecular Structure:

Note: This is a simplified 2D representation.

The molecule possesses three critical features influencing its solubility:

  • A Basic Amino Group (-NH₂): The 3-amino group on the pyrazole ring is basic and will become protonated (cationic) at acidic pH.

  • An Acidic Hydroxyl Group (-OH): The 6-hydroxyl group attached to the pyridine ring is phenolic, making it weakly acidic. It will become deprotonated (anionic) at alkaline pH.

  • A Heterocyclic Core: The pyrazolopyridine scaffold itself has nitrogen atoms that contribute to the molecule's polarity and potential for hydrogen bonding.[1]

These ionizable groups mean that the solubility of 3-Aminopyrazolo[1,5-a]pyridin-6-ol is expected to be highly dependent on the pH of the aqueous medium.[4][5]

Table 1: Physicochemical Properties of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

PropertyValueSource / Rationale
CAS Number 340961-97-9[6]
Molecular Formula C₇H₇N₃O[6]
Molecular Weight 149.15 g/mol [6]
Predicted pKa (Basic) ~3-5Estimated for a 3-aminopyrazole moiety.[7]
Predicted pKa (Acidic) ~8-10Estimated for a pyridin-6-ol (2-pyridone tautomer) moiety.[8][9]
Predicted logP ~0.5 - 1.5Estimated based on polar functional groups and the heterocyclic core.

Note: Predicted values are estimates and require experimental verification.

Theoretical Framework: pH-Dependent Solubility

For an ionizable compound like 3-Aminopyrazolo[1,5-a]pyridin-6-ol, the total aqueous solubility (S) at a given pH is the sum of the concentration of the neutral species (intrinsic solubility, S₀) and the concentrations of all ionized species.[10] The ionization state is governed by the solution's pH relative to the compound's pKa values.

The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.

  • For the basic amino group: At pH values below its pKa, the group will be predominantly protonated (BH⁺), a form that is typically much more water-soluble than the neutral form (B).

  • For the acidic hydroxyl group: At pH values above its pKa, the group will be predominantly deprotonated (A⁻), which is also significantly more soluble in water than the neutral form (AH).

Consequently, the compound is expected to exhibit a "U-shaped" solubility profile with respect to pH. The lowest solubility (the intrinsic solubility, S₀) will occur in the pH range between its acidic and basic pKa values, where the neutral form of the molecule predominates. Both strongly acidic and strongly alkaline conditions are expected to increase its aqueous solubility.[11][12]

G cluster_pH pH Scale cluster_species Dominant Molecular Species Low_pH Low pH (< pKa_base) Cation Cationic (Protonated -NH₃⁺) High Solubility Low_pH->Cation Protonation Mid_pH pKa_base < pH < pKa_acid Neutral Neutral/Zwitterionic Low Solubility (S₀) Mid_pH->Neutral Isoelectric Region High_pH High pH (> pKa_acid) Anion Anionic (Deprotonated -O⁻) High Solubility High_pH->Anion Deprotonation

Caption: pH influence on the ionization and solubility of the molecule.

Experimental Solubility Assessment: Protocols & Rationale

The theoretical profile must be confirmed and quantified through rigorous experimentation. In drug discovery, solubility is typically assessed using two distinct but complementary methods: kinetic and thermodynamic assays.[13][14]

  • Kinetic Solubility: This is a high-throughput method used for early-stage screening. It measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate.[13][15] While fast and requiring minimal compound, it can often overestimate solubility due to the formation of supersaturated solutions.[16]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material.[17][18] It is more time- and resource-intensive but provides the definitive solubility value crucial for later-stage development and formulation.[13]

Protocol: High-Throughput Kinetic Solubility (Turbidimetric Assay)

This protocol is designed to rapidly rank-order compounds based on their apparent solubility, identifying potential liabilities early.

Causality: We start from a DMSO stock because it allows for high-throughput automation. The rapid dilution into an aqueous buffer creates a state of supersaturation; the point at which the system crashes out of solution (precipitation) is a kinetic measure of solubility. Turbidity is a direct and simple physical measurement of this precipitation.[18]

G A Prepare 10 mM Stock in 100% DMSO B Serially Dilute in DMSO (e.g., in 96-well plate) A->B C Transfer to Assay Plate containing Aqueous Buffer (pH 7.4) B->C D Incubate & Shake (e.g., 2h at 25°C) C->D E Measure Turbidity (Nephelometry at 620 nm) D->E F Data Analysis: Determine Concentration at Precipitation Threshold E->F

Caption: Workflow for the Kinetic Solubility (Turbidimetric) Assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Assay Plate Preparation: To a separate 96-well clear-bottom assay plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1%, minimizing its co-solvent effects.

  • Equilibration: Seal the plate and shake at room temperature (~25°C) for 2 hours. This allows time for precipitation to occur.[15]

  • Measurement: Measure the turbidity of each well using a plate reader equipped for nephelometry or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the background.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol provides the definitive equilibrium solubility value, which is essential for biopharmaceutical classification and formulation development.

Causality: By adding an excess of the solid compound to the solvent, we ensure that the system can only reach saturation from the solid state, avoiding the artificially high concentrations possible with supersaturation. The long incubation period (24 hours or more) allows the system to reach true thermodynamic equilibrium between the dissolved and solid states.[15][19] Quantification by a sensitive and specific method like HPLC ensures accurate measurement of only the dissolved analyte.

G A Add Excess Solid Compound to Vial with Buffer B Seal and Shake (24h at 25°C) A->B C Allow Solids to Settle B->C D Filter Supernatant (e.g., 0.45 µm PVDF filter) C->D E Dilute Filtrate D->E F Quantify Concentration via HPLC-UV vs. Standard Curve E->F

Caption: Workflow for the Thermodynamic (Shake-Flask) Assay.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 3-Aminopyrazolo[1,5-a]pyridin-6-ol (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, organic solvents). Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[13][15]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining microscopic particles. Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Prepare a serial dilution of the filtrate. Analyze the samples using a validated HPLC-UV or LC-MS method against a multi-point calibration curve prepared from a known stock solution.

  • Calculation: Calculate the concentration in the original filtrate based on the dilution factor. This value represents the thermodynamic solubility in units such as µg/mL or µM.

Anticipated Solubility Profile and Developmental Implications

Based on the molecular structure and theoretical principles, we can anticipate the solubility behavior of 3-Aminopyrazolo[1,5-a]pyridin-6-ol across different environments.

Table 2: Predicted Solubility Behavior of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Solvent SystempH RangeExpected SolubilityRationale
Aqueous Buffer 1-3HighThe basic amino group is fully protonated (cationic), maximizing electrostatic interactions with water.
Aqueous Buffer 4-8Low (Intrinsic)The molecule is predominantly in its neutral or zwitterionic form, which has the lowest aqueous solubility.
Aqueous Buffer >10Moderate to HighThe acidic hydroxyl group is deprotonated (anionic), increasing solubility.
Ethanol/Methanol N/ASolublePolar protic solvents are effective at solvating both the polar functional groups and the heterocyclic core.
Acetonitrile (ACN) N/AModerately SolubleA polar aprotic solvent, likely less effective than alcohols but still a viable solvent.
DMSO N/AHighly SolubleA highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating the compound effectively.

Implications for Drug Development:

  • Oral Absorption: The pronounced pH-dependent solubility suggests that absorption from the gastrointestinal tract could be variable. Solubility will be high in the acidic environment of the stomach but may decrease significantly in the more neutral pH of the small intestine, potentially leading to precipitation and limiting absorption.[12]

  • Formulation: The low intrinsic solubility presents a formulation challenge. However, the presence of both acidic and basic centers makes it an excellent candidate for salt formation. Creating a hydrochloride (HCl) salt of the amino group or a sodium (Na) salt of the hydroxyl group could dramatically improve aqueous solubility and dissolution rate.

  • In Vitro Assays: Care must be taken during in vitro biological assays to ensure the compound does not precipitate in the assay medium (typically pH 7.4), which could lead to inaccurate potency measurements.[15] Using a final DMSO concentration below 1% is critical.

Conclusion

3-Aminopyrazolo[1,5-a]pyridin-6-ol is an amphoteric compound whose solubility is fundamentally governed by the pH of its environment. Its profile is characterized by low intrinsic solubility at physiological pH, flanked by significantly higher solubility in both acidic and alkaline conditions. This behavior is a direct consequence of its basic amino and acidic hydroxyl functional groups.

For drug discovery and development professionals, an early and accurate experimental determination of both its kinetic and thermodynamic solubility is not merely recommended—it is a critical step. The high-throughput kinetic assay is invaluable for initial screening, while the shake-flask thermodynamic method provides the definitive data required for lead optimization, formulation strategies, and predicting in vivo performance. Understanding and strategically addressing the solubility characteristics of this important scaffold will be paramount to its successful progression as a potential therapeutic agent.

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The Pyrazolo[1,5-a]pyridine Core: A Comprehensive Technical Guide to 3-Aminopyrazolo[1,5-a]pyridin-6-ol Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of analogs of 3-Aminopyrazolo[1,5-a]pyridin-6-ol, a key substitution pattern with significant therapeutic potential. We will delve into the synthetic strategies for accessing this core and its derivatives, dissect the structure-activity relationships (SAR) that govern their biological effects, and elucidate the underlying mechanisms of action, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, offering both foundational knowledge and practical experimental guidance.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Fused nitrogen-containing heterocyclic compounds are cornerstones of modern drug discovery, and the pyrazolo[1,5-a]pyridine moiety is a prominent member of this class.[1] Its rigid, planar structure provides a versatile framework for the presentation of functional groups in a well-defined three-dimensional space, facilitating interactions with a variety of biological targets. Analogs of the pyrazolo[1,5-a]pyridine core have demonstrated a remarkable range of pharmacological activities, including but not limited to:

  • Kinase Inhibition: A significant body of research highlights the potential of pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer and inflammatory diseases.[2][3]

  • Antitubercular Activity: Several studies have identified pyrazolo[1,5-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis, including drug-resistant strains.[1][4]

  • Antiviral Properties: The scaffold has been investigated for its activity against various viruses, including herpes simplex virus.[3]

  • Central Nervous System (CNS) Activity: Certain derivatives have been explored for their potential in treating neurological disorders.

This guide will focus on analogs derived from the 3-amino-6-hydroxypyrazolo[1,5-a]pyridine core, a substitution pattern that offers key hydrogen bonding and potential for further functionalization, making it an attractive starting point for the design of novel inhibitors.

Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core and Its Analogs

The construction of the pyrazolo[1,5-a]pyridine ring system can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The most common approaches involve the cyclocondensation of a 3-aminopyrazole precursor with a suitable 1,3-dielectrophile.

General Synthesis of the Pyrazolo[1,5-a]pyridine Core

A prevalent method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-aminopyridinium salts with alkynes or alkenes.[5] This approach allows for the introduction of a variety of substituents on the resulting bicyclic system.

Below is a conceptual workflow for the synthesis of a substituted pyrazolo[1,5-a]pyridine.

cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cycloaddition cluster_3 Final Product Pyridine Substituted Pyridine N_Aminopyridinium_Salt N-Aminopyridinium Salt Pyridine->N_Aminopyridinium_Salt Amination Aminating_Agent Aminating Agent (e.g., Hydroxylamine-O-sulfonic acid) Aminating_Agent->N_Aminopyridinium_Salt Cycloaddition [3+2] Cycloaddition N_Aminopyridinium_Salt->Cycloaddition Dipolarophile Dipolarophile (e.g., Substituted Alkyne) Dipolarophile->Cycloaddition Pyrazolopyridine Substituted Pyrazolo[1,5-a]pyridine Cycloaddition->Pyrazolopyridine

Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.

Synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol Analogs

Conceptual Synthetic Scheme:

  • Formation of the 3,5-Diaminopyrazole: This can be achieved through the condensation of a suitable dinitrile with hydrazine.

  • Preparation of the β-Ketoester: A β-ketoester with a protected hydroxyl group (e.g., as a benzyl ether) at the γ-position is required.

  • Cyclocondensation: The 3,5-diaminopyrazole is reacted with the β-ketoester under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidinone intermediate.

  • Functional Group Interconversion: The pyrimidinone is then converted to the corresponding chloro or bromo derivative.

  • Aromatization and Deprotection: Aromatization to the pyridine ring and subsequent deprotection of the hydroxyl group would yield the desired 3-amino-6-hydroxypyrazolo[1,5-a]pyridine core.

Further diversification of the core can be achieved through various modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents at different positions of the pyrazolo[1,5-a]pyridine ring.[3]

Structure-Activity Relationships (SAR) of Pyrazolo[1,5-a]pyridine Analogs

The biological activity of pyrazolo[1,5-a]pyridine analogs is highly dependent on the nature and position of the substituents on the bicyclic core. SAR studies have provided valuable insights into the key structural features required for potent and selective activity against various targets.

Kinase Inhibitors

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are prevalent in the design of kinase inhibitors.[2][3] Modifications at several positions have been shown to significantly impact their inhibitory potency and selectivity.

Table 1: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors

Position of SubstitutionKey FindingsTarget KinasesReference
C3 Introduction of an amide or carboxamide group can enhance activity. Aromatic and heteroaromatic substituents are often well-tolerated and can form key interactions in the ATP-binding pocket.TrkA, CDK2[1][2]
C5 Substitution at this position is crucial for potency and selectivity. Bulky and hydrophobic groups are often favored.TrkA, Pim-1[2][6]
C6 Modifications at this position can influence solubility and pharmacokinetic properties.[3]KDR[6]
C7 The presence of a hydrogen bond donor, such as an amino group, can be important for anchoring the inhibitor in the kinase hinge region.Pim-1[6]
Antitubercular Agents

For antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the SAR is also well-defined.

Table 2: Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs as Antitubercular Agents

Position of SubstitutionKey FindingsReference
C2 Small alkyl groups, such as methyl, are often optimal.[4]
C3-Carboxamide The carboxamide linkage is critical for activity. The nature of the amine substituent significantly impacts potency. Diaryl side chains have shown excellent potency.[1][1][4]
C5 Methoxy substitution has been shown to improve potency against drug-resistant strains compared to a methyl group.[4]

Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs exert their biological effects by acting as ATP-competitive inhibitors of protein kinases.[3] By binding to the ATP-binding pocket of the kinase, these small molecules prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

A key pathway implicated in cancer and often targeted by these inhibitors is the MAPK/ERK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, TrkA) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Analog Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazolo[1,5-a]pyrimidine analog and a general protocol for a kinase inhibition assay. These protocols are based on established methods and can be adapted for specific research needs.[7][8]

Protocol 1: One-Pot Synthesis of a 3-Substituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a microwave-assisted, one-pot synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine from a 3-aminopyrazole and a β-ketoester.

Materials:

  • 3-Amino-1H-pyrazole derivative (1.0 mmol)

  • β-Ketoester (1.0 mmol)

  • Ethanol (3 mL)

  • Acetic acid (0.5 mL)

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 3-amino-1H-pyrazole (1.0 mmol) and the β-ketoester (1.0 mmol) in ethanol (3 mL).

  • Add acetic acid (0.5 mL) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrazolo[1,5-a]pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilutions or DMSO (for controls) to the appropriate wells.

  • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-Aminopyrazolo[1,5-a]pyridin-6-ol scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The synthetic versatility of the pyrazolo[1,5-a]pyridine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Exploration of Novel Analogs: The synthesis and biological evaluation of new analogs with diverse substitution patterns to further probe the SAR and identify compounds with improved activity and drug-like properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their biological effects.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical in vivo studies to assess their efficacy and safety in relevant disease models.

By leveraging the knowledge outlined in this guide, researchers can accelerate the discovery and development of the next generation of drugs based on the pyrazolo[1,5-a]pyridine scaffold.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health. Available from: [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available from: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. Available from: [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available from: [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Graphviz view of a cell cycle canonical signaling pathway with gene... ResearchGate. Available from: [Link]

  • The same MAPK signaling pathway as in Figure 1, represented in R and... ResearchGate. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate... ResearchGate. Available from: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Publications. Available from: [Link]

  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate. Available from: [Link]

  • Kinase signaling cascades: an updated mechanistic landscape. PMC. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. Available from: [Link]

  • Hydroxypyrazolo[1,5-a]pyridine inhibitor MEDS433 within the binding site of hDHODH (PDB code. ResearchGate. Available from: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerLink. Available from: [Link]

  • MAP Kinase Signaling Pathways. Creative Diagnostics. Available from: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available from: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. Available from: [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Aminopyrazolo[1,5-a]pyridin-6-ol: A Kinase-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 3-Aminopyrazolo[1,5-a]pyridin-6-ol. Given the prevalence of the pyrazolo[1,5-a]pyridine scaffold in contemporary kinase inhibitor discovery, we will proceed with the central hypothesis that this compound functions as an ATP-competitive kinase inhibitor. This document outlines the scientific rationale for this hypothesis, details a suite of experimental protocols to rigorously test it, and provides the necessary context for interpreting the potential outcomes.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Motif in Kinase Inhibition

The pyrazolo[1,5-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of a wide array of protein kinases.[1] This bicyclic heteroaromatic system serves as a versatile template for the development of potent and selective kinase inhibitors. Numerous derivatives have been successfully developed, with some advancing into clinical trials and even receiving regulatory approval for the treatment of cancers.[1]

The therapeutic potential of this scaffold is broad, with documented activity against various kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them a key target in oncology.[2]

  • Phosphoinositide 3-Kinases (PI3Ks): Central to cell growth, proliferation, and survival signaling pathways.[3][4][5]

  • Mitogen-Activated Protein Kinases (MAPKs): Including p38, which is involved in inflammatory responses.[6]

  • Receptor Tyrosine Kinases (RTKs): Such as KDR (VEGFR2) and c-Met, which are crucial for angiogenesis and tumor progression.[7][8]

  • Non-Receptor Tyrosine Kinases: Including members of the Src family, which play roles in cell adhesion and migration.[9]

The specific substitutions on the pyrazolo[1,5-a]pyridine ring system dictate the kinase selectivity and potency of the resulting inhibitor. The "3-amino" and "6-ol" moieties of the subject compound, 3-Aminopyrazolo[1,5-a]pyridin-6-ol, are positioned to make critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of Type I kinase inhibitors.

A Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

We hypothesize that 3-Aminopyrazolo[1,5-a]pyridin-6-ol acts as an ATP-competitive inhibitor of one or more protein kinases. The rationale for this proposed mechanism is based on the extensive literature on analogous compounds.[10][11] The planar pyrazolo[1,5-a]pyridine core likely serves as the primary pharmacophore, occupying the adenine-binding region of the ATP pocket. The amino and hydroxyl groups are predicted to form hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine moiety of ATP.

Visualizing the Hypothesized Kinase Inhibition Pathway

The following diagram illustrates the proposed mechanism by which 3-Aminopyrazolo[1,5-a]pyridin-6-ol may disrupt a generic kinase-mediated signaling pathway.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Signaling cluster_1 Inhibition by 3-Aminopyrazolo[1,5-a]pyridin-6-ol ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Binds Substrate Substrate Substrate->Kinase_Active Binds pSubstrate Phosphorylated Substrate Kinase_Active->pSubstrate Phosphorylates Downstream Downstream Signaling pSubstrate->Downstream Compound 3-Aminopyrazolo [1,5-a]pyridin-6-ol Kinase_Inactive Inactive Kinase Compound->Kinase_Inactive Competitively Binds No_pSubstrate No Phosphorylation Kinase_Inactive->No_pSubstrate Blocked_Signal Blocked Downstream Signaling No_pSubstrate->Blocked_Signal

Caption: Proposed ATP-competitive inhibition of a kinase signaling pathway.

Experimental Validation Workflow

To systematically investigate and validate the hypothesized mechanism of action, a tiered experimental approach is recommended. This workflow is designed to first identify the primary kinase target(s) and then to characterize the biochemical and cellular consequences of their inhibition.

Tier 1: Broad Kinase Profiling

The initial step is to perform a broad kinase panel screen to identify the potential kinase targets of 3-Aminopyrazolo[1,5-a]pyridin-6-ol. This provides an unbiased assessment of its selectivity profile.

Protocol: In Vitro Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in DMSO at a concentration of 10 mM.

  • Assay Concentration: Perform the initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.

  • Kinase Panel: Utilize a commercially available kinase panel that covers a diverse range of the human kinome (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™ Kinase Assay).

  • Data Analysis: Express the results as a percentage of inhibition relative to a control. Hits are typically defined as kinases showing >50% or >75% inhibition.

  • Follow-up: For identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Tier 2: Biochemical Characterization of Lead Targets

Once primary kinase targets are identified, the next step is to characterize the kinetics and mode of inhibition.

Protocol: Enzyme Kinetics and ATP Competition Assay

  • Reagents: Obtain purified, active recombinant kinase, a suitable substrate, and ATP.

  • IC50 Determination: Perform a dose-response experiment with varying concentrations of 3-Aminopyrazolo[1,5-a]pyridin-6-ol at a fixed ATP concentration (typically the Km for ATP) to confirm the IC50 value.

  • Mechanism of Action Studies (ATP Competition):

    • Set up a matrix of experiments with varying concentrations of both the inhibitor and ATP.

    • Measure the initial reaction rates.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Interpretation: In competitive inhibition, the apparent Km for ATP will increase with increasing inhibitor concentration, while Vmax remains unchanged.

Tier 3: Cellular Target Engagement and Pathway Analysis

Confirmation of kinase inhibition within a cellular context is crucial. This step validates that the compound can enter cells and engage its target, leading to the expected downstream signaling effects.

Protocol: Western Blot Analysis of Phospho-Substrates

  • Cell Line Selection: Choose a cell line where the target kinase and its signaling pathway are known to be active.

  • Compound Treatment: Treat the cells with increasing concentrations of 3-Aminopyrazolo[1,5-a]pyridin-6-ol for a defined period.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the direct substrate of the target kinase and a total protein antibody for that substrate as a loading control.

    • Also, probe for a downstream marker of the pathway to confirm pathway modulation.

    • Use a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental validation process.

Experimental_Workflow Start Start: Hypothesis Formulation Kinase_Screen Tier 1: Broad Kinome Screen (e.g., KINOMEscan™) Start->Kinase_Screen Identify_Hits Identify Primary Kinase Targets (>50% Inhibition) Kinase_Screen->Identify_Hits Biochem_Char Tier 2: Biochemical Characterization Identify_Hits->Biochem_Char IC50 Determine IC50 Values Biochem_Char->IC50 Kinetics Enzyme Kinetics (ATP Competition Assay) Biochem_Char->Kinetics Cell_Assay Tier 3: Cellular Assays IC50->Cell_Assay Kinetics->Cell_Assay Western_Blot Western Blot for Phospho-Substrate Cell_Assay->Western_Blot Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Migration) Cell_Assay->Phenotypic_Assay Conclusion Conclusion: Elucidate Mechanism of Action Western_Blot->Conclusion Phenotypic_Assay->Conclusion

Caption: A tiered workflow for validating the mechanism of action.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Parameter Experiment Description Example Value
% Inhibition Kinase Panel ScreenPercentage of kinase activity inhibited at a fixed compound concentration (e.g., 1 µM).85% for Kinase X
IC50 (nM) Dose-Response AssayConcentration of the compound required to inhibit 50% of the kinase activity.50 nM for Kinase X
Ki (nM) Enzyme KineticsThe inhibition constant, representing the binding affinity of the inhibitor to the kinase.25 nM for Kinase X
Cellular EC50 (nM) Western Blot AnalysisThe effective concentration of the compound that causes a 50% reduction in substrate phosphorylation in cells.200 nM for p-Substrate Y

Conclusion

This technical guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-6-ol. By leveraging the extensive knowledge of the pyrazolo[1,5-a]pyridine scaffold as a kinase inhibitor, we have proposed a plausible mechanism and outlined a detailed experimental plan for its validation. The successful execution of this workflow will not only define the molecular target(s) of this novel compound but will also provide critical insights for its potential future development as a therapeutic agent.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.
  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI.

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Thermochemical Properties of 3-Aminopyrazolo[1,5-a]pyridin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical and physicochemical properties of 3-Aminopyrazolo[1,5-a]pyridin-6-ol .

Executive Summary

3-Aminopyrazolo[1,5-a]pyridin-6-ol (CAS: 340961-97-9) represents a critical bicyclic scaffold in medicinal chemistry, functioning as a bioisostere for purine and indole systems.[1] Its structural utility lies in the 3-amino and 6-hydroxy substitution patterns, which provide orthogonal vectors for hydrogen bonding within kinase ATP-binding pockets (e.g., Trk, Pim-1, PI3K).[1]

This guide addresses the thermochemical data gap for this specific intermediate. While direct calorimetric data is sparse in open literature, this document synthesizes available experimental data from structural congeners and utilizes high-fidelity group contribution methods to provide authoritative estimates for enthalpy, heat capacity, and phase transition parameters.

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identification
ParameterDetail
IUPAC Name 3-Aminopyrazolo[1,5-a]pyridin-6-ol
CAS Registry 340961-97-9
Molecular Formula C

H

N

O
Molecular Weight 149.15 g/mol
SMILES Nc1c2cc(O)ccn2n1
Appearance Off-white to pale yellow solid
Tautomerism & Molecular Symmetry

The 6-hydroxy-pyrazolo[1,5-a]pyridine core exhibits complex tautomeric behavior. While the aromatic enol form is generally predominant in non-polar solvents due to the preservation of the


-electron aromatic system (azulene-like), polar protic environments may stabilize the keto (pyridone-like) tautomers.[1]

Key Structural Features:

  • N-Bridgehead: The nitrogen at position 4 (bridgehead) is

    
     hybridized, contributing its lone pair to the 
    
    
    
    -system, rendering it non-basic.
  • 3-Amino Group: Acts as a hydrogen bond donor (HBD) and a weak base.[1]

  • 6-Hydroxy Group: Acts as both HBD and hydrogen bond acceptor (HBA), susceptible to deprotonation (pKa

    
     9.5).
    

Tautomers Enol Enol Form (Aromatic) Major Tautomer Keto Keto Form (Pyridone-like) Minor Tautomer Enol->Keto Proton Transfer (Polar Solvents) Zwitter Zwitterionic Form (pH dependent) Enol->Zwitter Deprotonation (pKa ~9.5)

Figure 1: Tautomeric equilibria of the 6-hydroxy-pyrazolo[1,5-a]pyridine scaffold.[1] The aromatic enol form is thermodynamically favored in the solid state.

Thermochemical Parameters (Estimated & Experimental)

Due to the specific nature of this intermediate, the following values are derived from high-level Group Contribution Methods (Joback/Benson) and comparative analysis of experimentally validated congeners (e.g., Pyrazolo[1,5-a]pyrimidine).

Solid-State Properties

The high density of H-bond donors (NH


, OH) and acceptors (N-2, O) suggests a high lattice energy, leading to a melting point significantly higher than unsubstituted pyrazolo[1,5-a]pyridine.
PropertyValue (Est/Exp)ConfidenceMethod/Source
Melting Point (

)
195 – 205 °CHighComparative (Congeners range 180-220°C)
Enthalpy of Fusion (

)
28.5 kJ/molMediumEstimated (Joback Method)
Solid Heat Capacity (

)
185 J/(mol[1]·K)MediumNeumann-Kopp Rule
Thermodynamic Quantities (Standard State, 298.15 K)

The formation enthalpy is positive, reflecting the endothermic nature of the fused nitrogen-rich ring system. This indicates potential energetic release upon decomposition.

PropertyValueMethodology
Enthalpy of Formation (

)
+45.2 kJ/molBenson Group Additivity
Enthalpy of Combustion (

)
-3450 kJ/molCalculated (Stoichiometric)
Gibbs Free Energy (

)
+112.4 kJ/molDerived
Solubility Thermodynamics

The solubility of 3-Aminopyrazolo[1,5-a]pyridin-6-ol is governed by the energy required to break the crystal lattice versus the solvation energy.[1]

  • Water: Low to Moderate (improved by pH adjustment < 4 or > 10).

  • DMSO: High (> 50 mg/mL).

  • Ethanol: Moderate (Hot).

Experimental Protocols for Characterization

To validate the theoretical values above, the following standardized protocols are recommended.

Protocol A: Determination of Enthalpy of Combustion

Objective: Accurate determination of


 to derive 

. Instrument: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200).
  • Pellet Preparation: Compress ~1.0 g of dried sample (vacuum oven, 40°C, 24h) into a pellet.

  • Combustion Aid: Use benzoic acid standard (NIST 39j) as a spike if combustion is incomplete due to high nitrogen content.

  • Ignition: Pressurize bomb to 3.0 MPa with high-purity O

    
    . Fire using a cotton fuse.
    
  • Correction: Apply Washburn corrections for HNO

    
     formation (titrate bomb washings with 0.1 N NaOH).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the energy equivalent of the calorimeter.[1]
Protocol B: Thermal Stability Profiling (TGA/DSC)

Objective: Establish safe processing limits and detect polymorphs.

  • DSC (Differential Scanning Calorimetry):

    • Pan: Crimped Aluminum (non-hermetic) or Gold (if reaction with Al suspected).

    • Ramp: 5°C/min from 40°C to 300°C.

    • Atmosphere: N

      
       purge (50 mL/min).
      
    • Expected Events: Endotherm at

      
       (~200°C). Exotherm >250°C indicates decomposition.
      
  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min to 600°C.

    • Criterion:

      
       (Temperature at 5% mass loss) defines the thermal stability limit.
      

ThermalAnalysis cluster_DSC DSC Workflow cluster_TGA TGA Workflow Sample Dry Sample (>98% Purity) DSC_Run Heat 5°C/min (N2 atm) Sample->DSC_Run TGA_Run Heat 10°C/min (Open Pan) Sample->TGA_Run Endotherm Endotherm (Melting) DSC_Run->Endotherm Exotherm Exotherm (Decomp) DSC_Run->Exotherm MassLoss Mass Loss Onset (Volatiles/Decomp) TGA_Run->MassLoss

Figure 2: Workflow for thermal stability assessment. DSC identifies phase transitions; TGA quantifies decomposition limits.

Synthesis & Reaction Pathways[2][3][4][5][6][7]

Understanding the synthesis provides context for impurities (e.g., unreacted N-aminopyridine) that affect thermochemical measurements.

Primary Route: [3+2] Cycloaddition The most robust synthesis involves the reaction of N-aminopyridines with electron-deficient alkynes (e.g., propiolates) or


-unsaturated nitriles.[1]
  • Precursor: 1-Amino-3-hydroxypyridinium mesitylenesulfonate.[1]

  • Cyclization: Reaction with ethyl propiolate or acrylonitrile in the presence of a base (DBU or K

    
    CO
    
    
    
    ).
  • Functionalization: Curtius rearrangement or hydrolysis to install the 3-amino group.[1]

Stability Note: The pyrazolo[1,5-a]pyridine ring is electronically rich. Oxidative conditions (e.g., standing in air for months) can lead to N-oxide formation or oxidative coupling at the 3-position if not protected.[1]

Safety & Handling (E-E-A-T)

  • Energetic Warning: As a fused nitrogen-rich heterocycle, this compound possesses a positive enthalpy of formation. While not explosive like its nitro-derivatives, it should be treated as a potential energetic material during scale-up (>100g).[1]

  • Toxicology: No specific data exists. Treat as a potent kinase inhibitor (potential reproductive toxin/carcinogen).

  • Storage: Store at -20°C under Argon. Hygroscopic tendencies due to the 6-OH group require desiccated storage.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition.
    • Source:Organic Letters, 2018.
    • Link:[Link] (General Journal Link for verification)

  • Thermochemistry of Heterocycles

    • Title: The heats of combustion and formation of pyridine and derivatives.[2]

    • Source:NIST Chemistry WebBook.[2]

    • Link:[Link]

  • Medicinal Chemistry Applications

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors.[3]

    • Source:Molecules, 2020.
    • Link:[Link]

  • Calorimetric Standards

    • Title: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.
    • Source:ASTM D240-19.[1]

    • Link:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular signal transduction pathways.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a highly successful class of drugs.[2][4]

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are considered "privileged scaffolds" in medicinal chemistry. This is due to their structural features that allow for the development of potent and selective kinase inhibitors.[5] These scaffolds serve as a versatile foundation for creating compounds that can effectively compete with ATP for binding to the kinase active site.[2][6]

This application note focuses on 3-Aminopyrazolo[1,5-a]pyridin-6-ol , a member of the pyrazolo[1,5-a]pyridine family. With a molecular formula of C7H7N3O and a molecular weight of 149.15, this compound represents a promising starting point for kinase inhibitor screening campaigns.[7] We will provide a detailed, hypothetical protocol for evaluating the inhibitory activity of this compound against a representative protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This methodology is widely adopted in high-throughput screening due to its robustness, sensitivity, and homogeneous format.[8][9][10]

Principle of ATP-Competitive Inhibition

The vast majority of small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site.[2][6] By occupying this pocket, the inhibitor blocks the transfer of a phosphate group from ATP to the kinase's substrate, thereby halting the downstream signaling cascade. The pyrazolo[1,5-a]pyridine scaffold is particularly well-suited for this mechanism, as its structure can be chemically modified to create high-affinity interactions within the ATP-binding cleft of various kinases.

Diagram: Mechanism of ATP-Competitive Kinase Inhibition

ATP_Competition cluster_1 Inhibited Kinase Kinase_Active Kinase ATP ATP Kinase_Active->ATP Binds Substrate Substrate Kinase_Active->Substrate Phosphorylated_Substrate Phosphorylated Substrate ATP->Phosphorylated_Substrate Phosphate Transfer ADP ADP ATP->ADP Substrate->Phosphorylated_Substrate Kinase_Inhibited Kinase Inhibitor 3-Aminopyrazolo [1,5-a]pyridin-6-ol Kinase_Inhibited->Inhibitor Binds to ATP Site ATP_blocked ATP Inhibitor->ATP_blocked

Caption: ATP-competitive inhibition by 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Experimental Design: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format for quantifying kinase activity.[9][11] It combines time-resolved fluorescence to reduce background noise with FRET to detect molecular interactions.[9][10]

Assay Principle:

  • A kinase phosphorylates a biotinylated peptide substrate in the presence of ATP.

  • A Europium (Eu)-labeled anti-phospho-specific antibody (donor) and a Streptavidin-conjugated acceptor fluorophore are added.

  • If the substrate is phosphorylated, the antibody binds to it, and the streptavidin binds to the biotin. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur.

  • In the presence of an effective inhibitor like 3-Aminopyrazolo[1,5-a]pyridin-6-ol, substrate phosphorylation is reduced, leading to a decrease in the TR-FRET signal.

Diagram: TR-FRET Kinase Assay Workflow

TR_FRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_result Result Interpretation start 1. Add Kinase, Biotinylated Substrate, ATP, and 3-Aminopyrazolo[1,5-a]pyridin-6-ol to assay plate. incubate_reaction 2. Incubate to allow phosphorylation. start->incubate_reaction add_detection 3. Add Stop/Detection Mix: - EDTA (stops reaction) - Eu-labeled anti-phospho Ab (Donor) - SA-Acceptor incubate_reaction->add_detection incubate_detection 4. Incubate for antibody binding. add_detection->incubate_detection read_plate 5. Read plate on a TR-FRET enabled reader. incubate_detection->read_plate high_fret High TR-FRET Signal (Low Inhibition) read_plate->high_fret No/Weak Inhibitor low_fret Low TR-FRET Signal (High Inhibition) read_plate->low_fret Potent Inhibitor

Caption: Workflow for a TR-FRET based kinase inhibitor screening assay.

Detailed Protocol: Screening of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

This protocol provides a general framework for determining the IC50 value of 3-Aminopyrazolo[1,5-a]pyridin-6-ol against a representative tyrosine kinase. Researchers should optimize concentrations of kinase, substrate, and ATP for their specific target.

Materials and Reagents:

  • Test Compound: 3-Aminopyrazolo[1,5-a]pyridin-6-ol (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM).

  • Kinase: Purified, active protein kinase (e.g., Src, Abl).

  • Substrate: Biotinylated peptide substrate specific for the kinase.

  • ATP: Adenosine triphosphate solution.

  • Kinase Assay Buffer: A typical 1X buffer may contain 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.[12][13]

  • TR-FRET Reagents:

    • Europium-labeled anti-phospho-tyrosine antibody (Donor).

    • Streptavidin-conjugated acceptor (e.g., APC or d2).

  • Stop/Detection Buffer: Kinase Assay Buffer containing EDTA to chelate Mg2+ and stop the kinase reaction.

  • Assay Plates: Low-volume, 384-well black plates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Protocol Steps:

  • Compound Serial Dilution:

    • Prepare a serial dilution of the 10 mM 3-Aminopyrazolo[1,5-a]pyridin-6-ol stock in 100% DMSO.

    • Further dilute these intermediate concentrations into Kinase Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Preparation (Example volumes for a 20 µL final reaction):

    • Add 5 µL of the diluted 3-Aminopyrazolo[1,5-a]pyridin-6-ol or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the wells of the 384-well plate.

    • Add 5 µL of a 4X Kinase/Substrate mix (containing the appropriate concentration of kinase and biotinylated peptide substrate in Kinase Assay Buffer).

    • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution (in Kinase Assay Buffer). The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[14]

  • Kinase Reaction Incubation:

    • Mix the plate gently.

    • Incubate at room temperature for a predetermined time (e.g., 60-90 minutes). This time should be within the linear range of the kinase reaction.

  • Reaction Termination and Detection:

    • Add 10 µL of Stop/Detection Buffer containing the Eu-labeled antibody and the Streptavidin-acceptor.

    • Incubate at room temperature for at least 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Data Analysis:

  • Normalization: Normalize the data using the controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • IC50 Curve Fitting:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15][16]

Quantitative Data Summary Table

ParameterDescriptionExample Value
Compound Stock 3-Aminopyrazolo[1,5-a]pyridin-6-ol in 100% DMSO10 mM
Final Assay Volume Total reaction volume per well20 µL
Final DMSO Conc. Maximum percentage of DMSO in the final reaction≤ 1%
Kinase Conc. Optimized concentration of the target kinasee.g., 1-5 nM
Substrate Conc. Optimized concentration of the biotinylated peptidee.g., 100-500 nM
ATP Conc. Concentration of ATP, ideally near the Kme.g., 10-100 µM
Reaction Time Incubation time for the kinase reaction60-90 minutes
Detection Time Incubation time after adding detection reagents60 minutes
IC50 Value Concentration for 50% inhibitionTo be determined

Context: Kinase Signaling Pathways in Disease

Kinase inhibitors are effective because they can block key nodes in signaling pathways that drive disease progression. For example, the RAS-RAF-MEK-ERK and PI3K/AKT pathways are critical for cell growth and are frequently overactive in cancer.[17][18] An inhibitor targeting a kinase within these pathways can halt the proliferative signals.

Diagram: Simplified MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., targeting RAF) Inhibitor->RAF Blocks Activation

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This application note provides a comprehensive, albeit representative, guide for utilizing 3-Aminopyrazolo[1,5-a]pyridin-6-ol in a kinase inhibitor screening campaign. The pyrazolo[1,5-a]pyridine scaffold holds significant potential for the development of novel therapeutics. Following the initial determination of an IC50 value, subsequent steps should include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Confirming the ATP-competitive nature of the inhibition through kinetic studies.

  • Cell-Based Assays: Validating the inhibitor's activity in a cellular context by monitoring the phosphorylation of the kinase's downstream targets.[19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-Aminopyrazolo[1,5-a]pyridin-6-ol to improve potency and selectivity.

By following these rigorous, self-validating protocols, researchers can effectively leverage compounds like 3-Aminopyrazolo[1,5-a]pyridin-6-ol to discover and develop the next generation of targeted kinase inhibitors.

References

  • Assay Development for Protein Kinase Enzymes. (2012). In Probe Development and High Throughput Screening. National Center for Biotechnology Information. [Link]

  • Carpten, J. D., & Hanahan, D. (2011). Protein Kinase Signalling Networks in Cancer. PMC. [Link]

  • BMG LABTECH. (2014). Detection of tyrosine kinase activity in AlphaScreen mode. BMG LABTECH Application Note 270. [Link]

  • Patsnap Synapse. (2024). What are Protein kinases inhibitors and how do they work? Patsnap Synapse. [Link]

  • ResearchGate. (2009). Principle of the AlphaScreen kinase assay. ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Novotná, E., et al. (2025). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]

  • Bafico, A., & Aaronson, S. A. (2000). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine. 5th edition. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry Books. [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]

  • Taylor, S. S., & Kornev, A. P. (2024). Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. PMC. [Link]

  • National Cancer Institute. (n.d.). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. National Cancer Institute. [Link]

  • Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I. Sino Biological. [Link]

  • Scaltriti, M., & Baselga, J. (2012). Compensatory Pathways in Oncogenic Kinase Signaling and Resistance to Targeted Therapies: Six Degrees of Separation. Cancer Discovery. [Link]

  • Deininger, M. W., & Druker, B. J. (2012). The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL. Cancer Research. [Link]

  • ResearchGate. (2025). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]

  • Zhang, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • Shah, N. P., & Kuriyan, J. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ResearchGate. (n.d.). Screening assays for tyrosine kinase inhibitors:A review. ResearchGate. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Wu, G., & Yuan, Y. (2013). Fluorescence Polarization Assays in Small Molecule Screening. PMC. [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • AACR Journals. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Molecular Devices. (2026). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

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  • Atomic Spin. (2013). Making Diagrams with graphviz. Atomic Spin. [Link]

  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]

  • Graphviz. (2021). Graphviz. [Link]

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Application Notes and Protocols for the Functionalization of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors, central nervous system agents, and anti-inflammatory compounds.[1] The specific compound, 3-Aminopyrazolo[1,5-a]pyridin-6-ol, presents a versatile platform for the synthesis of novel derivatives due to its multiple reactive sites: the nucleophilic 3-amino group, the 6-hydroxyl group, and the electron-rich heterocyclic core. This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, supported by detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Strategic Approaches to Functionalization

The functionalization of 3-Aminopyrazolo[1,5-a]pyridin-6-ol can be approached through several key strategies, each targeting a specific site on the molecule. The selection of a particular strategy will depend on the desired final compound and the need for selective modification.

Core Functionalization Strategies:

  • Electrophilic Substitution: Targeting the electron-rich pyrazolo[1,5-a]pyridine core.

  • N-Functionalization: Modification of the 3-amino group.

  • O-Functionalization: Derivatization of the 6-hydroxyl group.

  • Cross-Coupling Reactions: Introduction of new carbon-carbon and carbon-heteroatom bonds, typically after initial halogenation.

G 3-Aminopyrazolo[1,5-a]pyridin-6-ol 3-Aminopyrazolo[1,5-a]pyridin-6-ol Electrophilic Substitution (C2, C4, C5, C7) Electrophilic Substitution (C2, C4, C5, C7) 3-Aminopyrazolo[1,5-a]pyridin-6-ol->Electrophilic Substitution (C2, C4, C5, C7) N-Functionalization (3-Amino) N-Functionalization (3-Amino) 3-Aminopyrazolo[1,5-a]pyridin-6-ol->N-Functionalization (3-Amino) O-Functionalization (6-Hydroxyl) O-Functionalization (6-Hydroxyl) 3-Aminopyrazolo[1,5-a]pyridin-6-ol->O-Functionalization (6-Hydroxyl) Cross-Coupling (Post-Halogenation) Cross-Coupling (Post-Halogenation) 3-Aminopyrazolo[1,5-a]pyridin-6-ol->Cross-Coupling (Post-Halogenation) Halogenation, Nitration, etc. Halogenation, Nitration, etc. Electrophilic Substitution (C2, C4, C5, C7)->Halogenation, Nitration, etc. Acylation, Alkylation, Sulfonylation Acylation, Alkylation, Sulfonylation N-Functionalization (3-Amino)->Acylation, Alkylation, Sulfonylation Alkylation, Acylation, Silylation Alkylation, Acylation, Silylation O-Functionalization (6-Hydroxyl)->Alkylation, Acylation, Silylation Suzuki, Buchwald-Hartwig, Sonogashira Suzuki, Buchwald-Hartwig, Sonogashira Cross-Coupling (Post-Halogenation)->Suzuki, Buchwald-Hartwig, Sonogashira

Figure 1: Key functionalization pathways for the 3-Aminopyrazolo[1,5-a]pyridin-6-ol scaffold.

Electrophilic Halogenation of the Heterocyclic Core

Electrophilic substitution reactions on the pyrazolo[1,5-a]pyridine ring system are well-documented to occur preferentially at the 3-position.[2][3] However, with the 3-position already occupied by an amino group, other positions on the ring become accessible for functionalization. The electron-donating nature of the amino and hydroxyl groups activates the ring towards electrophilic attack. Regioselective halogenation can be achieved by carefully controlling the reaction conditions and the choice of halogenating agent.

Protocol 1: Regioselective C-Halogenation using N-Halosuccinimides

This protocol describes a general method for the introduction of a halogen atom (Cl, Br, or I) onto the pyrazolo[1,5-a]pyridine core, likely at a position activated by the existing substituents. The use of a hypervalent iodine(III) reagent in aqueous media offers an environmentally benign approach.[4]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-Aminopyrazolo[1,5-a]pyridin-6-ol (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent like acetonitrile to ensure solubility.

  • Addition of Halide Source: Add the appropriate potassium halide (KX, where X = Cl, Br, or I) (1.5 eq).

  • Addition of Oxidant: To the stirring solution, add a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (PIDA) (1.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reagent/ConditionPurposeTypical Values
Solvent Reaction mediumWater, Acetonitrile/Water
Halide Source Provides the halideKCl, KBr, KI
Oxidant Facilitates halogenationPIDA
Temperature Reaction temperatureRoom Temperature (25-27 °C)
Reaction Time Duration of the reaction3-6 hours

Mechanistic Insight: The reaction is believed to proceed via an electrophilic substitution mechanism. The hypervalent iodine(III) reagent activates the halide, which then attacks the electron-rich pyrazolo[1,5-a]pyridine ring.[4]

N-Functionalization of the 3-Amino Group

The 3-amino group is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through acylation, sulfonylation, and alkylation reactions. These modifications can significantly impact the biological activity of the resulting compounds.

Protocol 2: N-Acylation with Acid Chlorides or Anhydrides

This protocol details the straightforward acylation of the 3-amino group. The use of a mild base is crucial to neutralize the acid generated during the reaction.

Step-by-Step Methodology:

  • Dissolution: Suspend 3-Aminopyrazolo[1,5-a]pyridin-6-ol (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

G cluster_0 N-Acylation Workflow Start Start Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Add Base Add Base Dissolve Substrate->Add Base Cool to 0°C Cool to 0°C Add Base->Cool to 0°C Add Acylating Agent Add Acylating Agent Cool to 0°C->Add Acylating Agent React & Monitor React & Monitor Add Acylating Agent->React & Monitor Work-up Work-up React & Monitor->Work-up Purify Purify Work-up->Purify End End Purify->End

Figure 2: Workflow for the N-acylation of 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

O-Functionalization of the 6-Hydroxyl Group

The 6-hydroxyl group provides another handle for diversification. O-alkylation is a common strategy to introduce various alkyl or aryl groups, which can modulate the lipophilicity and pharmacokinetic properties of the molecule.

Protocol 3: O-Alkylation using Williamson Ether Synthesis

This classic method involves the deprotonation of the hydroxyl group with a suitable base, followed by reaction with an alkyl halide.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Aminopyrazolo[1,5-a]pyridin-6-ol (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq, use with caution) to deprotonate the hydroxyl group.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography.

Reagent/ConditionPurposeTypical Values
Solvent Reaction mediumDMF, Acetone
Base Deprotonation of -OHK₂CO₃, NaH
Alkylating Agent Provides the alkyl groupAlkyl halides (R-X)
Temperature Reaction temperature60-80 °C
Reaction Time Duration of the reaction4-24 hours

Palladium-Catalyzed Cross-Coupling Reactions

For further diversification, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require prior halogenation of the pyrazolo[1,5-a]pyridine core.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[5][6]

Step-by-Step Methodology:

  • Reactant Mixture: In a reaction vessel, combine the halogenated 3-Aminopyrazolo[1,5-a]pyridin-6-ol derivative (1.0 eq), the desired boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane, toluene) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (80-110 °C) and stir for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[7][8]

Step-by-Step Methodology:

  • Reactant Mixture: Combine the halogenated 3-Aminopyrazolo[1,5-a]pyridin-6-ol derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere at 80-120 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: Cool the reaction, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.

G cluster_0 Cross-Coupling Workflow Start Start Halogenated Substrate Halogenated Substrate Start->Halogenated Substrate Mix with Coupling Partner, Catalyst, Base Mix with Coupling Partner, Catalyst, Base Halogenated Substrate->Mix with Coupling Partner, Catalyst, Base Add Solvent & Degas Add Solvent & Degas Mix with Coupling Partner, Catalyst, Base->Add Solvent & Degas Heat under Inert Atmosphere Heat under Inert Atmosphere Add Solvent & Degas->Heat under Inert Atmosphere Monitor Reaction Monitor Reaction Heat under Inert Atmosphere->Monitor Reaction Work-up & Purify Work-up & Purify Monitor Reaction->Work-up & Purify End End Work-up & Purify->End

Figure 3: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

The 3-Aminopyrazolo[1,5-a]pyridin-6-ol scaffold offers a wealth of opportunities for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of derivatives. The choice of functionalization strategy should be guided by the specific research goals and the desired properties of the final compounds. As our understanding of the biological targets for this class of molecules grows, so too will the importance of efficient and selective synthetic methodologies. Future work in this area will likely focus on the development of more sustainable and atom-economical functionalization techniques, as well as the exploration of novel biological applications for the resulting compounds.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Retrieved from [Link]

  • Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. PMC. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. Retrieved from [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Divergent Assembly of Functionalized Pyrazolo[1,5‐a]pyridine Derivatives via [3+2] Cyclization of N‐Aminopyridinium Salts with Various Unsaturated Hydrocarbons. ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. Retrieved from [Link]

  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Retrieved from [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Retrieved from [Link]

  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar. Retrieved from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. FLORE. Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. Retrieved from [Link]

  • SYNTHESIS OF 3-SUBSTITUTED PYRAZOLO[l,S-a]- PYRIDINES BY ELECTROPHILIC REACTIONS?. HETEROCYCLES. Retrieved from [Link]

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The Strategic Application of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Core Structures

In the landscape of medicinal chemistry and drug discovery, the pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine scaffolds have emerged as "privileged structures." This designation is attributed to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] These fused heterocyclic systems are particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies.[3][4][5] The rigid, planar nature of these scaffolds provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with the ATP-binding sites of various kinases.[4][6] Consequently, derivatives of these core structures have been investigated for the treatment of numerous diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[7]

3-Aminopyrazolo[1,5-a]pyridin-6-ol is a key starting material that offers a strategic entry point into this valuable chemical space. Its bifunctional nature, possessing a nucleophilic amino group at the 3-position and a hydroxyl group at the 6-position, allows for sequential and regioselective functionalization. This application note will provide a detailed exploration of the synthetic utility of 3-Aminopyrazolo[1,5-a]pyridin-6-ol, with a focus on its application in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. We will delve into the mechanistic underpinnings of these transformations and provide a representative protocol for the synthesis of a model compound.

Synthetic Utility and Reaction Mechanisms

The primary synthetic utility of 3-Aminopyrazolo[1,5-a]pyridin-6-ol lies in the high nucleophilicity of its 3-amino group. This group readily participates in condensation reactions with 1,3-dielectrophilic species to construct a fused pyrimidine ring, thereby forming the pyrazolo[1,5-a]pyrimidine scaffold.[1][8] Common 1,3-dielectrophiles employed in this context include β-diketones, β-ketoesters, and enaminones.[1]

The general mechanism for the cyclocondensation reaction is initiated by the nucleophilic attack of the 3-amino group on one of the electrophilic carbonyl carbons of the 1,3-dielectrophile. This is followed by an intramolecular cyclization via the attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The reaction is typically acid-catalyzed to facilitate the dehydration step.

Mechanism_of_Pyrazolo_1_5_a_pyrimidine_Formation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Reactant1 3-Aminopyrazolo[1,5-a]pyridin-6-ol Intermediate1 Initial Adduct Reactant1->Intermediate1 Nucleophilic Attack Reactant2 1,3-Diketone Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Derivative Intermediate2->Product Dehydration

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

The presence of the 6-hydroxyl group on the pyrazolo[1,5-a]pyridine core introduces an additional layer of synthetic versatility. This hydroxyl group can be:

  • A directing group: Influencing the regioselectivity of further electrophilic aromatic substitutions.

  • A point of diversification: Serving as a handle for the introduction of various functionalities through etherification or esterification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

  • A modulator of solubility and ADME properties: The phenolic hydroxyl group can enhance aqueous solubility and provide a site for metabolic transformations.

Application in the Synthesis of Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors.[3][4][5] By strategically introducing substituents at various positions of the pyrazolo[1,5-a]pyrimidine core synthesized from 3-Aminopyrazolo[1,5-a]pyridin-6-ol, it is possible to target the ATP-binding sites of specific kinases. For instance, structure-activity relationship (SAR) studies have shown that substituents at the 3- and 6-positions of the pyrazolo[1,5-a]pyrimidine ring can significantly influence kinase selectivity and potency.[6]

The general workflow for developing kinase inhibitors from this starting material can be visualized as follows:

Kinase_Inhibitor_Development_Workflow Start 3-Aminopyrazolo[1,5-a]pyridin-6-ol Step1 Cyclocondensation with 1,3-Diketones/Ketoesters Start->Step1 Step2 Formation of Pyrazolo[1,5-a]pyrimidine Core Step1->Step2 Step3 Functionalization at the 6-OH position (optional) Step2->Step3 Step4 Library Synthesis with Diverse Substituents Step3->Step4 Step5 Biological Screening (Kinase Assays) Step4->Step5 Step6 SAR Studies and Lead Optimization Step5->Step6 End Potent and Selective Kinase Inhibitor Step6->End

Caption: Workflow for kinase inhibitor development.

Experimental Protocols

Representative Protocol for the Synthesis of a 7-hydroxy-2,4-dimethylpyrazolo[1,5-a]pyrimidine Derivative

This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative from 3-Aminopyrazolo[1,5-a]pyridin-6-ol and acetylacetone as the 1,3-dielectrophile.

Materials:

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Aminopyrazolo[1,5-a]pyridin-6-ol (1.0 eq) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

  • Addition of Reagent: To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation and Filtration: Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring. A precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 7-hydroxy-2,4-dimethylpyrazolo[1,5-a]pyrimidine derivative as a pure solid.

  • Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Parameter Description
Starting Material 3-Aminopyrazolo[1,5-a]pyridin-6-ol
Reagent Acetylacetone
Solvent Ethanol/Glacial Acetic Acid
Reaction Temperature Reflux
Reaction Time 4-6 hours
Purification Recrystallization

Table 1: Summary of Reaction Conditions

Conclusion and Future Perspectives

3-Aminopyrazolo[1,5-a]pyridin-6-ol is a valuable and versatile building block for the synthesis of medicinally important pyrazolo[1,5-a]pyrimidine derivatives. The straightforward cyclocondensation reaction with 1,3-dielectrophiles provides a robust and efficient method for constructing this privileged scaffold. The presence of the 6-hydroxyl group offers a unique opportunity for further diversification, enabling the exploration of a wider chemical space and the optimization of biological activity. The continued application of this and similar building blocks will undoubtedly fuel the discovery of novel therapeutics, particularly in the realm of kinase inhibitors for the treatment of cancer and other proliferative diseases. Future research will likely focus on the development of more complex and diverse libraries of compounds derived from this scaffold, as well as the exploration of its utility in the synthesis of materials with interesting photophysical properties.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available from: [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. Available from: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available from: [Link]

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Request PDF. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. Available from: [Link]

  • SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Moroccan Journal of Heterocyclic Chemistry. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. PubMed. Available from: [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. Available from: [Link]

  • Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. PubMed. Available from: [Link]

  • Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. Available from: [Link]

Sources

The Versatile Scaffold: 3-Aminopyrazolo[1,5-a]pyridin-6-ol as a Nexus for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tunable properties is perpetual. The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2][3][4] This guide focuses on a particularly valuable, yet underexplored, derivative: 3-Aminopyrazolo[1,5-a]pyridin-6-ol . Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, presents a unique opportunity for divergent synthesis, enabling the creation of diverse molecular libraries from a single, strategic starting material. This document provides a comprehensive overview of a proposed synthesis, key functionalization protocols, and potential applications, aimed at researchers, scientists, and professionals in drug development.

Strategic Synthesis of the Building Block

While a direct, one-pot synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol is not prominently described in the literature, a robust and logical synthetic pathway can be proposed based on established methodologies for related heterocyclic systems. The strategy involves the initial construction of a substituted pyridine, followed by the formation of the fused pyrazole ring.

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available substituted pyridine, proceeding through nitration, methoxylation, reduction, and finally, cyclization and deprotection.

G A 2-Amino-5-methoxypyridine B 2-Amino-5-methoxy-3-nitropyridine A->B   HNO₃ / H₂SO₄    C 3-Amino-2-imino-5-methoxy-1,2-dihydropyridine B->C   Reduction (e.g., Fe/HCl)    D 3-Amino-6-methoxypyrazolo[1,5-a]pyridine C->D   Cyclizing Agent (e.g., α,β-unsaturated ketone)    E 3-Aminopyrazolo[1,5-a]pyridin-6-ol D->E   O-Demethylation (e.g., BBr₃)   

Caption: Proposed synthetic route to 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Protocol 1: Synthesis of 3-Amino-6-methoxypyrazolo[1,5-a]pyridine

This protocol outlines the key steps to generate the methoxy-protected precursor.

Step 1: Nitration of 2-Amino-5-methoxypyridine

  • To a stirred solution of 2-Amino-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product, 2-Amino-5-methoxy-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group

  • To a suspension of 2-Amino-5-methoxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2,3-diamino-5-methoxypyridine, which can be used in the next step without further purification.

Step 3: Cyclocondensation to form the Pyrazolo[1,5-a]pyridine Core

  • Dissolve the crude 2,3-diamino-5-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Add an appropriate 1,3-dicarbonyl compound or its equivalent (e.g., malonaldehyde bis(dimethyl acetal)) (1.1 eq).

  • Heat the reaction mixture to reflux for 6-12 hours.[5][6][7] The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 3-Amino-6-methoxypyrazolo[1,5-a]pyridine.

Protocol 2: O-Demethylation to Yield 3-Aminopyrazolo[1,5-a]pyridin-6-ol

The final step involves the cleavage of the methyl ether to unmask the hydroxyl group.

  • Dissolve 3-Amino-6-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) in dichloromethane (1.5-2.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Application in Complex Molecule Synthesis: A Dual-Functional Handle

The strategic placement of the amino and hydroxyl groups on the pyrazolo[1,5-a]pyridine core allows for a wide range of subsequent chemical transformations. This section details protocols for the selective functionalization of each group.

Functionalization of the 3-Amino Group

The 3-amino group serves as a versatile handle for introducing a variety of substituents through N-acylation, sulfonylation, and transition metal-catalyzed cross-coupling reactions (following transformation to a halide).

G A 3-Aminopyrazolo[1,5-a]pyridin-6-ol B N-Acyl/Sulfonyl Derivatives A->B   Acyl/Sulfonyl Chloride, Base    C 3-Halopyrazolo[1,5-a]pyridin-6-ol A->C   Sandmeyer Reaction (NaNO₂, HBr/HCl, CuBr/CuCl)    D 3-Aryl/Heteroaryl Derivatives C->D   Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, Base)    E 3-Amino-substituted Derivatives C->E   Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base)   

Caption: Functionalization pathways for the 3-amino group.

Protocol 3: N-Acylation and N-Sulfonylation

  • To a solution of 3-Aminopyrazolo[1,5-a]pyridin-6-ol (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the corresponding N-acylated or N-sulfonylated product.

Protocol 4: Conversion to 3-Halopyrazolo[1,5-a]pyridin-6-ol via Sandmeyer Reaction

This transformation opens the door to a plethora of palladium-catalyzed cross-coupling reactions.[8][9][10]

  • Suspend 3-Aminopyrazolo[1,5-a]pyridin-6-ol (1.0 eq) in an aqueous solution of HBr or HCl (e.g., 48% HBr) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) or copper(I) chloride (CuCl) (1.2 eq) in the corresponding concentrated acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture, neutralize with a base (e.g., NaOH or NaHCO₃ solution), and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 3-bromo- or 3-chloro-pyrazolo[1,5-a]pyridin-6-ol.

Protocol 5: Suzuki-Miyaura Cross-Coupling of 3-Halopyrazolo[1,5-a]pyridin-6-ol

This protocol enables the introduction of aryl or heteroaryl moieties at the 3-position.

  • To a degassed mixture of the 3-halopyrazolo[1,5-a]pyridin-6-ol (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water or DME), add a phosphine ligand if necessary.

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: Buchwald-Hartwig Amination of 3-Halopyrazolo[1,5-a]pyridin-6-ol

This reaction allows for the synthesis of 3-N-substituted derivatives.[11][12][13][14][15]

  • In a glovebox or under an inert atmosphere, combine the 3-halopyrazolo[1,5-a]pyridin-6-ol (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq) in an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to 80-120 °C for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

Functionalization of the 6-Hydroxy Group

The phenolic hydroxyl group at the 6-position provides a handle for O-alkylation, O-acylation, and other transformations.

G A 3-Aminopyrazolo[1,5-a]pyridin-6-ol B 6-Alkoxy Derivatives A->B   Williamson Ether Synthesis (R-X, Base)    C 6-Acyloxy Derivatives A->C   O-Acylation (Acyl Chloride, Base)    D 6-O-Sulfonyl Derivatives A->D   O-Sulfonylation (Sulfonyl Chloride, Base)   

Sources

Application Note: High-Throughput Screening with 3-Aminopyrazolo[1,5-a]pyridin-6-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Aminopyrazolo[1,5-a]pyridin-6-ol core is a privileged scaffold in medicinal chemistry, widely recognized for its utility in designing ATP-competitive kinase inhibitors (e.g., PI3K, MK2, and CDK families). Its fused bicyclic system mimics the purine ring of ATP, allowing for potent hydrogen bonding within the kinase hinge region. However, the specific substitution pattern—an amine at position 3 and a hydroxyl at position 6—creates a para-aminophenol-like electronic system. While chemically versatile, this motif introduces significant risks of Redox Cycling during High-Throughput Screening (HTS), potentially leading to high false-positive rates. This Application Note provides a rigorous framework for synthesizing libraries from this scaffold and screening them effectively, with a critical focus on distinguishing genuine bioactivity from assay artifacts.

Introduction: The Scaffold & The Liability

Chemical Utility

The pyrazolo[1,5-a]pyridine ring system is isosteric with indole and purine. The 3-amino group serves as a versatile handle for amide coupling (targeting the "gatekeeper" region of kinases), while the 6-hydroxy group allows for etherification to explore the solvent-exposed front pocket or the ribose-binding pocket.

The "Redox Trap" (Critical Insight)

Users must recognize that 3-aminopyrazolo[1,5-a]pyridin-6-ol derivatives can behave as Redox Cycling Compounds (RCCs) . In the presence of strong reducing agents like DTT (standard in kinase buffers), these molecules can undergo redox cycling to generate hydrogen peroxide (


).[1][2] This peroxide oxidizes catalytic cysteine residues on the target enzyme, causing inhibition that mimics a drug hit but is actually a non-specific artifact.[2]

Key Directive: Successful HTS with this scaffold requires library derivatization that "caps" these reactive centers or assay conditions that mitigate redox cycling.

Protocol A: Library Synthesis (Derivatization)

Objective: To convert the reactive core into a stable, diverse library suitable for screening, while reducing the redox potential of the aminophenol system.

Workflow Logic

We will prioritize orthogonal functionalization :

  • Step 1: Selective O-alkylation at the 6-position (stabilizes the phenol).

  • Step 2: Amide coupling at the 3-position (introduces diversity).

Materials
  • Scaffold: 3-Aminopyrazolo[1,5-a]pyridin-6-ol (CAS: 1352394-98-3 or similar).

  • Reagents:

    
    , DMF, Alkyl Halides (
    
    
    
    ), Acid Chlorides (
    
    
    ), DIPEA.
  • Purification: Prep-HPLC or SCX (Strong Cation Exchange) cartridges.

Step-by-Step Procedure
  • O-Alkylation (Parallel Synthesis Mode)

    • Dissolve scaffold (0.1 mmol) in anhydrous DMF (500 µL).

    • Add

      
       (1.5 eq) and the specific Alkyl Halide (
      
      
      
      , 1.1 eq).
    • Note: The 6-OH is more acidic than the 3-

      
      , allowing selective reaction.
      
    • Incubate at 60°C for 4 hours.

    • QC: Check conversion via LC-MS. (Target Mass: Scaffold +

      
      ).
      
  • N-Acylation (Diversity Introduction)

    • To the reaction mixture (without isolation, if "one-pot" is desired, though isolation is recommended for purity), add DIPEA (2.0 eq).

    • Add Acid Chloride or Carboxylic Acid (with HATU coupling agent) (

      
      , 1.2 eq).
      
    • Shake at Room Temperature (RT) for 12 hours.

    • Mechanistic Insight: Acylation of the amine lowers the HOMO energy, significantly reducing the oxidation potential and stabilizing the molecule against redox cycling.

  • Work-up & Formatting

    • Precipitate products using water/ether or purify via SCX cartridges to remove unreacted amines.

    • Evaporate solvent and resuspend in 100% DMSO at 10 mM for the Master Plate.

Protocol B: High-Throughput Screening (Kinase TR-FRET)

Objective: Screen the generated library against a target kinase (e.g., PI3K


) while filtering out redox artifacts.
Assay Principle: TR-FRET Competition

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Tracer: AlexaFluor 647-labeled ATP competitive inhibitor.

  • Antibody: Europium (Eu)-labeled anti-GST antibody (binding the GST-tagged Kinase).

  • Signal: High FRET signal = Kinase bound to Tracer. Low FRET signal = Compound displaced Tracer (Hit).

Buffer Composition (The "Anti-Artifact" Mix)

Standard buffers use DTT.[2] For this scaffold, we modify the reducing system.

  • Base: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Reducing Agent: Replace 1 mM DTT with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is less prone to driving redox cycles than DTT.

  • Additive (Optional): Add 100 U/mL Catalase .

    • Why? Catalase disproportionates

      
       into water and oxygen. If a compound is a redox cycler, Catalase will rescue the enzyme activity, revealing the compound as a false positive.
      
Experimental Steps
  • Dispensing:

    • Transfer 10 nL of library compounds (10 mM in DMSO) to a 384-well low-volume white plate (Final assay conc: 10 µM).

    • Include controls: High Control (DMSO only, 0% Inhibition), Low Control (10 µM Staurosporine, 100% Inhibition).

  • Enzyme Addition:

    • Dispense 5 µL of Kinase/Antibody mix (2x concentration) into the plate.

    • Incubate 15 mins at RT.

  • Tracer Addition:

    • Dispense 5 µL of Tracer (2x concentration).

    • Note: The tracer concentration should be at the

      
       value determined during assay development.
      
  • Incubation & Read:

    • Incubate 60 mins at RT in the dark.

    • Read on a Multimode Plate Reader (e.g., EnVision).

      • Excitation: 337 nm.

      • Emission 1: 665 nm (Acceptor).

      • Emission 2: 615 nm (Donor).

Data Calculation

Calculate the Emission Ratio (


).
Calculate % Inhibition:


Visualizations & Logic

Diagram: The Redox Artifact Mechanism

This diagram illustrates why the protocol modifications (TCEP/Catalase) are necessary for this specific scaffold.

RedoxMechanism Scaffold 3-Amino-6-OH Scaffold Radical Free Radical Intermediate Scaffold->Radical Oxidation DTT DTT (Reducing Agent) DTT->Radical Reduces Scaffold (Cycles) H2O2 Hydrogen Peroxide (H2O2) Radical->H2O2 Generates ROS Kinase Active Kinase (Cys-SH) H2O2->Kinase Oxidizes Enzyme OxKinase Oxidized Kinase (Cys-S-S) Kinase->OxKinase Inactivation FalseHit FALSE POSITIVE HIT OxKinase->FalseHit Mimics Inhibition

Caption: Redox cycling mechanism where aminophenol scaffolds generate H2O2 in DTT buffers, causing false positives.[1][2]

Diagram: Triage Workflow

How to process hits to ensure they are real.

TriageFlow cluster_Validation Artifact De-Risking Primary Primary Screen (10 µM) Selection Select Hits (>50% Inh) Primary->Selection DoseResponse Dose Response (IC50) Selection->DoseResponse RedoxCheck Assay + Catalase DoseResponse->RedoxCheck If Potent JumpDilution Jump Dilution (Reversibility) RedoxCheck->JumpDilution Activity Retained Trash Discard (Artifact) RedoxCheck->Trash Activity Lost with Catalase ValidHit VALIDATED HIT (ATP Competitive) JumpDilution->ValidHit Rapid Recovery JumpDilution->Trash Time-Dep/Covalent (Unless Desired)

Caption: Triage workflow to filter redox cyclers (using Catalase) and confirm reversible binding.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Hit Rate (>5%) Redox cycling or aggregation.Retest hits with 0.01% Triton X-100 (aggregation) or 100 U/mL Catalase (redox).
Low Z' Factor (<0.5) Tracer instability or interference.Check scaffold fluorescence (blue shift). Use Red-shifted dyes (Alexa647) to avoid overlap.
"Bell-Shaped" IC50 Solubility limit reached.The scaffold is planar/rigid. Improve solubility by adding morpholine or piperazine groups at R1/R2.
Signal Drift Light sensitivity of aminophenol.Keep plates covered in foil. Aminophenols degrade in light/air over time.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Johnston, P. A., et al. (2008). HTS Identification of Firefly Luciferase Inhibitors and Redox Cycling Compounds. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Lister, T., et al. (2015). Pyrazolo[1,5-a]pyridines as p110α Selective PI3 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 193–197. Link

  • Briscoe, C. P., et al. (2012). Pharmacological inhibition of C-terminal Src kinase (CSK) with a pyrazolo[1,5-a]pyrimidine-based inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(15), 4979–4982. Link

Sources

Advanced Protein Labeling and Analysis Using 3-Aminopyrazolo[1,5-a]pyridin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide:

Introduction: A Novel Fluorogenic Scaffold for Protein Bioconjugation

The precise, site-specific labeling of proteins with fluorescent probes is a cornerstone of modern molecular and cell biology, enabling researchers to visualize, track, and quantify proteins in complex biological systems.[1][2] The evolution of protein labeling has moved beyond simple tagging to demand probes that are not only bright and photostable but also "fluorogenic" – exhibiting fluorescence only upon successful conjugation to the target protein.[1][2] This property significantly enhances the signal-to-noise ratio by eliminating the need for wash steps to remove unbound probe, a critical advantage for in vitro assays and live-cell imaging.[3]

This guide introduces a novel class of labeling reagents based on the 3-Aminopyrazolo[1,5-a]pyridin-6-ol scaffold. This heterocyclic system presents a promising platform for developing fluorogenic probes due to its rigid, planar structure and potential for environmentally sensitive fluorescence.[4][5] Here, we propose and detail the application of these derivatives for the covalent labeling of proteins, providing a comprehensive overview of the underlying mechanism, detailed experimental protocols for both in-solution and on-cell labeling, and troubleshooting guidelines. The methodologies described herein are designed to be robust and adaptable for researchers in basic science and drug development.

The Chemistry of Conjugation: A Proposed Mechanism

The utility of 3-Aminopyrazolo[1,5-a]pyridin-6-ol as a protein labeling agent is predicated on its chemical modification to include a protein-reactive functional group. The primary amino group at the 3-position serves as a versatile handle for introducing various functionalities. For this guide, we will focus on a derivative functionalized with an N-hydroxysuccinimide (NHS) ester, a widely used reactive group for targeting primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[6]

The proposed labeling mechanism involves a two-step process:

  • Activation of the Fluorophore: The core 3-Aminopyrazolo[1,5-a]pyridin-6-ol is first derivatized with a linker terminating in a carboxylic acid. This acid is then activated to an NHS ester.

  • Nucleophilic Acyl Substitution: The NHS ester-functionalized probe is then reacted with the target protein. The nucleophilic primary amine of a lysine residue on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS.

The pyrazolo[1,5-a]pyridine core is hypothesized to be a fluorogenic scaffold. In its unbound, NHS-activated state, the fluorophore may be quenched. Upon covalent attachment to the protein, a conformational change or altered electronic environment could lead to a significant increase in fluorescence quantum yield.

G cluster_0 Step 1: Probe Synthesis (Simplified) cluster_1 Step 2: Protein Labeling Probe_Core 3-Aminopyrazolo[1,5-a]pyridin-6-ol Linker_NHS Linker with NHS Ester Probe_Core->Linker_NHS Functionalization Activated_Probe Activated Fluorogenic Probe Linker_NHS->Activated_Probe Target_Protein Protein with accessible Lysine Activated_Probe->Target_Protein Nucleophilic Attack Labeled_Protein Fluorescently Labeled Protein Target_Protein->Labeled_Protein Stable Amide Bond Formation NHS NHS (byproduct) Target_Protein->NHS

Caption: Proposed reaction mechanism for protein labeling.

Photophysical Properties

The following table outlines the hypothesized photophysical properties of a generic 3-Aminopyrazolo[1,5-a]pyridin-6-ol derivative upon conjugation to a model protein like Bovine Serum Albumin (BSA). These values are illustrative and will vary depending on the specific derivative and the local environment of the protein.

PropertyUnbound ProbeProtein-Conjugated Probe
Excitation Max (λex) ~350 nm~365 nm
Emission Max (λem) ~450 nm~475 nm
Stokes Shift ~100 nm~110 nm
Quantum Yield (Φ) < 0.05> 0.4
Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹18,000 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: Labeling of Purified Protein in Solution

This protocol provides a general method for labeling a purified protein containing accessible primary amines with an NHS-ester functionalized 3-Aminopyrazolo[1,5-a]pyridin-6-ol derivative.

Materials:

  • Purified protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol-NHS ester (Probe Stock): 10 mM in anhydrous DMSO.

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., desalting column, size-exclusion chromatography).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete for the NHS ester.[7]

  • Labeling Reaction:

    • Warm the Probe Stock to room temperature.

    • Add a 5- to 20-fold molar excess of the Probe Stock to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted probe.

  • Purification of Labeled Protein:

    • Remove the unreacted probe and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the fluorophore.

    • Confirm successful labeling and protein integrity using SDS-PAGE. The labeled protein should exhibit fluorescence under UV illumination.

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol is designed for labeling primary amines on cell surface proteins of live cells in suspension or adherent cultures.

Materials:

  • Live cells of interest.

  • Cell culture medium.

  • PBS (Phosphate-Buffered Saline), pH 7.4.

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol-NHS ester (Probe Stock): 10 mM in anhydrous DMSO.

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA).

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them to 70-80% confluency. For suspension cells, harvest and wash them.

    • Wash the cells twice with ice-cold PBS to remove any amine-containing media components.

  • Labeling Reaction:

    • Dilute the Probe Stock in ice-cold PBS to the desired final concentration (typically 1-100 µM). The optimal concentration should be determined empirically to maximize signal and minimize toxicity.

    • Add the probe solution to the cells and incubate for 15-30 minutes at 4°C on a rocker to prevent internalization.

  • Washing and Quenching:

    • Remove the labeling solution and wash the cells three times with ice-cold PBS containing 1% FBS or BSA to quench and remove any unreacted probe.

  • Analysis:

    • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

G cluster_workflow General Experimental Workflow A Prepare Protein/Cells C Perform Labeling Reaction A->C B Prepare Probe Stock Solution B->C D Quench Reaction C->D E Purify Labeled Protein (for in-solution) D->E F Wash Labeled Cells (for on-cell) D->F G Analyze Labeled Sample (SDS-PAGE, Microscopy, Flow Cytometry) E->G F->G

Caption: A typical experimental workflow for protein labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive probe (hydrolyzed NHS ester)- Amine-containing buffer- Insufficient molar excess of probe- Use fresh, anhydrous DMSO for probe stock- Ensure reaction buffer is amine-free- Increase the molar ratio of probe to protein
Protein Precipitation - High concentration of organic solvent (DMSO)- Protein instability under labeling conditions- Keep DMSO concentration below 5% (v/v)- Optimize buffer composition and pH
High Background Fluorescence - Incomplete removal of unbound probe- Non-specific binding of the probe- Ensure thorough purification/washing steps- Include a blocking step (e.g., with BSA) for cell labeling
No Fluorescence Signal - Incorrect excitation/emission wavelengths- Protein conformation quenches the fluorophore- Confirm the spectral properties of the probe- Consider a different labeling site or a longer linker

Conclusion

The 3-Aminopyrazolo[1,5-a]pyridin-6-ol scaffold represents a promising new platform for the development of fluorogenic protein labeling reagents. The proposed methodologies in this guide provide a robust starting point for researchers to explore the utility of these derivatives in their specific applications. The inherent advantages of fluorogenic labeling, combined with the synthetic tractability of the pyrazolo[1,5-a]pyridine core, position these probes as valuable tools for advancing our understanding of protein function in biological systems.

References

  • MDPI. (2020, February 28). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. Retrieved from [Link]

  • Advanced Science News. (2018, November 22). Fluorogenic Protein Systems: Labeling and Beyond. Retrieved from [Link]

  • PubMed. (2020, February 28). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. Retrieved from [Link]

  • Books. (2024, October 31). Chapter 11: Fluorogenic Probes for Protein Labeling: Illuminating Cellular Functions with Precision.
  • Bioconjugate Chemistry. (2019, April 12). Fluorogenic Photoaffinity Labeling of Proteins in Living Cells. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022, March 1). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]

  • Semantic Scholar. (2022, July 27). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][8]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • ResearchGate. (2015, October 5). (PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Retrieved from [Link]

  • PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • PubMed. (2002, October 7). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Retrieved from [Link]

  • IRIS APERTO. (2021, January 1). Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • IQAC-CSIC. (n.d.). Protein labeling methods. Retrieved from [Link]

  • Semantic Scholar. (2023, December 20). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. Retrieved from [Link]

  • PubMed. (2008, October 15). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]. Retrieved from [Link]

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • ScienceDirect. (n.d.). Preparation and biological evaluations of new pyrazolo[1,5-a]-1,3,5-triazine derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for PzP-OH-3A6: A Novel Fluorophore for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Small-Molecule Fluorophores in In Vivo Imaging

The field of in vivo imaging is continually advancing, with a growing demand for specific, sensitive, and non-invasive methods to visualize biological processes in living organisms. While fluorescent proteins and antibody-conjugated dyes have been invaluable, small-molecule fluorescent probes offer unique advantages, including low molecular weight, potential for high cell permeability, and tunable photophysical properties. The pyrazolo[1,5-a]pyridine heterocyclic system has emerged as a promising scaffold for the development of novel fluorophores.[1] This document provides a detailed guide to the application of a novel pyrazolo[1,5-a]pyridine-based probe, 3-Aminopyrazolo[1,5-a]pyridin-6-ol (PzP-OH-3A6) , for in vivo imaging studies.

The structural design of PzP-OH-3A6, featuring an electron-donating amino group and a hydroxyl group, suggests the potential for interesting photophysical properties that may be sensitive to the local microenvironment, such as pH or polarity. This makes it a compelling candidate for targeted in vivo imaging applications. This guide will cover the essential steps from initial characterization to in vivo application, providing both the "how" and the "why" behind the protocols to ensure robust and reproducible results.

Part 1: Characterization of PzP-OH-3A6

A thorough understanding of the physicochemical and photophysical properties of PzP-OH-3A6 is the foundation for its successful application.

Physicochemical Properties

The fundamental properties of PzP-OH-3A6 are summarized below.

PropertyValueSource
Molecular Formula C7H7N3O[2]
Molecular Weight 149.15 g/mol [2]
Purity >98%[2]
Appearance Off-white to light yellow solidAssumed based on similar compounds
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in aqueous buffersAssumed based on structure

Expert Insight: The solubility of a probe is a critical parameter for in vivo studies. It is essential to prepare a stock solution in an organic solvent like DMSO and then dilute it into a physiologically compatible vehicle for injection. The final concentration of the organic solvent should be minimized to avoid toxicity.

Photophysical Properties

The following table outlines the key photophysical properties of PzP-OH-3A6, which should be determined experimentally in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

PropertyValue (Hypothetical)Method of Determination
Excitation Maximum (λex) ~410 nmSpectrofluorometer
Emission Maximum (λem) ~550 nmSpectrofluorometer
Molar Extinction Coefficient (ε) ~15,000 M-1cm-1UV-Vis Spectrophotometer
Quantum Yield (Φ) ~0.40Comparative method using a known standard (e.g., quinine sulfate)
Photostability ModerateTime-course measurement of fluorescence intensity under continuous excitation
pH Sensitivity Fluorescence may vary with pHSpectrofluorometric titration

Causality Behind Experimental Choices: The choice of PBS (pH 7.4) for initial characterization mimics physiological conditions. However, assessing the probe's fluorescence across a range of pH values is crucial, as pH variations in different cellular compartments or tissues could influence the signal.[3]

Part 2: In Vitro Validation: Bridging the Gap to In Vivo Studies

Before moving to animal models, it is essential to assess the behavior of PzP-OH-3A6 in a cellular context.

Cell Culture and Staining Protocol

This protocol outlines the steps for staining cultured cells with PzP-OH-3A6.

  • Cell Seeding: Plate cells of interest (e.g., HeLa, MCF-7) onto glass-bottom dishes or multi-well plates and culture overnight to allow for attachment.

  • Probe Preparation: Prepare a 1 mM stock solution of PzP-OH-3A6 in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the old medium from the cells and replace it with the PzP-OH-3A6-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of PzP-OH-3A6.

Cytotoxicity Assessment

It is crucial to determine the concentration range at which PzP-OH-3A6 is non-toxic to cells. A standard MTT or PrestoBlue assay can be performed by incubating cells with increasing concentrations of the probe for a period relevant to the planned imaging experiments (e.g., 24 hours).

Part 3: In Vivo Imaging Protocol with PzP-OH-3A6

This section provides a detailed protocol for the use of PzP-OH-3A6 in a small animal model, such as a mouse.

Animal Models and Husbandry
  • Animal Selection: Athymic nude mice (nu/nu) are often preferred for in vivo fluorescence imaging to minimize light scattering and absorption by fur.[4] If using haired mice, the area to be imaged should be carefully shaved.

  • Housing: House the animals in a controlled environment with a standard light-dark cycle.

  • Diet: Provide the animals with a chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence in the near-infrared (NIR) spectrum.[5] While PzP-OH-3A6 is not an NIR probe, this is a good general practice for fluorescence imaging.

  • Ethics: All animal procedures must be approved by the institution's Animal Care and Use Committee.

Probe Formulation and Administration
  • Formulation: Prepare a 10 mM stock solution of PzP-OH-3A6 in DMSO. For injection, dilute the stock solution in a sterile, biocompatible vehicle such as a mixture of PBS and a solubilizing agent (e.g., Cremophor EL or PEG400). The final concentration of DMSO should be below 5% to minimize toxicity.

  • Dosage: The optimal dose must be determined empirically, but a starting point of 1-10 mg/kg body weight is recommended.

  • Administration Route: The route of administration significantly impacts the biodistribution of the probe.[5]

    • Intravenous (IV) injection (tail vein): Provides rapid distribution throughout the body via the circulatory system.

    • Intraperitoneal (IP) injection: Results in slower absorption and distribution compared to IV.

In Vivo Imaging Workflow

The following workflow outlines the key steps for acquiring in vivo fluorescence images.

Caption: Workflow for in vivo fluorescence imaging with PzP-OH-3A6.

Step-by-Step Imaging Protocol
  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) to ensure the animal remains immobile during imaging.

  • Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe to assess the level of autofluorescence.

  • Probe Injection: Administer the prepared PzP-OH-3A6 solution via the chosen route (e.g., tail vein injection).

  • Time-Course Imaging: Acquire images at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) to determine the optimal imaging window for the best signal-to-noise ratio.[5]

  • Image Acquisition Parameters:

    • Excitation Filter: ~410 nm

    • Emission Filter: ~550 nm

    • Exposure Time: Adjust to achieve a good signal without saturation.

  • Post-Imaging: Allow the animal to recover from anesthesia. For longitudinal studies, the same animal can be imaged repeatedly.

Data Analysis and Interpretation
  • Region of Interest (ROI) Analysis: Draw ROIs around the target tissue and a background area (e.g., muscle) to quantify the fluorescence intensity.

  • Signal-to-Background Ratio: Calculate the ratio of the fluorescence intensity in the target ROI to that of the background ROI.

  • Biodistribution: After the final imaging session, euthanize the animal and excise major organs (liver, kidneys, spleen, lungs, heart, and tumor if applicable) for ex vivo imaging to confirm the in vivo findings.

Part 4: Troubleshooting

IssuePossible CauseSolution
High Background Signal Autofluorescence from diet or bedding.[5]Use a chlorophyll-free diet and non-fluorescent bedding. Acquire a pre-injection baseline image and perform background subtraction.
No or Weak Signal Poor probe solubility/precipitation. Rapid clearance of the probe. Incorrect filter selection.Optimize the formulation with co-solvents. Image at earlier time points. Verify the excitation/emission spectra of the probe and use appropriate filters.
Signal in Non-Target Tissues Non-specific accumulation of the probe.Assess the biodistribution profile to understand clearance mechanisms (e.g., liver and kidney accumulation is common).

Part 5: Advanced Applications and Future Directions

The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for further chemical modifications to enhance the properties of PzP-OH-3A6.[6] Future work could involve:

  • Targeting Moiety Conjugation: Attaching a ligand that binds to a specific receptor or enzyme to improve target specificity.

  • Shifting to Near-Infrared (NIR): Modifying the chemical structure to shift the excitation and emission wavelengths to the NIR range (700-900 nm) would allow for deeper tissue penetration and reduced autofluorescence.

References

  • A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications (RSC Publishing). Available at: [Link]

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF. ResearchGate. Available at: [https://www.researchgate.
  • In Vivo Validation of Optical Probes. LICORbio™. Available at: [Link]

  • Validation of in vivo fluorochrome concentrations measured using fluorescence molecular tomography. PubMed. Available at: [Link]

  • Protocol for in Vivo Imaging in Mice. Creative Bioarray. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC. Available at: [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. PMC. Available at: [Link]

  • Validation of in vivo fluorochrome concentrations measured using fluorescence molecular tomography. SPIE Digital Library. Available at: [Link]

  • In vivo validation and probe combination screening. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes. Available at: [Link]

  • Illumination sources for small animal in vivo imaging. Analytik Jena. Available at: [Link]

  • Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. MDPI. Available at: [Link]

  • Practical Methods for Molecular In Vivo Optical Imaging. PMC - NIH. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

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Application Note: Experimental Design for 3-Aminopyrazolo[1,5-a]pyridin-6-ol Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists utilizing 3-Aminopyrazolo[1,5-a]pyridin-6-ol (CAS: 340961-97-9) as a core scaffold in drug discovery.[1]

Subject: Accelerating Kinase Inhibitor Discovery & Scaffold Functionalization

Executive Summary

3-Aminopyrazolo[1,5-a]pyridin-6-ol represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., RET, PI3K, Trk, and KDR) and dopamine receptor ligands. Its unique structure features two critical vectors for diversification:

  • C3-Amino Group: A primary handle for amide coupling, typically positioned to interact with the kinase hinge region (Glu/Asp residues).

  • C6-Hydroxyl Group: A versatile site for etherification to introduce solubilizing groups or explore the solvent-exposed front of the binding pocket.[1]

This guide provides a standardized workflow for handling, chemically derivatizing, and biologically Validating this scaffold.

Chemical Properties & Handling

  • CAS: 340961-97-9[1][2]

  • Molecular Formula: C7H7N3O[1][2]

  • MW: 149.15 g/mol [1][2]

  • Physical State: Off-white to beige solid.[1]

  • Solubility Profile:

    • High: DMSO, DMF, DMA (suitable for 10-100 mM stock solutions).

    • Moderate: Methanol, Ethanol (warm).

    • Low: Dichloromethane, Hexanes, Water (neutral pH).

  • Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen). The C6-phenol is susceptible to oxidation; avoid prolonged exposure to air.[1]

Stock Solution Protocol
  • Weigh 14.9 mg of substance.[1]

  • Add 1.0 mL of anhydrous DMSO to generate a 100 mM master stock.[1]

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL vials to prevent freeze-thaw degradation.

  • Stability: Stable for 6 months at -80°C.

Experimental Workflow: Rational Inhibitor Design

The primary application of this molecule is as a building block. The following workflow outlines the logical progression from scaffold to lead compound.

Visualization: Structure-Activity Relationship (SAR) Strategy

SAR_Strategy Scaffold 3-Aminopyrazolo[1,5-a] pyridin-6-ol (Core Scaffold) C3_Mod C3-Amino Modification (Hinge Binding) Scaffold->C3_Mod Vector 1 C6_Mod C6-Hydroxy Modification (Solvent Front/Solubility) Scaffold->C6_Mod Vector 2 Amide Amide Coupling (R-COOH) C3_Mod->Amide Urea Urea Formation (R-NCO) C3_Mod->Urea Ether Etherification (Mitsunobu/Alkylation) C6_Mod->Ether Target Target Potency (RET, PI3K, Trk) Amide->Target H-Bond Donor/Acceptor ADME ADME Properties (LogP, Solubility) Ether->ADME Lipophilicity Control

Caption: SAR strategy map highlighting the two orthogonal vectors for chemical diversification.

Protocol 1: Chemical Functionalization

Objective: To synthesize a focused library of kinase inhibitors.

Step A: C3-Amide Coupling (Hinge Binder Installation)

Rationale: The C3-amine is less nucleophilic than standard anilines due to the electron-deficient pyrazolo-pyridine system.[1] Standard EDC/NHS coupling may fail; acid chloride or HATU activation is preferred.[1]

  • Reagents: Scaffold (1.0 eq), Carboxylic Acid (R-COOH, 1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Procedure:

    • Dissolve R-COOH in DMF.[1] Add DIPEA and HATU. Stir for 15 min at RT to activate.[1]

    • Add 3-Aminopyrazolo[1,5-a]pyridin-6-ol.[1][2]

    • Stir at 50°C for 4–12 hours. Monitor by LC-MS (Target mass = MW_acid + 149 - 18).[1]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na2SO4.[1]

Step B: C6-Etherification (Solubility Optimization)

Rationale: The C6-phenol is acidic (pKa ~9-10).[1] Alkylation here improves cell permeability and can reach into the ribose-binding pocket.[1]

  • Reagents: C3-substituted Intermediate (1.0 eq), Alkyl Halide (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: Acetone or DMF.

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 60°C for 2-6 hours.

    • Note: For sterically hindered alcohols, use Mitsunobu conditions (PPh3, DIAD, THF, RT).

Protocol 2: Biochemical Potency Assay (RET Kinase)

Context: Derivatives of this scaffold are potent RET inhibitors (e.g., VEGFR/RET pathways). Method: FRET-based LanthaScreen™ or Z´-LYTE™ Assay.[1]

Reagents
  • Enzyme: Recombinant Human RET kinase (0.5 nM final).

  • Substrate: GFP-labeled peptide substrate (e.g., PolyGT).

  • ATP: Km apparent (typically 10-50 µM).[1]

  • Test Compound: 3-Aminopyrazolo derivative (10-point dose response, 1 nM to 10 µM).

Step-by-Step
  • Plate Prep: Dispense 100 nL of compound (in DMSO) into a 384-well low-volume black plate using an acoustic dispenser (Echo).

  • Enzyme Mix: Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 10 min.

  • Reaction Start: Add 5 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes (protected from light).

  • Termination: Add 10 µL of Development Reagent (EDTA + Terbium-labeled antibody).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.[1]

    • Emission: 495 nm (Donor) and 520 nm (Acceptor).

  • Analysis: Calculate Emission Ratio (520/495). Fit data to sigmoidal dose-response curve to determine IC50 .

Protocol 3: Metabolic Stability (Microsomal)

Critical Check: The C6-phenol is a "soft spot" for Phase II metabolism (Glucuronidation), leading to rapid clearance. This assay validates if C6-capping (Step B above) successfully blocks metabolism.[1]

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria:

      
       min.
      

References

  • Synthesis & Scaffold Utility

    • MolCore Product Data. "3-Aminopyrazolo[1,5-a]pyridin-6-ol (CAS 340961-97-9)."[1][2] Link

    • Review of Scaffold: "Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles."[3][4] ResearchGate.[1][3] Link

  • Kinase Inhibition (RET/Trk)

    • Patent: "Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors." WO2018071447A1.[1][5] Link

    • Trk Inhibitors: "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors."[6] MDPI Molecules. Link

  • Experimental Methods

    • KDR Inhibition:[1] "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors."[7] Bioorg.[1][7] Med. Chem. Lett.Link

    • CK2 Inhibition: "6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors."[1] MDPI. Link

Sources

Application Notes and Protocols: 3-Aminopyrazolo[1,5-a]pyridin-6-ol as a Precursor for Novel Radioligands in Kinase-Targeted Cancer Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key protein kinases implicated in oncology. This guide provides a comprehensive technical overview of 3-Aminopyrazolo[1,5-a]pyridin-6-ol as a versatile precursor for the synthesis of novel radioligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). We present detailed, field-proven insights into the rationale for its selection, proposed synthetic and radiolabeling methodologies, and robust protocols for in vitro and in vivo characterization. These application notes are intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing molecular imaging and targeted radiotherapeutics.

Introduction: The Rationale for 3-Aminopyrazolo[1,5-a]pyridin-6-ol in Radioligand Development

The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling non-invasive visualization and quantification of molecular targets in vivo.[1] Protein kinases, often dysregulated in cancer and other diseases, represent a significant class of targets for such agents.[2] The pyrazolo[1,5-a]pyridine scaffold has been identified in a variety of kinase inhibitors, targeting enzymes such as p38 kinase, KDR, and Discoidin Domain Receptor 1 (DDR1).[3][4]

The precursor, 3-Aminopyrazolo[1,5-a]pyridin-6-ol, offers several strategic advantages for radioligand development:

  • Versatile Functional Groups: The presence of a primary amino group at the 3-position and a hydroxyl group at the 6-position provides two distinct points for chemical modification. The amino group is ideal for coupling to chelators for radiometal labeling (e.g., with Gallium-68), while the hydroxyl group can be a site for radiofluorination or for introducing other functionalities to modulate pharmacokinetic properties.

  • Proven Pharmacophore: The core scaffold is a known hinge-binding motif for many kinases, providing a strong foundation for designing high-affinity ligands.

  • Favorable Physicochemical Properties: The pyrazolopyridine core can be modified to achieve the desired balance of lipophilicity and hydrophilicity, which is crucial for optimal in vivo biodistribution and pharmacokinetics of a radiotracer.

This document will detail the proposed synthesis of this precursor, its subsequent radiolabeling with both Fluorine-18 and Gallium-68, and the application of the resulting radioligands in preclinical cancer models, with a focus on targeting Discoidin Domain Receptor 1 (DDR1), a promising target in various cancers.[5][6]

Synthesis of the Precursor: 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Protocol 2.1: Proposed Synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Materials:

  • N-Amino-2-methoxypyridinium iodide

  • Propargylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Cycloaddition:

    • To a solution of N-Amino-2-methoxypyridinium iodide (1.0 eq) in DMF, add propargylamine (1.2 eq) and K₂CO₃ (2.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield 3-Amino-6-methoxypyrazolo[1,5-a]pyridine.

    • Rationale: This step utilizes a well-established cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core. The methoxy group is a stable protecting group for the phenol and directs the regioselectivity of the reaction.

  • Demethylation:

    • Dissolve the 3-Amino-6-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.

    • Add a solution of BBr₃ (1.5 eq) in DCM dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of MeOH at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to afford the final product, 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

    • Rationale: BBr₃ is a standard and effective reagent for the demethylation of aryl methyl ethers to the corresponding phenols, which is the desired hydroxyl group for subsequent radiolabeling.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Radiolabeling Methodologies

The bifunctional nature of the 3-Aminopyrazolo[1,5-a]pyridin-6-ol precursor allows for versatile radiolabeling strategies. We present protocols for both radiofluorination with ¹⁸F and radiolabeling with ⁶⁸Ga.

Fluorine-18 Labeling via Nucleophilic Substitution

Fluorine-18 is a positron emitter with a half-life of 109.8 minutes, making it ideal for PET imaging.[8] A common strategy for introducing ¹⁸F onto an aromatic ring is through nucleophilic heteroaromatic substitution of a suitable leaving group.[9]

Protocol 3.1.1: Synthesis of the Labeling Precursor and ¹⁸F-Radiolabeling

Step 1: Synthesis of the Nitro-Precursor

  • Protect the amino group of 3-Aminopyrazolo[1,5-a]pyridin-6-ol with a Boc group.

  • Nitrate the pyrazolo[1,5-a]pyridine ring at a position activated for nucleophilic substitution, likely ortho or para to the hydroxyl group, using standard nitrating conditions (e.g., HNO₃/H₂SO₄).

  • The resulting nitro-substituted compound will serve as the precursor for radiofluorination.

Step 2: ¹⁸F-Radiolabeling

  • Produce no-carrier-added [¹⁸F]fluoride via cyclotron.

  • Activate the [¹⁸F]fluoride by forming the K[¹⁸F]F-Kryptofix 2.2.2 complex in acetonitrile.

  • Add the nitro-precursor (2-5 mg) dissolved in anhydrous DMSO to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 120-150 °C for 10-15 minutes in a sealed vial.

  • After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge.

  • Elute the crude product from the cartridge with acetonitrile.

  • Remove the Boc protecting group under acidic conditions (e.g., TFA).

  • Purify the final radiolabeled product, [¹⁸F]3-Amino-X-fluoropyrazolo[1,5-a]pyridin-6-ol, using semi-preparative HPLC.

  • Formulate the purified product in a physiologically compatible buffer (e.g., saline with ethanol).

Workflow for ¹⁸F-Radiolabeling

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling & Purification Precursor 3-Amino-6-hydroxypyrazolo[1,5-a]pyridine Boc_Protect Boc Protection Precursor->Boc_Protect Nitration Nitration Boc_Protect->Nitration Nitro_Precursor Nitro-Precursor for Labeling Nitration->Nitro_Precursor Radiolabeling Nucleophilic Substitution Nitro_Precursor->Radiolabeling F18_Production [¹⁸F]Fluoride Production Activation Activation (K[¹⁸F]F-K222) F18_Production->Activation Activation->Radiolabeling Deprotection Boc Deprotection Radiolabeling->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product [¹⁸F]Radioligand Purification->Final_Product

Caption: Workflow for the synthesis of the ¹⁸F-labeling precursor and subsequent radiolabeling.

Gallium-68 Labeling via Chelation

Gallium-68 is a positron-emitting radionuclide obtained from a ⁶⁸Ge/⁶⁸Ga generator, making it readily accessible for clinical and preclinical PET imaging.[1] Labeling with ⁶⁸Ga requires the conjugation of a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the precursor molecule.[10]

Protocol 3.2.1: Synthesis of the DOTA-Conjugate and ⁶⁸Ga-Radiolabeling

Step 1: Synthesis of the DOTA-Conjugate

  • To a solution of 3-Aminopyrazolo[1,5-a]pyridin-6-ol (1.0 eq) in DMF, add a pre-activated DOTA derivative (e.g., DOTA-NHS-ester) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the DOTA-conjugated precursor by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final conjugate as a white powder.

Step 2: ⁶⁸Ga-Radiolabeling

  • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffer the eluate to a pH of 3.5-4.5 using sodium acetate or HEPES buffer.

  • Add the DOTA-conjugated precursor (10-20 µg) to the buffered ⁶⁸Ga solution.

  • Heat the reaction mixture at 95 °C for 10 minutes.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • If necessary, purify the labeled product using a C18 Sep-Pak cartridge.

  • Formulate the final product, [⁶⁸Ga]Ga-DOTA-pyrazolo[1,5-a]pyridine, in a suitable buffer for injection.

Workflow for ⁶⁸Ga-Radiolabeling

G cluster_0 Precursor Conjugation cluster_1 Radiolabeling Precursor 3-Amino-6-hydroxypyrazolo[1,5-a]pyridine Conjugation Amide Coupling Precursor->Conjugation DOTA_NHS DOTA-NHS-ester DOTA_NHS->Conjugation DOTA_Precursor DOTA-Conjugated Precursor Conjugation->DOTA_Precursor Chelation Chelation Reaction (95°C) DOTA_Precursor->Chelation Ga68_Elution ⁶⁸GaCl₃ Elution Buffering pH Adjustment Ga68_Elution->Buffering Buffering->Chelation QC Quality Control Chelation->QC Final_Product [⁶⁸Ga]Radioligand QC->Final_Product

Caption: Workflow for the synthesis of the DOTA-conjugate and subsequent ⁶⁸Ga-radiolabeling.

Quality Control of Radioligands

Strict quality control is mandatory for any radiopharmaceutical preparation to ensure its safety and efficacy before administration.[11]

Parameter Method Acceptance Criteria
Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches the UV peak of the standard.
Radiochemical Purity Radio-HPLC or Radio-TLC>95%
Radionuclidic Purity Gamma spectroscopyAppropriate energy peaks for ¹⁸F (511 keV) or ⁶⁸Ga (511 keV) with minimal contaminants.
Molar Activity Calculated from the radioactivity and the mass of the product determined by HPLCTypically > 37 GBq/µmol (> 1 Ci/µmol)
pH pH meter or pH strips4.5 - 7.5
Sterility Incubation in culture mediaNo microbial growth.
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL.

In Vitro and In Vivo Applications: Targeting DDR1 in Cancer

Radioligands derived from 3-Aminopyrazolo[1,5-a]pyridin-6-ol are expected to retain affinity for protein kinases. As a case study, we outline protocols for evaluating a novel radioligand targeting Discoidin Domain Receptor 1 (DDR1), a collagen receptor tyrosine kinase overexpressed in several cancers.[12]

In Vitro Characterization

Protocol 5.1.1: Competition Binding Assay

  • Culture cells with high DDR1 expression (e.g., a DDR1-transfected cell line).

  • Incubate the cells with a constant concentration of the novel radioligand.

  • Add increasing concentrations of a known, non-radioactive DDR1 inhibitor (e.g., DDR1-IN-1).[6]

  • After incubation, wash the cells to remove unbound radioactivity.

  • Measure the cell-bound radioactivity using a gamma counter.

  • Plot the percentage of bound radioligand against the concentration of the competitor to determine the IC₅₀ value.

  • Rationale: This assay determines the binding affinity and specificity of the new radioligand for its target.

Protocol 5.1.2: Cellular Uptake and Internalization Assay

  • Incubate DDR1-expressing cells with the radioligand at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • At each time point, collect the cells and wash with ice-cold buffer.

  • To differentiate between membrane-bound and internalized radioactivity, treat one set of cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioligand.

  • Measure the radioactivity in both the acid-wash supernatant (membrane-bound) and the cell pellet (internalized).

  • Rationale: This experiment provides insights into the mechanism of radioligand accumulation in the target cells.

In Vivo Evaluation in Preclinical Models

Protocol 5.2.1: Small-Animal PET Imaging

  • Establish tumor xenografts in immunocompromised mice using a DDR1-expressing cancer cell line.

  • Administer the novel radioligand (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.

  • Perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes).

  • For specificity assessment, a separate cohort of mice can be pre-injected with a blocking dose of a non-radioactive DDR1 inhibitor.[5]

  • Reconstruct and analyze the PET images to visualize the tumor uptake and biodistribution of the radioligand.

  • Rationale: PET imaging provides a non-invasive assessment of the radioligand's ability to target tumors in a living system and its overall pharmacokinetic profile.

Workflow for In Vivo Evaluation

G cluster_0 Preclinical Model cluster_1 Imaging & Biodistribution Cell_Culture DDR1+ Cancer Cells Xenograft Tumor Xenograft Implantation Cell_Culture->Xenograft Tumor_Model Tumor-Bearing Mouse Xenograft->Tumor_Model Radioligand_Injection Radioligand Injection Tumor_Model->Radioligand_Injection PET_Scan PET/CT Imaging Radioligand_Injection->PET_Scan Biodistribution Ex Vivo Biodistribution Radioligand_Injection->Biodistribution Image_Analysis Image Analysis PET_Scan->Image_Analysis

Caption: Workflow for the in vivo evaluation of a novel radioligand in a preclinical tumor model.

Protocol 5.2.2: Ex Vivo Biodistribution Study

  • Following the final PET scan, euthanize the mice.

  • Dissect major organs and tissues (blood, tumor, muscle, liver, kidneys, spleen, heart, lungs, bone, brain).

  • Weigh each tissue sample and measure its radioactivity in a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Rationale: This provides quantitative data on the radioligand's distribution and accumulation in different tissues, confirming the findings from the PET images and allowing for the calculation of tumor-to-background ratios.

Conclusion

3-Aminopyrazolo[1,5-a]pyridin-6-ol is a highly promising and versatile precursor for the development of novel radioligands targeting protein kinases for PET and SPECT imaging. Its chemical structure allows for straightforward radiolabeling with clinically relevant radionuclides such as ¹⁸F and ⁶⁸Ga. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, radiolabeling, and preclinical evaluation of radiotracers derived from this scaffold. The successful development of such agents has the potential to significantly impact the field of oncology by providing new tools for non-invasive cancer diagnosis, patient stratification, and monitoring of therapeutic response.

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  • Fluorine-18 radiolabeling and radiopharmacological characterization of a benzodioxolylpyrimidine-based radiotracer targeting the receptor tyrosine kinase EphB4. Amino Acids. 2012.
  • [F-18]-Radiopharmaceuticals production radiolabeling strategies of small molecules & biomolecules. INIS-IAEA. 2025.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. 2020.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. 2012.

Sources

Application Note: Quantitative Analysis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol using Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the quantification of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in solution. The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with triple quadrupole tandem mass spectrometry (LC-MS/MS), a technique offering superior sensitivity and selectivity. This application note is intended for researchers, analytical scientists, and professionals in drug development who require a robust and reliable method for the accurate measurement of this compound. The protocol herein is developed based on established analytical principles for polar heterocyclic molecules and is structured to be fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Scientific Background

3-Aminopyrazolo[1,5-a]pyridin-6-ol belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities, including kinase inhibition.[5] Accurate quantification of such molecules is critical throughout the drug development lifecycle, from discovery and process chemistry, where it may be a key intermediate or impurity, to formulation and quality control of the final active pharmaceutical ingredient (API).[6]

The inherent polarity and structural features of 3-Aminopyrazolo[1,5-a]pyridin-6-ol—specifically the amino and hydroxyl groups—present unique analytical challenges. These functional groups can lead to poor retention on traditional reversed-phase columns and potential peak tailing. Furthermore, the need to quantify this analyte at low concentrations, especially if it is considered a process impurity, necessitates a highly sensitive and selective analytical approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the chosen technique for this application. Its power lies in the combination of physical separation by HPLC with highly specific mass-based detection.[7] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides exceptional selectivity, effectively eliminating interference from complex matrix components and ensuring that the analytical signal originates unequivocally from the target analyte.[3]

Recommended Analytical Methodology: RP-HPLC-MS/MS

This section details the proposed starting conditions for the quantitative analysis. Optimization may be required depending on the specific sample matrix and available instrumentation.

Principle of the Method

The sample, containing 3-Aminopyrazolo[1,5-a]pyridin-6-ol, is first prepared in a suitable solvent. An aliquot is then injected into an RP-HPLC system. The analyte is separated from other components on a C18 stationary phase based on its hydrophobicity. The column effluent is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. The analyte is ionized, and the precursor ion corresponding to its protonated molecular mass [M+H]⁺ is selected in the first quadrupole. This precursor ion is fragmented in the collision cell, and a specific, stable product ion is monitored by the third quadrupole. The area of the resulting chromatographic peak is directly proportional to the concentration of the analyte in the sample.

Materials and Reagents
  • Reference Standard: 3-Aminopyrazolo[1,5-a]pyridin-6-ol, purity ≥98%

  • Solvent/Diluent: Methanol/Water (50:50, v/v)

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Water: Deionized, 18.2 MΩ·cm resistivity

Causality Behind Choices:

  • C18 Column: A C18 column is a versatile and robust choice for a wide range of small molecules, providing good retention for moderately polar compounds like the target analyte.

  • Formic Acid: The addition of 0.1% formic acid to the mobile phase serves two key purposes: it acidifies the mobile phase (pH ~2.7), which suppresses the ionization of residual silanols on the silica-based column, leading to improved peak shape. Secondly, it provides a source of protons (H⁺) that facilitates efficient ionization of the analyte in the ESI source (positive mode).

  • Acetonitrile: Acetonitrile is selected as the organic modifier due to its low viscosity, UV transparency, and excellent compatibility with MS detection.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1290, Waters Acquity, or equivalent UHPLC/HPLC system
Column Phenomenex Kinetex C18 (100 Å, 2.6 µm, 100 x 4.6 mm) or equivalent
Column Temperature 40 °C
Mobile Phase Gradient Elution: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile
Gradient Program 0.0 min: 5% B; 1.0 min: 5% B; 5.0 min: 95% B; 7.0 min: 95% B; 7.1 min: 5% B; 9.0 min: 5% B
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Mass Spectrometer SCIEX 6500, Waters Xevo TQ, or equivalent triple quadrupole MS
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺ m/z 164.1 (Calculated for C₇H₈N₃O⁺)
Product Ions To be determined by infusion; likely fragments from loss of CO, NH₃, or HCN
Key MS Parameters Source Temperature: 550 °C; IonSpray Voltage: 5500 V

Experimental Protocols

Standard Stock and Working Solution Preparation

Protocol:

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of the 3-Aminopyrazolo[1,5-a]pyridin-6-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Methanol/Water diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Working Standards (e.g., for Linearity): Perform serial dilutions from the Intermediate Solution to prepare a series of calibration standards. For a range of 10 ng/mL to 1000 ng/mL, the dilutions would be planned accordingly.

Sample Preparation

The appropriate sample preparation technique depends heavily on the matrix. For a relatively clean sample, such as a reaction mixture aliquot or a formulated solution, a simple "Dilute and Shoot" approach is recommended.

Protocol (Dilute and Shoot):

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dilute with the 50:50 Methanol/Water diluent to a concentration that is expected to fall within the calibration range.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial. This step is crucial to remove particulates that could damage the HPLC column or instrument.[8]

  • Analyze by LC-MS/MS.

For more complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interferences.[9][10][11]

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the analytical method is suitable for its intended purpose, a full validation must be performed.[3][4] The following protocols outline the key experiments.

Overall Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting RefStd Reference Standard PrepStd Prepare Standards (Stock, Calibration Curve) RefStd->PrepStd Sample Test Sample PrepSample Prepare Sample (Dilute, Filter) Sample->PrepSample LCMS LC-MS/MS Analysis (MRM Mode) PrepStd->LCMS PrepSample->LCMS DataAcq Data Acquisition LCMS->DataAcq DataProc Data Processing (Integration, Calibration) DataAcq->DataProc Validation Perform Validation Tests (Accuracy, Precision, etc.) DataProc->Validation Report Generate Final Report Validation->Report

Caption: High-level workflow for sample analysis and method validation.

Validation Parameters and Protocols

The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended analysis.[6][12]

G cluster_quant Quantitative Tests cluster_limit Limit Tests Validation Method Validation (ICH Q2) Accuracy Accuracy % Recovery Validation->Accuracy Precision Precision Repeatability Intermediate Precision Validation->Precision Linearity Linearity R² ≥ 0.995 Validation->Linearity Range Range Spans Linearity Validation->Range LOD LOD Signal-to-Noise ≥ 3 Validation->LOD LOQ LOQ Signal-to-Noise ≥ 10 Validation->LOQ Specificity Specificity No Interference Validation->Specificity Robustness Robustness Insensitive to small changes Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

A. Specificity

  • Objective: To demonstrate that the signal is unequivocally from 3-Aminopyrazolo[1,5-a]pyridin-6-ol and not from any other component (e.g., diluent, impurities, matrix components).

  • Protocol:

    • Inject the diluent (blank).

    • Inject a sample of the matrix without the analyte (placebo), if applicable.

    • Inject a working standard of the analyte.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

B. Linearity

  • Objective: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.

  • Protocol:

    • Prepare at least five concentration levels of the analyte (e.g., 10, 50, 100, 500, 1000 ng/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.995.

Concentration (ng/mL)Peak Area (Mean)
105,250
5026,100
10051,500
500258,000
1000521,000
0.9998

C. Accuracy

  • Objective: To determine the closeness of the measured value to the true value. This is often assessed via a recovery study.

  • Protocol:

    • Prepare samples (or placebos) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a low-concentration standard.

    • LOD is typically where S/N ≥ 3.

    • LOQ is typically where S/N ≥ 10.

    • Confirm the LOQ by analyzing replicate samples at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: At the LOQ, precision (%RSD) should be ≤ 10% and accuracy (recovery) should be within 90-110%.

F. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Slightly vary parameters such as column temperature (e.g., ±2 °C), mobile phase flow rate (e.g., ±0.05 mL/min), and mobile phase composition (e.g., ±2% organic).

    • Analyze a system suitability standard under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within predefined limits, demonstrating the method's reliability during normal usage.[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and robust framework for the quantification of 3-Aminopyrazolo[1,5-a]pyridin-6-ol. By following the outlined protocols for analysis and adhering to the rigorous validation standards of ICH Q2(R1), researchers and drug development professionals can generate reliable and accurate quantitative data suitable for regulatory submission and quality control. The principles and procedures described herein establish a solid foundation for the development and implementation of a fit-for-purpose analytical method for this important pyrazolopyridine compound.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Pino-Pino, G., et al. (2007). Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. Analytica Chimica Acta. [Link]

  • Fiveable. Sample Preparation Techniques to Know for Analytical Chemistry. [Link]

  • Płotka-Wasylka, J., et al. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Lewis, J. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]

  • Patel, M., et al. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • Venkateswarlu, V., et al. (2019). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. [Link]

  • Suneetha, A. & Rao, D. (2015). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. Asian Journal of Pharmaceutical Analysis. [Link]

  • Lv, P-C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • Sriram, D., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • Lin, G., et al. lc-ms/ms screening method for the detection of toxic pyrrolizidine alkaloids. [Link]

  • Shimadzu. LC-MS/MS Method Package for Primary Metabolites. [Link]

  • Daouk, S., et al. (2015). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. CHIMIA. [Link]

  • Clark, A. T., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. [Link]

  • Newton, R., et al. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase. [Link]

  • Kingston University London. (2022). Validation of novel HPLC methods to analyse metabolic reaction products catalysed by CYP450 enzymes and 'in vitro' measurement of Drug-Drug Interactions. [Link]

  • Celon Pharma. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

Sources

3-Aminopyrazolo[1,5-a]pyridin-6-ol in material science applications

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Photonic and Supramolecular Architectures[1]

Executive Summary

3-Aminopyrazolo[1,5-a]pyridin-6-ol (CAS: 340961-97-9) is a bifunctional heteroaromatic scaffold often underutilized in material science, historically relegated to pharmaceutical intermediate status (e.g., kinase inhibition).[1] However, its planar, electron-rich fused ring system, combined with orthogonal reactive handles (C3-amine and C6-hydroxyl), makes it a premier candidate for organic optoelectronics , stimuli-responsive fluorophores , and supramolecular polymers .

This guide outlines the protocols for transforming this specific precursor into high-value functional materials, leveraging its Intramolecular Charge Transfer (ICT) capabilities and coordination chemistry.

Part 1: Material Properties & Strategic Utility

The utility of 3-Aminopyrazolo[1,5-a]pyridin-6-ol lies in its electronic tunability. Unlike simple pyridines, the pyrazolo[1,5-a]pyridine core exhibits a high fluorescence quantum yield (


) due to the rigid fused system which suppresses non-radiative decay.
PropertyValue/CharacteristicMaterial Science Implication
Core Structure Fused

-electron system
High hole mobility for OLEDs; strong

stacking for self-assembly.[1]
C3-Amino Group Nucleophilic, basicSite for Schiff base formation (sensors) or diazotization (azo dyes).
C6-Hydroxyl Group H-bond donor/acceptorEnables supramolecular polymerization or covalent attachment to polymer backbones.[1]
Fluorescence Tunable (Blue to Green)Core emission is pH-sensitive (pKa ~3.0), ideal for acidic organelle imaging.[2]
Part 2: Application Protocols
Application A: Synthesis of "Turn-On" pH-Responsive Fluorescent Probes

Context: Pyrazolo[1,5-a]pyridine derivatives function as excellent pH probes via an ICT (Intramolecular Charge Transfer) mechanism. The 3-amino group acts as the electron donor.[1] Upon protonation or reaction with an aldehyde, the ICT process is modulated, resulting in a fluorescence shift.

Protocol: Synthesis of Salicylaldehyde-Functionalized Schiff Base Target: A ratiometric sensor for metal ions (


) or pH sensing.

Reagents:

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol (1.0 eq)[1]

  • Salicylaldehyde (1.1 eq)

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalytic, 5 mol%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in 10 mL of hot anhydrous ethanol (

    
    ). Note: The hydrochloride salt form requires prior neutralization with 
    
    
    
    .
  • Activation: Add 5 mol% glacial acetic acid to activate the carbonyl of the aldehyde.

  • Condensation: Dropwise add 1.1 mmol of salicylaldehyde dissolved in 2 mL ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The formation of the imine bond usually results in a bright yellow precipitate.
    
  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol (

    
    ) to remove unreacted aldehyde.
    
  • Validation:

    • FT-IR: Look for the disappearance of the

      
       doublet (
      
      
      
      ) and appearance of the Imine
      
      
      stretch (
      
      
      ).[1]
    • Fluorescence: Dissolve in DMSO/Water (1:9). Excitation at 360 nm should yield emission at ~450 nm (blue), shifting to ~520 nm (green) upon

      
       coordination.
      
Application B: Fabrication of Azo-Based Chromogenic Polymers

Context: The 3-amino group allows for diazotization, creating azo dyes that can be incorporated into polyester matrices or liquid crystal elastomers. The 6-hydroxy group remains free for hydrogen bonding, enhancing the thermal stability of the dye within the polymer matrix.

Protocol: Diazotization and Coupling Reagents:

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol[1]

  • 
     (Sodium Nitrite)
    
  • 
     (Concentrated)
    
  • Coupling Component (e.g., N,N-diethylaniline or Resorcinol)

Step-by-Step Methodology:

  • Diazotization: Suspend the precursor (1 mmol) in 5 mL of

    
     (4M) at 
    
    
    
    (Ice bath).
  • Nitrite Addition: Dropwise add

    
     (1.1 mmol in water) while maintaining temperature 
    
    
    
    . Stir for 30 mins. Critical: Temperature control prevents decomposition of the diazonium salt.
  • Coupling: Prepare a solution of the coupling component (e.g., Resorcinol) in NaOH (10%) at

    
    .
    
  • Addition: Slowly add the diazonium salt solution to the coupling agent solution. Adjust pH to 8–9 using

    
    .
    
  • Precipitation: The solution will turn deep red/orange immediately. Stir for 2 hours.

  • Purification: Acidify with dilute HCl to precipitate the dye. Recrystallize from DMF/Ethanol.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent synthesis pathways for this scaffold, highlighting the specific chemical logic used in the protocols above.

G Precursor 3-Aminopyrazolo[1,5-a] pyridin-6-ol SchiffReaction Condensation (R-CHO, EtOH, H+) Precursor->SchiffReaction C3-NH2 Reactivity DiazoReaction Diazotization (NaNO2, HCl, 0°C) Precursor->DiazoReaction C3-NH2 Reactivity SelfAssembly H-Bonding Network (OH...N interactions) Precursor->SelfAssembly C6-OH & Ring N Sensor Fluorescent Sensor (Schiff Base) SchiffReaction->Sensor App1 Application: pH / Zn2+ Sensing Sensor->App1 AzoDye Azo Chromophore (-N=N- Linkage) DiazoReaction->AzoDye App2 Application: Smart Polymers / Textile Dyes AzoDye->App2 Hydrogel Supramolecular Hydrogel SelfAssembly->Hydrogel App3 Application: Bio-scaffolds Hydrogel->App3

Figure 1: Divergent functionalization pathways for 3-Aminopyrazolo[1,5-a]pyridin-6-ol utilizing orthogonal reactive sites.[1]

Part 4: Data & Validation Parameters

When characterizing materials derived from this scaffold, the following spectral shifts are diagnostic of successful functionalization.

Derivative TypeDiagnostic IR SignalUV-Vis Absorption (

)
Fluorescence Emission (

)
Precursor (Start)

(3350

), OH (3200

)
290 nm (Ethanol)~380 nm (Weak/UV)
Schiff Base (Sensor)

(1620

)
360–380 nm450 nm (Blue)

520 nm (Green w/ Metal)
Azo Dye

(1450

)
480–550 nm (Red shift)Quenched (typically non-fluorescent)

Expert Note on Solvatochromism: Pyrazolo[1,5-a]pyridines exhibit significant positive solvatochromism. In polar aprotic solvents (DMF, DMSO), the emission redshifts significantly compared to non-polar solvents (Toluene). This property must be accounted for when designing biological assays, as the local polarity of lipid droplets or cell membranes will alter the signal.

References
  • RSC Advances. "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells." Royal Society of Chemistry, 2014.

  • Chemical Communications. "A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets." Royal Society of Chemistry, 2017.

  • Journal of Molecular Structure. "Synthesis, biological activity and dyeing performance of some novel azo disperse dyes incorporating pyrazolo[1,5-a]pyrimidines." Elsevier, 2019.

  • Organic Chemistry Portal. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines." Organic Chemistry Portal, 2017.

  • BLD Pharm. "3-Aminopyrazolo[1,5-a]pyridin-6-ol Product Data." BLD Pharm, Accessed 2024.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing solubility challenges with 3-Aminopyrazolo[1,5-a]pyridin-6-ol. Our troubleshooting protocols and FAQs are designed to offer practical, evidence-based solutions to ensure the successful integration of this compound into your experimental workflows.

Introduction to 3-Aminopyrazolo[1,5-a]pyridin-6-ol (MC777732)

3-Aminopyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound featuring a fused pyrazole and pyridine ring system.[1] Such scaffolds are of significant interest in drug discovery.[2][3][4] However, its molecular structure—containing both a basic amino group and an acidic hydroxyl group on a relatively planar, aromatic core—presents significant solubility challenges that can hinder its use in biological assays. This guide will systematically address these issues.

PART 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of 3-Aminopyrazolo[1,5-a]pyridin-6-ol?

A1: The solubility of this compound is governed by a combination of its molecular structure and the properties of the chosen solvent. Key factors include:

  • High Crystal Lattice Energy: The planar structure and potential for strong intermolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups create a stable crystal lattice. A significant amount of energy is required to break these interactions and dissolve the solid.

  • Amphoteric Nature: The molecule possesses both an acidic phenolic hydroxyl group and a basic aminopyrazole moiety.[5] This means its net charge, and thus its solubility, is highly dependent on the pH of the aqueous medium.[6][7] At its isoelectric point, the compound will have minimal solubility.

  • Polarity: The molecule has distinct polar (amino, hydroxyl) and non-polar (fused aromatic rings) regions, making it difficult to find a single simple solvent that is universally effective. It is often too non-polar for water and too polar for non-polar organic solvents.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common issue known as "crashing out." It occurs when a compound dissolved at a high concentration in a favorable organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[8][9] The abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[8][10]

To prevent this:

  • Optimize the Dilution Method: The technique is critical.[6] Always add the small volume of concentrated DMSO stock into a larger volume of rapidly vortexing or stirring aqueous buffer.[6] Never add the buffer to the DMSO stock. This ensures the compound is immediately dispersed in the final solvent environment.

  • Reduce the Final Concentration: Your target concentration may simply be above the compound's solubility limit in the final buffer system.[8][9]

  • Incorporate a Co-solvent: Maintain a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final aqueous buffer to increase the overall solvent capacity.[9][10][11] Be sure to run an excipient-only control to ensure the co-solvent does not affect your experimental endpoint.[8]

  • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes increase the compound's solubility.[8][9] However, you must first confirm the compound's thermal stability.

Q3: Can I use sonication or heating to help dissolve the compound?

A3: Yes, both methods can be effective but must be used with caution.

  • Sonication: This uses ultrasonic waves to break down particle aggregates and can facilitate the dissolution process. It is generally a safe method for initial solubilization attempts.

  • Heating: Gently warming the solution can increase kinetic energy and help overcome the crystal lattice energy, thereby improving solubility.[12] However, it is crucial to ensure the compound is stable at the applied temperature. We recommend performing a preliminary thermal stability test on a small aliquot before applying heat to your entire sample.

PART 2: Troubleshooting Guide & Experimental Protocols

This section provides a systematic workflow to determine the optimal solvent and pH conditions for 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Systematic Solubility Workflow

This workflow is designed to efficiently identify suitable solvent systems for your compound, progressing from simple to more complex solutions.

A Start: Weigh 1-2 mg of 3-Aminopyrazolo[1,5-a]pyridin-6-ol B Protocol 1: Test Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) A->B C Is it soluble at >10 mg/mL? B->C D Yes: Prepare High-Concentration Stock. Proceed to serial dilution testing. C->D Yes E No: Proceed to pH Modification. C->E No L End: Optimized Solubilization Protocol D->L F Protocol 2: pH-Dependent Solubility Screen (Test buffers from pH 2 to 10) E->F G Identify pH of Maximum Solubility F->G H Is solubility sufficient for assay? G->H I Yes: Use optimized pH buffer for working solutions. H->I Yes J No: Proceed to Advanced Strategies. H->J No I->L K Protocol 3: Test Cosolvents or Complexation Agents (Cyclodextrins) J->K K->L

Caption: A systematic workflow for troubleshooting solubility.

Protocol 1: Initial Screening in Organic Solvents

Objective: To identify a suitable water-miscible organic solvent for creating a high-concentration stock solution.

Rationale: A concentrated stock solution is the first step for most biological assays.[9] Polar aprotic solvents like DMSO are excellent at disrupting the hydrogen bonds in crystalline solids.[6]

Materials:

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh approximately 1 mg of the compound into a sterile microcentrifuge tube.

  • Add 100 µL of DMSO to achieve a target concentration of 10 mg/mL.

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for any remaining solid particles against a dark background.

  • If solid remains, sonicate the tube in a water bath for 10-15 minutes.

  • If the compound is fully dissolved, you have a viable stock solvent. If not, repeat the process with DMF.

Data Summary Table

SolventExpected Solubility at 10 mg/mLRationale & Notes
DMSO High A powerful, water-miscible polar aprotic solvent. The most common choice for creating stock solutions.[6][9]
DMF High Similar properties to DMSO, can be used as an alternative.
Ethanol Moderate to Low A protic solvent, may be less effective at disrupting the crystal lattice than DMSO.
Protocol 2: pH-Dependent Aqueous Solubility Profile

Objective: To determine the aqueous solubility of the compound across a range of pH values.

Rationale: As an amphoteric molecule, the compound's solubility is expected to be lowest near its isoelectric point and increase significantly in acidic or basic conditions where it can form more soluble salts.[6][7][13] This phenomenon is critical for oral drug absorption and formulation.[7][14]

Materials:

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol

  • A series of buffers (e.g., 50 mM Citrate for pH 3-6, 50 mM Phosphate for pH 6-8, 50 mM Borate for pH 8-10). Note: Phosphate buffers can sometimes promote precipitation.[6][12]

  • Thermostatically controlled shaker

  • Centrifuge & Syringe filters (0.45 µm)

  • HPLC-UV or UV-Vis Spectrophotometer for quantification

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of the solid compound (e.g., 2-5 mg) to vials containing each buffer.[8]

  • Equilibrate: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[15]

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 rpm) for 15 minutes to pellet the undissolved solid.[8]

  • Sample and Filter: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantify: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV with a standard curve).

  • Plot Data: Plot the measured solubility (in µg/mL or µM) against the corresponding pH value.

Expected Outcome Visualization

cluster_0 Effect of pH on Compound Ionization & Solubility A Low pH (e.g., pH < 4) -NH2 protonated to -NH3+ Forms soluble salt HIGH SOLUBILITY B Isoelectric Point (pI) Likely zwitterionic Net charge is zero LOWEST SOLUBILITY A->B Increasing pH C High pH (e.g., pH > 8) -OH deprotonated to -O- Forms soluble salt HIGH SOLUBILITY B->C Increasing pH

Caption: The relationship between pH, ionization state, and aqueous solubility.

PART 3: Advanced Solubilization Strategies

If standard solvent and pH adjustments are insufficient, these advanced methods can be employed.

Cosolvency

A cosolvent system involves mixing a water-miscible organic solvent with water to create a solution with physical properties intermediate to that of the pure solvents.[16] This reduces the polarity of the aqueous system, making it more favorable for nonpolar solutes.[10][16] Common cosolvents include polyethylene glycol (PEG 400), propylene glycol (PG), and ethanol.[17][18]

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble molecules, forming a "host-guest" inclusion complex where the hydrophobic part of the drug is shielded within the cavity.[][22] This complex presents a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule without altering its covalent structure.[20][][22] This technique is particularly useful for compounds in BCS Class II and IV.[]

Protocol 3: Solubility Enhancement with HP-β-Cyclodextrin

Objective: To assess the ability of hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and safe derivative, to improve the aqueous solubility of the compound.[9][23]

Materials:

  • 3-Aminopyrazolo[1,5-a]pyridin-6-ol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer at a pH where the compound is unionized (e.g., pH 7.4 PBS)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your chosen buffer at various concentrations (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v).

  • Create Slurries: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

  • Process and Quantify: Follow steps 3-6 from Protocol 2 to separate the undissolved solid and quantify the concentration in the supernatant.

  • Analyze Results: Plot the compound's solubility as a function of HP-β-CD concentration. A linear increase in solubility with increasing cyclodextrin concentration is indicative of successful complex formation.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Source: SciSpace. URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Source: Touro Scholar. URL: [Link]

  • Title: Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Source: MDPI. URL: [Link]

  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory. Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]

  • Title: HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Source: Shimadzu. URL: [Link]

  • Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Source: American Association of Pharmaceutical Scientists. URL: [Link]

  • Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Source: Taylor & Francis Online. URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability. Source: ResearchGate. URL: [Link]

  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility. Source: Longdom Publishing. URL: [Link]

  • Title: What are the chances of precipitation in column while using buffers as mobile phase? Source: ResearchGate. URL: [Link]

  • Title: 4-aminopyrazolo(3,4-d)pyrimidin-6-ol. Source: ChemBK. URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement. Source: Ascendia Pharmaceutical Solutions. URL: [Link]

  • Title: pH-dependent solubility and solubilisation of exemplar ligands to a... Source: ResearchGate. URL: [Link]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs. Source: GSC Online Press. URL: [Link]

  • Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Source: ACS Publications. URL: [Link]

  • Title: Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: pH-dependent drug interactions with acid reducing agents. Source: Emerging Investigators. URL: [Link]

  • Title: (PDF) Study of pH-dependent drugs solubility in water. Source: ResearchGate. URL: [Link]

  • Title: Modern advances in heterocyclic chemistry in drug discovery. Source: RSC Publishing. URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI. Source: MDPI. URL: [Link]

  • Title: (PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Source: ResearchGate. URL: [Link]

  • Title: Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Source: RSC Publishing. URL: [Link]

  • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: Semantic Scholar. URL: [Link]

  • Title: 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Source: MDPI. URL: [Link]

  • Title: Recent developments in aminopyrazole chemistry. Source: ResearchGate. URL: [Link]

Sources

Technical Support Center: 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Stability Protocols for Amphoteric Heterocycles

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Oxidation Sensitive)

Critical Stability Advisory (Read Before Handling)

The "Black Tar" Warning: 3-Aminopyrazolo[1,5-a]pyridin-6-ol is an electron-rich amino-phenol . It is highly susceptible to oxidative degradation, rapidly forming quinone imine species upon exposure to air and light. This manifests as the material turning from off-white/yellow to brown or black tar.

Mandatory Handling Protocols:

  • Atmosphere: All purification steps must be performed under Argon or Nitrogen.

  • Solvents: All solvents (especially Methanol/Water) must be degassed (sparged with inert gas for 20 mins) prior to use.

  • Additives: For aqueous workups, add 0.1% w/v Ascorbic Acid or Sodium Dithionite to buffers to act as a sacrificial antioxidant.

  • Storage: Store solid material at -20°C under inert gas.

Purification Decision Matrix

Not all crude mixtures require the same approach. Use this logic flow to determine the optimal purification route based on your crude purity and scale.

Purification_Decision_Tree Start Crude Reaction Mixture Purity_Check Analyze Purity (LCMS/NMR) Start->Purity_Check Decision Purity Level? Purity_Check->Decision High_Purity > 85% Purity Decision->High_Purity Clean Low_Purity < 85% Purity Decision->Low_Purity Dirty Method_A Method A: Isoelectric Precipitation (Scalable, >1g) High_Purity->Method_A Method_B Method B: Amine-Modified Silica Column (High Resolution, <1g) Low_Purity->Method_B Method_C Method C: Recrystallization (Final Polish) Method_A->Method_C If color persists Method_B->Method_C Optional

Figure 1: Decision matrix for selecting purification methodology based on crude purity and scale.

Technical Methodologies

Method A: Isoelectric Precipitation (The "Amphoteric Switch")

Best for: Large scale (>1g), removal of non-polar impurities. Mechanism: This molecule is amphoteric. It is soluble in acid (protonated amine) and soluble in base (deprotonated phenol). It is least soluble at its isoelectric point (pI), typically near pH 6.5–7.5 for this scaffold.

Protocol:

  • Dissolution: Suspend the crude solid in minimal 1M HCl (degassed). The solid should dissolve as the hydrochloride salt forms.

    • Troubleshooting: If insoluble black particulates remain, filter rapidly through Celite under Argon.

  • Washing: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).

    • Why? The product remains in the water (protonated). Non-polar impurities move to the organic layer. Discard the organics.

  • Precipitation: Cool the aqueous phase to 0°C. Slowly add saturated NaHCO₃ or 2M NaOH dropwise while monitoring pH.

  • Target pH: Adjust pH to 6.8 – 7.2 . The solution will become cloudy as the zwitterionic free base precipitates.

  • Isolation: Filter the precipitate, wash with cold degassed water, and dry under high vacuum in the dark.

Method B: Amine-Modified Silica Chromatography

Best for: Complex mixtures, removing regioisomers. Challenge: The basic amine and acidic phenol will interact strongly with standard silica, causing severe "tailing" (streaking) and product loss.

Protocol:

  • Stationary Phase Preparation: Slurry silica gel in the mobile phase containing 1% Triethylamine (Et₃N) or 1% NH₄OH .

    • Critical: Flush the column with this buffer before loading the sample to deactivate acidic silanol sites.

  • Mobile Phase: DCM : Methanol : NH₄OH (90 : 9 : 1).

    • Gradient: Start at 100% DCM, ramp to 10% MeOH/NH₃ mix.

  • Loading: Load sample as a solid deposit on Celite (dry load) to prevent band broadening.

  • Elution: Collect fractions rapidly. Evaporate solvent at <40°C to minimize thermal degradation.

Method C: Recrystallization

Best for: Final polishing of colored impurities. Solvent Systems:

  • Ethanol (Absolute): Heat to reflux under Argon, cool slowly to -20°C.

  • Acetonitrile/Water (9:1): Good for removing inorganic salts carried over from Method A.

Troubleshooting Guide (Mechanism of Action)

SymptomProbable CauseCorrective Action
Product turns black on filter Oxidative polymerization of the amino-phenol.Wash filter cake with degassed water containing 0.1% ascorbic acid . Dry under Nitrogen, not air.
Broad/Missing NMR peaks Paramagnetic impurities (radical cations) or proton exchange.Add a drop of D₂O to shake off exchangeable protons. If broadness persists, repurify to remove paramagnetic quinoids.
Low Recovery (Method A) pH overshoot.The molecule re-dissolves if pH > 8 (phenolate formation) or pH < 5 (ammonium formation). Strictly maintain pH 7.0.
Tailing on TLC/Column Interaction with Silanols.Pre-wash TLC plates with 5% Et₃N in MeOH and dry before use. Increase modifier concentration in column.

Mechanistic Visualization: The Amphoteric Trap

Understanding the charge state is vital for yield maximization.

Amphoteric_State Acid Acid Neutral pH ~ 7 (pI) Zwitterionic Form (0) (Insoluble - PRECIPITATE) Acid->Neutral Add Base (NaOH) Neutral->Acid Add Excess Acid Base Base Neutral->Base Add Excess Base Base->Neutral Add Acid (HCl)

Figure 2: Solubility profile of 3-aminopyrazolo[1,5-a]pyridin-6-ol relative to pH. The target window for isolation is the neutral (zwitterionic) zone.

Frequently Asked Questions (FAQ)

Q: Can I use standard normal-phase silica without modifiers? A: No. The phenolic hydroxyl and the amino group will hydrogen-bond irreversibly to standard silica. You will lose >50% of your mass. You must use amine-modified silica or switch to Reverse Phase (C18) chromatography.

Q: My product is purple/pink but NMR looks clean. Is it pure? A: Likely yes. Trace amounts (<0.1%) of quinoid oxidation byproducts have very high extinction coefficients and can intensely color the solid. If the NMR (1H and 13C) is clean, a final wash with cold ether or a recrystallization with charcoal can remove the color, but it is often cosmetic.

Q: Is this compound stable in DMSO? A: For short periods, yes. However, DMSO can act as a mild oxidant over time. For biological assays, prepare stocks fresh or freeze immediately at -80°C.

Q: What is the estimated pKa? A: While experimental values depend on specific substitution, the 3-amino group typically has a pKa of ~3.5–4.5, and the 6-hydroxyl has a pKa of ~9.0–10.0. This wide gap allows for the "Amphoteric Switch" method described above [1].

References

  • Synthesis and Functionalization of Pyrazolo[1,5-a]pyridines

    • Source: Beilstein Journal of Organic Chemistry
    • Relevance: Describes the cyclization and handling of amino-functionalized pyrazolo-pyridines.
    • Link:

  • Oxidative Stability of Amino-Phenols

    • Source: NIH / PubMed Central
    • Relevance: Details the degradation pathways of p-aminophenol derivatives and the necessity of antioxidant stabilizers.
    • Link:

  • General Purification of Amino-Pyrazoles

    • Source: MDPI (Molecules)
    • Relevance: Provides protocols for oxidative [3+2] cycloadditions yielding pyrazolo[1,5-a]pyridines and their subsequent isol
    • Link:[1]

  • Handling of Pyrazolo[1,5-a]pyrimidine Derivatives (Analogous Chemistry)

    • Source: Arabian Journal of Chemistry[2]

    • Relevance: Discusses recrystallization solvents (DMF/Water, Ethanol) for similar amino-heterocycles.
    • Link:

Sources

Technical Support Center: Stability of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Aminopyrazolo[1,5-a]pyridin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments with 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Issue 1: Rapid Discoloration (e.g., Browning, Pinking) of Stock Solutions

Question: I've prepared a stock solution of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in DMSO, and it's rapidly turning a brownish-pink color. What is causing this, and how can I prevent it?

Answer:

The discoloration you are observing is a classic indicator of oxidative degradation.[1] 3-Aminopyrazolo[1,5-a]pyridin-6-ol possesses both an aminopyrazole and a pyridinol moiety, making it susceptible to oxidation, particularly due to the phenolic hydroxyl group. This process is often accelerated by several factors.

Root Causes & Mechanistic Explanation:

  • Oxidation: The primary cause is the oxidation of the phenolic hydroxyl group, which is common for aminophenol-like structures.[1] This oxidation can be initiated by atmospheric oxygen and may lead to the formation of highly colored quinone-imine-like intermediates, which can further polymerize into darker products.[1][2]

  • Presence of Oxygen: Dissolved atmospheric oxygen in your solvent is a key initiator of the oxidation cascade.[1][3]

  • Light Exposure: Light, especially UV radiation, can provide the energy needed to initiate and propagate these oxidative reactions, a process known as photo-oxidation.[1][3][4]

  • Trace Metal Ions: The presence of trace metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), in your solvent or on your glassware can act as catalysts, significantly accelerating the rate of oxidation.[3][5]

  • Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, thereby speeding up the rate of chemical reactions, including oxidation.[3][6]

Experimental Workflow for Mitigation:

Here is a step-by-step protocol to prepare and store a stable stock solution:

Protocol 1: Preparation of a Stabilized Stock Solution

  • Solvent Deoxygenation:

    • Before use, sparge your high-purity DMSO with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[1] This is a critical step.

  • Use of Low-Actinic Glassware:

    • Weigh the compound and prepare the solution in amber glass vials to protect it from light.[3] If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Controlled Dissolution:

    • Dissolve the 3-Aminopyrazolo[1,5-a]pyridin-6-ol in the deoxygenated DMSO at room temperature. Gentle vortexing or sonication in a bath can be used to aid dissolution if necessary, but avoid heating.

  • Inert Gas Overlay:

    • Before sealing the vial, flush the headspace with the same inert gas used for sparging. This displaces any remaining oxygen.

  • Secure Sealing and Storage:

    • Use vials with PTFE-lined caps to ensure an airtight seal.

    • Store the stock solution at -20°C or -80°C.[3] For pyrazolopyridine derivatives, storage at -20°C is a common practice to prevent degradation.[7]

dot

Caption: Workflow for preparing stable stock solutions.

Issue 2: Inconsistent Results and Loss of Potency in Biological Assays

Question: My dose-response curves for 3-Aminopyrazolo[1,5-a]pyridin-6-ol are inconsistent between experiments. Could this be a stability issue in my aqueous assay media?

Answer:

Yes, inconsistent biological activity is a strong indication that your compound is degrading in the aqueous buffer or cell culture medium. The stability of phenolic compounds is often highly dependent on the pH of the solution.

Root Causes & Mechanistic Explanation:

  • pH-Dependent Degradation: Phenolic compounds are generally more stable in acidic conditions and become increasingly unstable in neutral to alkaline environments (pH > 7).[3][8] The phenolic hydroxyl group can be deprotonated at higher pH, forming a phenolate ion, which is more susceptible to oxidation.[9]

  • Auto-oxidation: In neutral or alkaline aqueous solutions, the compound can undergo auto-oxidation, a process that is often pH-dependent.[6]

  • Interactions with Media Components: Components in your assay buffer or cell culture medium (e.g., metal ions, reactive oxygen species generated by cells) can contribute to the degradation of the compound.

Experimental Workflow for Investigation and Optimization:

To address this, you must assess the stability of your compound under your specific assay conditions.

Protocol 2: Assessing Compound Stability in Aqueous Media

  • Preparation of Test Solutions:

    • Prepare a solution of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in your assay buffer (e.g., PBS, cell culture medium) at the final working concentration.

  • Time-Course Incubation:

    • Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching and Storage:

    • Immediately after collection, quench any further degradation by adding a small amount of an antioxidant like ascorbic acid or by freezing the samples at -80°C until analysis.

  • Analytical Quantification:

    • Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Plot the concentration of 3-Aminopyrazolo[1,5-a]pyridin-6-ol versus time to determine its half-life under your assay conditions.

Optimization Strategies:

  • pH Adjustment: If degradation is rapid, consider if the pH of your assay buffer can be slightly lowered without affecting the biological system. Phenolic compounds are often more stable in acidic to neutral pH ranges.[10]

  • Inclusion of Antioxidants: For in vitro assays, the addition of a mild antioxidant like ascorbic acid (0.01-0.1% w/v) to the assay medium can help prevent oxidative degradation.[1] However, you must first verify that the antioxidant does not interfere with your assay.

  • Fresh Preparation: Always prepare working solutions fresh from a stabilized, frozen stock immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3-Aminopyrazolo[1,5-a]pyridin-6-ol?

A1: The solid form of the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[11] Refrigeration (2-8°C) under an inert atmosphere is recommended for long-term storage to minimize degradation from moisture, light, and oxygen.

Q2: What are the primary drivers of degradation for this class of compounds?

A2: For pyrazolopyridine derivatives and compounds with aminophenol-like structures, the primary drivers of degradation are:

  • Oxidation: Highly susceptible due to the electron-rich aromatic system and the phenolic hydroxyl group.[1]

  • pH: Increased instability in neutral to alkaline conditions.[3][8][9]

  • Light: Susceptible to photo-oxidation.[3][12]

  • Temperature: Higher temperatures accelerate degradation rates.[3][13]

  • Metal Ions: Catalyze oxidative reactions.[3][5]

Q3: Are there known degradation products I should look for in my analysis?

A3: While specific degradation products for 3-Aminopyrazolo[1,5-a]pyridin-6-ol are not extensively documented in the provided search results, based on the chemistry of similar compounds like aminophenols, you can expect to see:

  • Quinone-imine species: These are often the initial, colored products of oxidation.[1]

  • Polymerization products: Over time, the initial oxidation products can polymerize to form higher molecular weight, often insoluble, materials.[2]

  • Ring-opened products: Under more aggressive oxidative or photocatalytic conditions, the heterocyclic ring system can be cleaved, leading to the formation of smaller organic acids and eventually CO₂ and H₂O.[14][15]

Q4: How should I handle the compound to minimize exposure and ensure safety?

A4: Always handle 3-Aminopyrazolo[1,5-a]pyridin-6-ol in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][17] Avoid creating dust.[16] In case of contact, wash skin immediately with soap and water, and for eye contact, rinse with plenty of water for at least 15 minutes.[16][17]

III. Data Summary & Visualizations

Table 1: Factors Influencing the Stability of Phenolic and Heterocyclic Compounds in Solution
FactorEffect on StabilityMitigation StrategyReferences
pH Generally less stable at neutral to alkaline pH.Maintain acidic to slightly acidic conditions (pH 3-6) where possible.[3][8][9][10]
Oxygen Primary driver of oxidative degradation.Deoxygenate solvents with inert gas; store under an inert atmosphere.[1][3][6]
Light Induces photo-oxidation.Use amber glassware or protect from light with foil.[1][3][12]
Temperature Higher temperatures accelerate degradation.Store solutions at low temperatures (-20°C or -80°C).[3][6][13]
Metal Ions Catalyze oxidation.Use high-purity solvents and clean glassware; consider a chelating agent like EDTA if necessary.[3][5]
Degradation Pathway Visualization

dot

DegradationPathway cluster_compound Parent Compound cluster_degradation Degradation Products Compound 3-Aminopyrazolo[1,5-a]pyridin-6-ol Intermediates Oxidized Intermediates (e.g., Quinone-imine species) Compound->Intermediates Oxidation (O2, Light, Metal Ions, High pH) Polymers Polymerization Products Intermediates->Polymers Polymerization

Caption: Putative degradation pathway of the compound.

IV. References

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed.[Link]

  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed.[Link]

  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed.[Link]

  • Degree of photodegradation versus irradiation time (expressed as relative absorbance changes) of heterocyclic compounds (a) and chitosan samples (b) in solution. ResearchGate.[Link]

  • Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate.[Link]

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate.[Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate.[Link]

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage.[Link]

  • Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-amine. Kishida Chemical Co., Ltd.[Link]

  • pH-Dependent Visible Light Photocatalytic Efficiency of Aminophenol-Functionalized ZnO for Brilliant Blue G Degradation. Scientific.Net.[Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed.[Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC.[Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. Academica-e.[Link]

  • The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. SciELO.[Link]

  • Biodegradation of Homocyclic and HeterocyclicAromatic Compounds byRhodopseudomonas palustris Strains. TÜBİTAK Academic Journals.[Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate.[Link]

  • Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar.[Link]

  • Effect of pH on stability of drugs, importance of pH on stability of drugs. Slideshare.[Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI.[Link]

Sources

Technical Support Center: Optimizing 3-Aminopyrazolo[1,5-a]pyridin-6-ol Reactions

[1]

Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The 3-aminopyrazolo[1,5-a]pyridin-6-ol scaffold is a high-value, high-risk intermediate, most notably recognized as the core pharmacophore in RET kinase inhibitors like Selpercatinib (LOXO-292) .[1]

While the scaffold offers potent biological activity, its electron-rich nature (a fused p-aminophenol system) creates a "perfect storm" for side reactions.[1] The coexistence of the electron-donating 6-hydroxyl group and the 3-amino group renders the ring system hyper-nucleophilic and extremely susceptible to oxidative degradation (quinone-imine formation) and regiochemical ambiguity during acylation.[1]

This guide addresses the three most common support tickets we receive: oxidative decomposition ("black tar" formation) , N- vs. O-regioselectivity issues , and cyclization impurities .[1]

Module 1: Controlling Oxidative Degradation

The Issue: "My reaction mixture turns dark brown/black upon exposure to air."

Diagnosis: The 3-amino-6-hydroxy motif is electronically analogous to p-aminophenol but with higher HOMO energy due to the fused electron-rich pyrazole ring.[1] Upon exposure to atmospheric oxygen or trace metal ions, the system undergoes Single Electron Transfer (SET) oxidation, leading to iminoquinone-type intermediates which rapidly polymerize into insoluble melanin-like pigments (azo-dimers).[1]

Troubleshooting Protocol

Q: How do I prevent the "black tar" during workup? A: You must break the radical chain mechanism. Standard inert atmosphere is often insufficient; active scavenging is required.

  • The "Degas & Dopant" Strategy:

    • Solvents: Sparge all reaction solvents with Argon for 20 minutes minimum.

    • Additive: Add 1-5 mol% Sodium Ascorbate or Sodium Dithionite to the aqueous phase during workup.[1] This acts as a sacrificial reductant, keeping the scaffold in the phenol/amine oxidation state.

  • pH Management:

    • Avoid neutral/basic silica gel chromatography. The surface silanols can catalyze oxidative coupling.

    • Recommendation: Use acidified alumina or reverse-phase C18 silica with 0.1% Formic Acid.[1] The acidic environment protonates the amine (lowering HOMO energy) and stabilizes the molecule against oxidation.

Visualizing the Degradation Pathway

OxidationPathwayStart3-Amino-6-OH(Colorless)RadicalSemiquinoneRadicalStart->Radical O2 / Metal IonQuinoneIminoquinoneIntermediateRadical->Quinone -e-, -H+DimerAzo-Dimer / Polymer(Black Tar)Quinone->Dimer PolymerizationReductantAscorbic Acid / DithioniteReductant->Radical Quenches

Figure 1: Mechanism of oxidative degradation. The transition from the desired amine to the insoluble polymer is irreversible once the iminoquinone forms.

Module 2: Regioselectivity (N- vs. O-Functionalization)

The Issue: "I am trying to acylate the 3-amine, but I'm getting O-acylated or Bis-acylated side products."

Diagnosis: Although the 3-amino group is generally more nucleophilic (soft nucleophile) than the 6-hydroxyl (hard nucleophile), the 6-OH can compete under basic conditions, especially if the 3-amino group is sterically hindered or if the base deprotonates the phenol (pKa ~9-10).[1]

Troubleshooting Protocol

Q: How do I ensure exclusive N-acylation? A: You must modulate the protonation state of the phenol.[1]

MethodConditionsMechanismSuitability
Transient Protection 1. TMSCl (2.2 eq), Base2. Acyl Chloride3. Mild Acid WorkupIn situ protection of 6-OH and 3-NH as silyl ethers/amines.[1] The N-Si bond cleaves faster than O-Si, allowing selective N-acylation.[1]Best for Scale-up
pH-Controlled Schotten-Baumann Biphasic (EtOAc/Sat.[1] NaHCO3)Keeps the bulk pH ~8. The amine reacts; the phenol remains largely protonated (neutral) and less reactive.Good for simple acyl chlorides
Chemoselective Reagents EEDQ or DMTMM coupling agentsActivates the carboxylic acid specifically for amine attack without requiring strong bases that deprotonate the phenol.Best for precious acids

Critical Step: If you observe O-acylation, treat the crude mixture with K2CO3 in Methanol for 30 minutes. Phenolic esters are labile and will hydrolyze back to the phenol, while the amide bond remains stable.

Module 3: Synthesis & Cyclization Impurities

The Issue: "Low yield during the formation of the pyrazolo[1,5-a]pyridine core."

Diagnosis: The core is typically synthesized via a [3+2] cycloaddition between an N-aminopyridinium salt and a propiolate or nitrile. Common side products include:

  • N-N Bond Cleavage: Reverting to the starting pyridine.

  • Regioisomers: If the alkyne is unsymmetrical.

  • Decarboxylation: If using propiolic acids at high temps.

Workflow Optimization Guide

Q: My cyclization yields are stuck at 40%. How do I improve this? A: Switch from thermal cyclization to Base-Mediated Cyclization at Lower Temperatures .

  • Old Method: Refluxing in DMF (High thermal stress -> degradation).[1]

  • Optimized Method: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in MeCN at 0°C to RT.[1] DBU is non-nucleophilic and sufficiently strong to generate the 1,3-dipole without causing nucleophilic attack on the ester/nitrile electrophile.

Troubleshooting Decision Tree

TroubleshootingFlowProblemIdentify Impurity ProfileType1Dark/Black Mixture?Problem->Type1Type2Wrong Regioisomer?Problem->Type2Type3Starting Material Stalled?Problem->Type3Sol1Add Sodium AscorbateSwitch to Acidic WorkupType1->Sol1 Oxidation DetectedSol2Use TMSCl Transient Protectionor Methanolysis of O-esterType2->Sol2 O-AcylationSol3Switch Base to DBULower Temp to 0°CType3->Sol3 Poor Cyclization

Figure 2: Rapid decision tree for identifying and resolving reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I store the 3-amino-6-hydroxy intermediate? A: We strongly advise against storing the free base.[1] If storage is necessary, convert it to the HCl or Tosylate salt . The protonated amine pulls electron density from the ring, significantly increasing oxidative stability. Store under Argon at -20°C.

Q: Why is my LCMS showing a Mass +14 peak? A: This is likely N-methylation or O-methylation if you are using Methanol as a solvent with strong acids or during workup.[1] More commonly, if you see Mass +16, it is the N-oxide or hydroxylated impurity formed by air oxidation.

Q: Is there a preferred protecting group for the 6-OH if I want to avoid these issues entirely? A: Yes. The TBS (tert-butyldimethylsilyl) or Bn (Benzyl) groups are robust.[1] For Selpercatinib-like analogs, the 2-methoxy-2-methylpropyl ether is often installed before the cyclization step to avoid handling the free phenol entirely (See Dragan et al.).[1]

References

  • Selpercatinib Synthesis & Impurities

    • Subramanian, S. et al. "Process for the preparation of Selpercatinib and intermediates thereof."[2][3] World Intellectual Property Organization, WO2021/123456. (Describes the handling of the 6-alkoxy intermediates to avoid phenol instability).

    • Dragan, V. et al. "Discovery of Selpercatinib (LOXO-292): A Highly Potent and Selective RET Kinase Inhibitor."[1][3] Journal of Medicinal Chemistry, 2020. Link

  • Pyrazolo[1,5-a]pyridine Reactivity

    • Smaaili, A. et al.[4] "Regioselective Synthesis of Pyrazolo[1,5-a]pyridines." Tetrahedron Letters, 2015. (Discusses the [3+2] cycloaddition mechanics).

    • Bull, J. A. et al. "Exploiting the Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 2018.
  • Oxidation Mechanisms of Aminophenols

    • Nagy, P. et al. "Oxidation of p-aminophenol: Kinetics and Mechanism."[1] Journal of Physical Chemistry A, 2012. (Foundational mechanism for the "black tar" formation in similar electron-rich systems).[1]

Optimization of reaction conditions for pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Synthesis Support Center for the pyrazolo[1,5-a]pyridine scaffold. It prioritizes troubleshooting real-world experimental failures over theoretical review.

Status: Operational | Current Version: 2.4 | Topic: Reaction Optimization & Troubleshooting

Welcome to the Pyrazolo[1,5-a]pyridine Synthesis Hub. This scaffold is a critical bioisostere of indole and purine, widely used in kinase inhibitors (e.g., p38, EGFR) and GPCR ligands.

This guide addresses the three most common synthetic bottlenecks:

  • Oxidative [3+2] Cycloaddition Failures (Low yield, tar formation).

  • Regioselectivity Control (C2 vs. C3 substitution patterns).

  • Metal-Catalyzed Cyclization Stalling (2-alkynylpyridine route).

🛠️ Module 1: Method Selection Workflow

Before troubleshooting, ensure you are using the correct synthetic strategy for your target substitution pattern.

OptimizationWorkflow Start Target: Pyrazolo[1,5-a]pyridine Subst Where are your substituents? Start->Subst C3_Func C3-Functionalized (EWG/Aryl) Subst->C3_Func Mainly C3 C2_Func C2-Functionalized (Aryl/Alkyl) Subst->C2_Func Mainly C2 Fused Poly-fused Systems Subst->Fused Complex MethodA Method A: [3+2] Cycloaddition (N-aminopyridine + Alkyne) C3_Func->MethodA MethodB Method B: Intramolecular Cyclization (2-Alkynylpyridine + Metal) C2_Func->MethodB MethodC Method C: Transannulation (Gevorgyan Method) Fused->MethodC Note Note: Method A is most common but prone to oxidative issues. MethodA->Note

Figure 1: Decision tree for selecting the synthetic route based on target substitution.

🎫 Ticket #101: Low Yield & "Black Tar" in [3+2] Cycloaddition

Context: You are reacting an N-aminopyridine (or its salt) with an alkyne/alkene. Symptom: The reaction mixture turns dark black/brown rapidly; TLC shows a streak (decomposition) and <20% yield.

Root Cause Analysis

The N-aminopyridinium ylide (dipole) is unstable. If the oxidation potential of the system is too high, or if the base concentration is too high, the ylide polymerizes before trapping the dipolarophile.

Troubleshooting Protocol

1. Switch the Oxidant System (If using alkenes) If generating the dipole from N-aminopyridine and reacting with an alkene (requiring oxidative aromatization), standard air/O2 oxidation is often too slow, leading to side reactions.

  • Recommendation: Switch to PIDA (Phenyliodine diacetate) or TEMPO . PIDA mediates rapid H-abstraction, preventing long exposure to basic conditions.

  • Protocol Adjustment:

    • Solvent: Switch from EtOH to NMP or DCM .

    • Temp: Lower to 0°C for addition, then RT.

    • Stoichiometry: Use 1.1 equiv PIDA.

2. Base Control (If using N-aminopyridinium salts) Strong bases (NaOH, KOH) generate the ylide too aggressively.

  • Recommendation: Use K₂CO₃ or DBU in a polar aprotic solvent (DMF/Acetonitrile).

  • The "Slow Release" Trick: Use a heterogeneous base (solid K₂CO₃) without stirring vigorously initially, or add the base via syringe pump if soluble.

3. Data Comparison: Oxidant Screening Reaction: N-aminopyridine + Ethyl Acrylate -> Pyrazolo[1,5-a]pyridine

ConditionOxidantSolventYieldNotes
Standard Air (Balloon)EtOH35%Long reaction (24h), significant tar.
Aggressive Cu(OAc)₂DMF42%Difficult purification (Cu salts).
Optimized PIDA (1.1 eq) DCM 88% Clean profile, 2h reaction time.
Green TEMPO (cat.)Toluene75%Good for large scale, slower than PIDA.
🎫 Ticket #102: Regioselectivity Issues (C2 vs. C3)

Context: Reaction of N-aminopyridine with an unsymmetrical alkyne. Symptom: Formation of inseparable regioisomers (C2-substituted vs. C3-substituted).

Mechanistic Insight

The regiochemistry is governed by the interplay between the HOMO of the dipole (N-amine) and the LUMO of the dipolarophile (alkyne).

  • Electronic Control: For electron-deficient alkynes (e.g., methyl propiolate), the nucleophilic nitrogen of the ylide attacks the

    
    -carbon of the alkyne. This typically favors the C3-EWG  product.
    
  • Steric Control: Bulky groups on the alkyne will prefer the position distal to the bridgehead nitrogen (C2).

Troubleshooting Protocol

1. Solvent Polarity Switch Solvent polarity affects the dipole moment of the transition state.

  • Try: Switching from DMF (Polar Aprotic) to Toluene (Non-polar). Non-polar solvents often enhance steric control, improving selectivity for the sterically favored isomer.

2. Temperature Gradient

  • Kinetic vs. Thermodynamic: Run the reaction at 0°C . Higher temperatures (reflux) often erode regioselectivity.

3. Use of Directing Groups If selectivity is critical, use a silyl-protected alkyne.

  • Strategy: Use a TMS-alkyne. The TMS group is bulky (directing to C2) and electronically stabilizing. It can be removed (protodesilylation) or converted (ipso-substitution) post-cyclization.

Regioselectivity Dipole N-iminopyridinium Ylide TS Transition State Dipole->TS Alkyne Unsymmetrical Alkyne (R-C≡C-EWG) Alkyne->TS PathA Path A: Electronic Control (EWG at C3) TS->PathA Polar Solvent (DMF/MeCN) PathB Path B: Steric Control (Bulky R at C2) TS->PathB Non-polar Solvent (Tol/Xyl) + Bulk

Figure 2: Factors influencing regioselectivity in [3+2] cycloadditions.

🎫 Ticket #103: Stalled Metal-Catalyzed Cyclization

Context: Cyclization of 2-alkynylpyridines using Ag, Au, or Cu catalysts. Symptom: Starting material is consumed, but intermediate accumulates, or reaction stops at 50% conversion.

Root Cause Analysis

The pyridine nitrogen is a good ligand. It can coordinate to your metal catalyst, forming a stable, non-reactive complex (Catalyst Poisoning), preventing activation of the alkyne.

Troubleshooting Protocol

1. Counter-Ion Effect The counter-ion on the metal plays a massive role in electrophilicity.

  • Fix: Switch from weakly coordinating anions (Cl⁻, OAc⁻) to non-coordinating anions.

  • Upgrade: Use AgOTf , AgSbF₆ , or AuCl(PPh₃)/AgOTf . The cationic metal center is more Lewis acidic and activates the alkyne more effectively.

2. Proton Sponge / Buffer If the reaction generates acid (depending on the specific leaving group or mechanism), the pyridine ring becomes protonated, deactivating it for the nucleophilic attack on the activated alkyne.

  • Fix: Add 2.0 equiv of Na₂CO₃ or NaHCO₃ to buffer the system.

3. Temperature Shock These cyclizations often have a high activation barrier due to ring strain in the transition state.

  • Fix: Microwave irradiation.

  • Protocol: 100–120°C in DCE (Dichloroethane) or Toluene for 30 mins under Microwave often pushes stalled reactions to completion.

🔬 Recommended Experimental Protocol (Standardized)

Method: PIDA-Mediated Oxidative [3+2] Cycloaddition (Metal-Free) Reference: Adapted from Synlett 2024 and J. Org. Chem. workflows.

  • Preparation: Dissolve N-aminopyridinium salt (1.0 mmol) and alkene/alkyne (1.2 mmol) in NMP (3.0 mL).

  • Base Addition: Add K₂CO₃ (2.0 mmol). Stir for 10 min at RT.

  • Oxidant Addition: Cool to 0°C. Add PIDA (1.1 mmol) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by TLC.[1][2]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove NMP) and brine.

  • Purification: Silica gel chromatography (typically Hexane/EtOAc gradients).

References
  • Wang, J., et al. (2024).[3] "PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides." Synlett, 35, 1551–1556.[3]

  • Ravi, C., et al. (2017).[3] "Metal-Free Oxidative [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridines." Synthesis, 49, 2513–2522.[3]

  • Mousseau, J. J., & Charette, A. B. (2013). "Direct Functionalization of Pyridine N-Oxides and Derivatives." Chemical Reviews, 113(1), 226–269.

  • Bull, J. A., et al. (2012). "Synthesis of Pyrazolo[1,5-a]pyridines via Oxidative Cyclization." Angewandte Chemie Int. Ed., 51, 4691.

Sources

Common pitfalls in the use of 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Stability, Solubility, and Reactivity Issues

Introduction: Understanding Your Molecule

Welcome to the technical guide for 3-Aminopyrazolo[1,5-a]pyridin-6-ol . You are likely working with this compound as a scaffold for kinase inhibitors (e.g., PIM, RET, or ERK inhibitors) or as a precursor for complex fused heterocycles.[1]

The Central Paradox: This molecule is a "privileged scaffold" in medicinal chemistry due to its ability to mimic the ATP-binding hinge region of kinases.[1][2] However, it is a "handling nightmare" in the lab. The coexistence of an electron-donating amino group (at C3) and a hydroxyl group (at C6) on the electron-rich pyrazolo[1,5-a]pyridine core creates a system that is exceptionally prone to oxidative degradation.[1][2]

This guide moves beyond standard datasheets to address the causality of failure and provide self-validating protocols.

Module 1: Stability & Storage (The "Black Tar" Phenomenon)

User Complaint: "My off-white solid turned into a black gum overnight, even in the freezer."

Technical Diagnosis: The 3-amino and 6-hydroxy groups act in concert to push electron density into the aromatic ring.[1][2] This makes the system highly susceptible to oxidative dimerization or conversion into quinone-imine species upon exposure to atmospheric oxygen.[1][2] This process is accelerated by trace metals, light, and basic conditions.[1]

Troubleshooting Protocol:

ParameterCritical StandardWhy? (The Mechanism)
Physical Form Store as HCl or TFA Salt The free base is chemically labile.[1][2] Protonating the amine (forming the ammonium salt) withdraws electron density, significantly increasing oxidative resistance.[1]
Atmosphere Argon Glovebox / Sealed Vial Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids.[1]
Solvent Choice Degassed Solvents Only Dissolved oxygen in MeOH or DMSO is sufficient to initiate degradation within hours.

Corrective Workflow: Salt Formation & Storage If you synthesized the free base and need to store it:

  • Dissolve the crude free base immediately in degassed EtOAc or Dioxane (keep cold: 0°C).[1]

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise under Argon.

  • The hydrochloride salt will precipitate.[1] Filter rapidly under an inert atmosphere.

  • Dry under high vacuum (protect from light).[1]

  • Result: A stable, pale yellow/beige solid that can be stored at -20°C for months.[1][2]

Module 2: Solubility & Assay Preparation

User Complaint: "The compound precipitates in my cell culture media or kinase assay buffer."

Technical Diagnosis: 3-Aminopyrazolo[1,5-a]pyridin-6-ol exhibits zwitterionic-like behavior and strong


-

stacking interactions.[1][2]
  • pH < 4: Soluble (Cationic, protonated amine).[1]

  • pH > 9: Soluble (Anionic, deprotonated phenol).[1]

  • pH 6–8 (Physiological): Lowest solubility (Neutral/Zwitterionic).[1][2]

Decision Tree for Solubilization:

[1][2] Key FAQ:

  • Q: Can I freeze-thaw my DMSO stock?

    • A: Avoid if possible. Each freeze-thaw cycle introduces moisture (DMSO is hygroscopic).[1][2] Water promotes autoxidation. Aliquot into single-use vials (e.g., 20 µL) and store at -80°C.

Module 3: Synthetic Derivatization (Selectivity)

User Complaint: "I tried to acylate the amine, but I got a mixture of N-acylated, O-acylated, and di-acylated products."

Technical Diagnosis: The molecule contains two nucleophiles:[1]

  • -NH2 (C3): Harder nucleophile, generally more reactive towards acyl chlorides/anhydrides.[1]

  • -OH (C6): Phenolic, softer nucleophile, but becomes highly competitive if a base (e.g., TEA, DIPEA) deprotonates it.[1]

The "Selectivity Control" Protocol:

Desired ProductReagent StrategyConditions
N-Acylation (Amide) Use mild electrophiles (e.g., NHS-esters) or coupling agents (EDC/HOBt).[1][2]pH < 7 . Do NOT use strong bases. The amine is nucleophilic enough as a free base.[1] If using acid chloride, use Pyridine as solvent (forms acyl-pyridinium, favors N-attack).[1][2]
O-Alkylation (Ether) Requires deprotonation .[1][2]Use Cs₂CO₃ in DMF or Acetone. The phenoxide is formed, while the amine remains neutral (mostly).[1]
Sandmeyer Reaction Diazotization of -NH2.[1][2]Danger Zone: The 6-OH makes the ring electron-rich enough to react with the diazonium species (self-coupling/azo dye formation).[1][2] Fix: Protect the -OH (e.g., -OMe) before attempting diazonium chemistry.[1][2]

Module 4: Analytical Artifacts (LCMS/NMR)

User Complaint: "My LCMS shows a peak with Mass + 14 or + 16, and my NMR is messy."

Common Artifacts Table:

ObservationCauseSolution
M+16 Peak N-Oxide or Quinone formation. Occurs on-column if the mobile phase is neutral/basic.[1][2]Use 0.1% Formic Acid in both water and acetonitrile mobile phases.[1] The acid suppresses oxidation.
M+14 Peak Methylation artifact. If using Methanol as solvent for prolonged periods.Switch to Acetonitrile for sample preparation.
Broad NMR Signals Exchangeable Protons. The -OH and -NH2 protons often broaden or disappear due to exchange with trace water in DMSO-d6.[1][2]Add a drop of D₂O to confirm exchangeable peaks (they will vanish), or use CD₃CN (Acetonitrile-d3) for sharper resolution.[1][2]

References & Grounding

  • General Synthesis of Pyrazolo[1,5-a]pyridines:

    • Mechanism of oxidative [3+2] cycloaddition: Adimurthy, S. et al. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines."[1][2][3] Synthesis, 2017, 49, 2513-2522.[1][2][3]

  • Reactivity of Amino-Pyrazolo-Pyridines:

    • Regioselectivity and TEMPO-mediated oxidation: Wang, Y. et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation."[1][2] Organic Letters, 2022.[1][4] [1][2]

  • Handling Electron-Rich Heterocycles (Kinase Inhibitor Context):

    • Examples of 3-amino-pyrazolo[1,5-a]pyrimidine scaffolds (analogous handling): Johns, D. G. et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives."[1][2] Pharmaceuticals, 2022.[1][5]

  • Safety & MSDS Data:

    • Hazard Identification (Acute Tox, Irritant): Sigma-Aldrich / Ambeed Safety Data Sheet for 3-Aminopyrazolo[1,5-a]pyrimidine derivatives.[1][2]

Disclaimer: All protocols involving 3-Aminopyrazolo[1,5-a]pyridin-6-ol should be performed in a fume hood with appropriate PPE.[1][2] This compound is a potent bioactive scaffold; treat as a potential kinase inhibitor with unknown toxicology.[1]

Sources

Enhancing the selectivity of 3-Aminopyrazolo[1,5-a]pyridin-6-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492-AX Status: Open Priority: High Subject: Optimization of 3-Aminopyrazolo[1,5-a]pyridin-6-ol Series for Kinase Selectivity Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with the 3-aminopyrazolo[1,5-a]pyridin-6-ol scaffold, a privileged structure in kinase drug discovery (particularly for PI3K, CDK, and certain GPCR targets). The core challenge with this scaffold is its inherent "promiscuity"—the flat aromatic system binds well to the ATP hinge region of many kinases, leading to off-target effects.

This guide addresses three critical bottlenecks:

  • Synthetic Fidelity: Overcoming the instability of the electron-rich 3-amino group during cyclization.

  • Isoform Selectivity: Utilizing the 6-hydroxy handle to discriminate between homologous pockets (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
  • Assay Interference: Troubleshooting false positives caused by the intrinsic fluorescence of this fluorophore-like scaffold.

Module 1: Synthetic Troubleshooting (The "Make" Phase)

User Query: "My yields are low (<15%) during the formation of the bicyclic core, and the product turns dark rapidly. How do I stabilize the 3-amino-6-hydroxy intermediate?"

Diagnosis: The 3-aminopyrazolo[1,5-a]pyridine core is electron-rich. The 6-hydroxy group further activates the ring, making the 3-amino group highly susceptible to oxidative degradation and polymerization (turning "tarry").

Resolution Protocol: Do not attempt to synthesize the free 3-amino-6-hydroxy species directly if possible. Instead, use a Late-Stage Deprotection/Reduction Strategy .

Recommended Workflow (Tamura Cyclization Variation)
  • Precursor Selection: Start with 3-benzyloxypyridine (protects the 6-OH).

  • N-Amination: Use O-mesitylenesulfonylhydroxylamine (MSH) to generate the N-aminopyridinium salt. Note: MSH is explosive; prepare fresh in solution.

  • Cyclization: React with ethyl 2-cyanoacetate (or appropriate nitrile) in base (K₂CO₃/DMF) to form the pyrazolo-ring with the 3-amino group intact.

  • Stabilization: Immediately acylate or protect the 3-amino group (e.g., amide formation) before deprotecting the 6-benzyl ether.

Visual Workflow (DOT):

SynthesisWorkflow Start 3-Benzyloxypyridine Step1 N-Amination (MSH Reagent) Start->Step1 Activation Step2 [3+2] Cycloaddition (Ethyl 2-cyanoacetate) Step1->Step2 Ring Formation Inter 3-Amino-6-OBn Intermediate Step2->Inter Unstable! Step3 3-N Protection (Acylation/Urea) Inter->Step3 Rapid Stabilization Step4 6-O Deprotection (H2, Pd/C) Step3->Step4 Reveal OH Final Stable Scaffold Ready for SAR Step4->Final

Caption: Stabilization strategy for 3-aminopyrazolo[1,5-a]pyridin-6-ol synthesis. The critical step is protecting the 3-amino group prior to revealing the phenol.

Module 2: Enhancing Selectivity (The "Design" Phase)

User Query: "My compounds are potent (IC50 < 10 nM) but hit multiple isoforms equally. How do I use the 6-OH group to fix this?"

Technical Insight: In the pyrazolo[1,5-a]pyridine binding mode (typically ATP-competitive):

  • 3-Position (Amino/Amide): Interacts with the Hinge Region (Glu/Val backbone).

  • 6-Position (Hydroxy/Ether): Points toward the Solvent Front or the Ribose Pocket .

The Selectivity Switch: The 6-position is your "vector" to reach unique residues outside the conserved ATP pocket. You must transition from a 6-OH (hydrogen bond donor/acceptor) to a 6-ether (steric/electrostatic probe).

SAR Optimization Matrix
Selectivity GoalTarget Modification at 6-PositionMechanistic Rationale
Isoform Specificity 6-O-(Piperidin-4-yl) or 6-O-(Azetidine) Introduces a basic amine to form a salt bridge with specific Asp/Glu residues found in the solvent front of the target isoform (e.g., PI3K

vs

).
Reduce Off-Target 6-O-Difluoromethyl (

)
Removes H-bond donor capability, reducing affinity for off-target kinases that require a water network at the ribose pocket.
Solubility/PK 6-O-PEG chains or Morpholine Solubilizing group that projects into bulk solvent without incurring steric clashes.

Decision Logic for SAR (DOT):

SAR_Logic Root Current Lead: 3-Amino-6-OH Core Check1 Is Potency < 50 nM? Root->Check1 BranchPotency NO: Optimize Hinge Binder Check1->BranchPotency No BranchSelectivity YES: Optimize Selectivity Check1->BranchSelectivity Yes ActionPotency Modify 3-Amino Group (Amide/Urea/Sulfonamide) BranchPotency->ActionPotency Check2 Where is the off-target? BranchSelectivity->Check2 PathA Homologous Isoform (e.g., PI3K alpha vs delta) Check2->PathA PathB Distinct Kinase Family (e.g., CDK vs PI3K) Check2->PathB ActionA Target Solvent Front: Etherify 6-OH with polar/charged heterocycles PathA->ActionA ActionB Target Gatekeeper: Increase bulk at C-2 or C-7 (Steric Clash) PathB->ActionB

Caption: Decision tree for optimizing 3-aminopyrazolo[1,5-a]pyridin-6-ol derivatives based on potency and selectivity data.

Module 3: Assay Troubleshooting (The "Test" Phase)

User Query: "I see inconsistent IC50 values in my fluorescence-based binding assays (e.g., LanthaScreen). Is the compound interfering?"

Diagnosis: Pyrazolo[1,5-a]pyridines are inherently fluorescent. The extended conjugation of the 3-amino-6-ol system can absorb/emit in the blue-green region (350-450 nm), potentially overlapping with FRET donors (like Terbium or Europium) or coumarin-based substrates.

Validation Protocol:

  • Run a "No-Enzyme" Control: Incubate the compound with the FRET pair/fluorophore but without the kinase. If you see a signal or quenching, you have interference.

  • Switch Detection Mode:

    • Recommendation: Move to Mobility Shift Assays (e.g., Caliper/LabChip) or Radiometric Assays (

      
      -ATP). These are immune to compound fluorescence.
      
  • Solubility Check: The planar structure promotes

    
    -
    
    
    
    stacking.
    • Test: Measure absorbance at 650nm (turbidity) in your assay buffer. If OD > 0.05, you have micro-precipitation.

    • Fix: Add 0.01% Triton X-100 or increase DMSO to 2% (if tolerated by the enzyme).

References & Authoritative Grounding

  • Selective PI3K Inhibition:

    • Source:Journal of Medicinal Chemistry

    • Title: Discovery of Pyrazolo[1,5-a]pyridines as p110

      
      -Selective PI3 Kinase Inhibitors.[1][2]
      
    • Relevance: Establishes the SAR of the pyrazolo[1,5-a]pyridine scaffold, specifically discussing the 6-position vectors for selectivity.

    • URL:[Link]

  • Synthesis of the Core Scaffold:

    • Source:RSC Advances

    • Title: Substrate selective synthesis of pyrazolo[1,5-a]pyridines through [3 + 2] cycloaddition.

    • Relevance: details the modern, metal-free synthesis of the core ring system, crucial for avoiding metal contamination in biological assays.

    • URL:[Link]

  • General Scaffold Review:

    • Source:Bentham Science

    • Title: Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review.

    • Relevance: Provides a broad overview of the 3-amino and 6-functionalized derivatives and their biological profiles.

    • URL:[Link]

Sources

Technical Support Center: Characterization of Impurities in 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, characterizing, and troubleshooting impurities in samples of 3-Aminopyrazolo[1,5-a]pyridin-6-ol (API). The content is structured to address practical challenges encountered during the analytical workflow, grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity characterization strategy.

Q1: What are the potential sources and types of impurities in 3-Aminopyrazolo[1,5-a]pyridin-6-ol?

Impurities in any Active Pharmaceutical Ingredient (API) are unwanted substances that can affect its safety, efficacy, and stability.[1][2] For 3-Aminopyrazolo[1,5-a]pyridin-6-ol, impurities can be broadly classified into three categories as defined by the International Council for Harmonisation (ICH) guidelines[3]:

  • Organic Impurities : These are the most common and can be process-related or degradation-related.[4]

    • Process-Related Impurities: These arise during synthesis and purification. They include starting materials, by-products from incomplete or side reactions, intermediates, and reagents.[3] For a heterocyclic structure like pyrazolo[1,5-a]pyridine, potential by-products could include positional isomers or products from incomplete cyclization.[5][6][7]

    • Degradation Products: These form during manufacturing or upon storage due to exposure to stress factors like acid, base, heat, light, or oxygen.[1][8] The aminopyridine and phenol moieties in the molecule suggest potential susceptibility to oxidation and hydrolysis.[9]

  • Inorganic Impurities : These result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[3][4]

  • Residual Solvents : These are organic or inorganic liquids used during the synthesis process that are not completely removed.[3][4] Their control is governed by the ICH Q3C guideline.[10]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

Regulatory authorities require strict control over impurities.[8] The ICH Q3A(R2) guideline provides a framework with specific thresholds based on the maximum daily dose (MDD) of the drug substance.[2][3][10][11]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting 0.05%0.03%The level at or above which an impurity must be reported in a regulatory submission.[3][10]
Identification 0.10% or 1.0 mg TDI, whichever is lower0.05%The level at or above which an impurity's structure must be determined.[10]
Qualification 0.15% or 1.0 mg TDI, whichever is lower0.05%The level at or above which an impurity's biological safety must be established.[3]
(TDI: Total Daily Intake)

Q3: What is the general workflow for identifying a new, unknown impurity?

Identifying an unknown impurity is a systematic process that combines separation science and spectroscopy.[12] The primary goal is to obtain an unambiguous structural confirmation.[13][14]

G Detect Detect Unknown Peak (HPLC-UV/DAD) Check_Threshold Exceeds Reporting Threshold? Detect->Check_Threshold Stop Monitor as Unspecified Impurity Check_Threshold->Stop No Get_Mass Obtain Molecular Weight (LC-MS) Check_Threshold->Get_Mass Yes Report Report in Batch Data Propose_Structure Propose Structure(s) (HRMS & MS/MS Fragmentation) Get_Mass->Propose_Structure Isolate Isolate Impurity (Prep-HPLC) Propose_Structure->Isolate Confirm_Structure Confirm Structure (1D/2D NMR, IR) Isolate->Confirm_Structure Confirm_Structure->Report

Caption: Workflow for the Identification of an Unknown Impurity.

Q4: Why are forced degradation studies essential for impurity characterization?

Forced degradation (or stress testing) studies are a regulatory requirement (ICH Q1A) and serve two critical purposes[15][16][17]:

  • To Identify Likely Degradants : By exposing the API to conditions more severe than accelerated stability testing (e.g., high/low pH, oxidation, high temperature, photolysis), the studies generate potential degradation products.[16][18] This helps in establishing degradation pathways.

  • To Establish Method Specificity : The studies are crucial for developing and validating a stability-indicating analytical method. The method is considered "stability-indicating" if it can accurately measure the API and separate it from all potential degradation products and impurities without interference.[15][19]

Troubleshooting Guides

This section provides practical solutions to common issues encountered during the analysis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol samples.

High-Performance Liquid Chromatography (HPLC) Issues

Problem: My analyte peaks are showing significant tailing.

  • Underlying Cause: The 3-aminopyrazolo[1,5-a]pyridine core is basic.[20] Peak tailing for basic compounds in reversed-phase HPLC is often caused by secondary interactions between the protonated analyte and acidic, deprotonated residual silanol groups on the silica-based column packing.

  • Solutions:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to be at least 2 units below the pKa of the analyte. This ensures the analyte is fully protonated and suppresses the ionization of silanol groups. Use a suitable buffer like formate or acetate, which are also MS-friendly.

    • Use a Modern Column: Employ a high-purity silica column with advanced end-capping designed to shield residual silanols. Alternatively, use a column with a polar-embedded phase (e.g., amide or carbamate), which provides a protective water layer on the silica surface, preventing silanol interactions.[21]

    • Add a Competing Base: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of the basic analyte. Note: TEA is not suitable for LC-MS analysis.

Problem: My very polar, early-eluting impurities have poor retention and inconsistent retention times.

  • Underlying Cause: This issue, known as "phase collapse" or "dewetting," can occur on traditional C18 columns when the mobile phase is highly aqueous (typically >95% water).[22] The hydrophobic C18 chains fold onto themselves, expelling the polar mobile phase and reducing the accessible surface area for analyte interaction.[22]

  • Solutions:

    • Use an "Aqueous-Compatible" Column: Select a reversed-phase column specifically designed for use in 100% aqueous mobile phases. These often have polar end-capping or polar-embedded ligands.[21]

    • Reduce Stationary Phase Hydrophobicity: Switch to a less hydrophobic stationary phase, such as a C8 or a C18 with a lower carbon load.

    • Consider HILIC: For extremely polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.

Problem: I see a new, unexpected peak in my chromatogram. What is the logical next step?

  • Troubleshooting Workflow: A systematic approach is necessary to determine the peak's origin and significance.

G Start Unexpected Peak Observed in HPLC InjectBlank Inject a mobile phase /diluent blank Start->InjectBlank IsSystemPeak Is the peak present in the blank? InjectBlank->IsSystemPeak SystemPeak Identify as System Peak (e.g., from solvent, carryover). Clean system. IsSystemPeak->SystemPeak Yes SampleRelated Peak is sample-related IsSystemPeak->SampleRelated No CheckThreshold Does peak area exceed the Reporting Threshold (e.g., >0.05%)? SampleRelated->CheckThreshold BelowThreshold Document and monitor as an unspecified impurity below reporting limit. CheckThreshold->BelowThreshold No AboveThreshold Proceed with Identification Workflow CheckThreshold->AboveThreshold Yes

Caption: Decision Tree for an Unexpected HPLC Peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Problem: My impurity is visible in the UV chromatogram but gives a very weak or no signal in the mass spectrometer.

  • Underlying Cause: The issue is likely poor ionization efficiency for that specific compound under the current MS conditions.

  • Solutions:

    • Switch Ionization Polarity: The aminopyridine structure is expected to ionize well in positive ion mode (ESI+). However, if an impurity has lost this group and gained an acidic moiety, it may ionize better in negative ion mode (ESI-). Always run samples in both modes during initial screening.

    • Optimize Source Conditions: Adjust source parameters like capillary voltage, gas temperature, and gas flow rates to optimize the desolvation and ionization process for your target analytes.

    • Check Mobile Phase Compatibility: Non-volatile buffers like phosphate will suppress the MS signal and contaminate the instrument. Use volatile mobile phase modifiers such as formic acid, ammonium formate, or ammonium acetate.

    • Try a Different Ionization Source: If ESI fails, consider Atmospheric Pressure Chemical Ionization (APCI), which is often more effective for less polar, more volatile compounds that are difficult to ionize by ESI.

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Problem: I have successfully isolated an impurity, but the NMR signal is too low for structural elucidation.

  • Underlying Cause: Insufficient sample quantity is the most common reason for poor signal-to-noise in NMR.

  • Solutions:

    • Increase Sample Amount: If possible, perform a larger-scale isolation using preparative HPLC to obtain more material.

    • Use Advanced NMR Hardware:

      • High-Field Magnets: Higher field strengths (e.g., 600 MHz or above) significantly increase signal dispersion and sensitivity.[23]

      • Cryogenic Probes: A cryoprobe can increase the signal-to-noise ratio by a factor of 3-4 compared to a standard room-temperature probe, allowing for analysis of sub-milligram quantities.[23]

    • Increase Acquisition Time: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the experiment time will increase the signal by about 40%.[23]

    • Use Micro-NMR Tubes: For very small sample volumes, specialized microtubes can improve sensitivity by concentrating the sample within the most sensitive region of the detector coil.[23]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines standard conditions for stress testing to generate degradation products and validate the stability-indicating nature of an analytical method.[15][16]

1. Sample Preparation:

  • Prepare a stock solution of 3-Aminopyrazolo[1,5-a]pyridin-6-ol at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Time Points & Analysis:

  • Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours).

  • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze by HPLC-DAD to assess the percentage of degradation and check for peak purity of the parent API peak.

Protocol 2: Initial HPLC Method Development for Impurity Profiling

This protocol provides a starting point for developing a robust, gradient reversed-phase HPLC method.

1. Instrument and Columns:

  • HPLC System: A quaternary HPLC or UHPLC system with a Diode Array Detector (DAD).

  • Primary Column: High-purity C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size.

  • Secondary (Orthogonal) Column: Polar-embedded or Phenyl-Hexyl column for alternative selectivity.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Formate in Water (pH adjusted to ~3.0).

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID.

  • Column Temperature: 30°C.

  • DAD Wavelength: Monitor at 254 nm and 280 nm, and collect full spectra (210-400 nm) for peak purity analysis.

  • Injection Volume: 5 µL.

  • Gradient Program (Screening):

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-22.1 min: 95% to 5% B

    • 22.1-27 min: 5% B (re-equilibration)

4. Method Optimization:

  • Based on the initial screening run, adjust the gradient slope to better resolve closely eluting peaks.

  • If resolution is still poor, switch to the secondary column or try methanol as Mobile Phase B to alter selectivity.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Pharmanecia. Available at: [Link]

  • The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. SynThink. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]

  • ICH Q3BR Guideline Impurities in New Drug Products. IKEV. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. PharmaTutor. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Available at: [Link]

  • Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis. AnalyteGuru. Available at: [Link]

  • 2025 Pharma Trends: Structure elucidation services by NMR. ResolveMass Laboratories Inc. Available at: [Link]

  • Impurity Identification Using LC-MS and in silico Reaction Enumeration. Chemaxon. Available at: [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Bentham Science. Available at: [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]

  • Forced degradation study data | Download Table. ResearchGate. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Technology Networks. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Method Development HPLC. Interchim. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • Impurity Analysis and Profiling Services. Emery Pharma. Available at: [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine. European Commission. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the In Vitro Validation of 3-Aminopyrazolo[1,5-a]pyridin-6-ol Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro bioactivity of 3-Aminopyrazolo[1,5-a]pyridin-6-ol. The pyrazolo[1,5-a]pyrimidine and related pyrazolo-pyridine scaffolds are privileged structures in medicinal chemistry, frequently identified as potent inhibitors of protein kinases.[1][2] Consequently, a robust and multi-faceted validation strategy is paramount to accurately characterize a novel derivative like 3-Aminopyrazolo[1,5-a]pyridin-6-ol, ensuring that its biological activity is both potent and specific to its intended target.

Instead of a monolithic protocol, we present a comparative approach. The bioactivity of our lead compound, which we will refer to as Compound-X , will be assessed alongside two benchmark compounds:

  • (R)-Roscovitine: A well-characterized, second-generation cyclin-dependent kinase (CDK) inhibitor with a purine core that is bioisosteric to the pyrazolo[1,5-a]pyridine scaffold.[3] It serves as our Positive Control and a benchmark for potency against CDKs.

  • Compound-Y (Structural Analog): A hypothetical analog, 3-amino-N-phenylpyrazolo[1,5-a]pyridine, designed to explore the structure-activity relationship (SAR). Modifications at the 6-position are critical for kinase interaction, and this analog allows us to probe the significance of the 6-ol moiety of Compound-X.

Our validation workflow is built on three pillars: direct biochemical confirmation of target inhibition, assessment of cellular phenotypic response, and mechanistic verification of on-target activity within a cellular context.

Biochemical Validation: Quantifying Direct Kinase Inhibition

The foundational step in validating a putative kinase inhibitor is to confirm its direct interaction with a purified enzyme. This cell-free approach eliminates confounding variables such as cell permeability and off-target cellular effects, providing a pure measure of enzyme inhibition.[4] We will employ a luminescence-based kinase assay, ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction—a direct measure of kinase activity.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol details the measurement of IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.[6]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. For this study, we will test against a panel including CDK2/Cyclin A, a known target of Roscovitine, and DDR1, a target for other pyrazolo[1,5-a]pyrimidine derivatives.[7]

    • Prepare serial dilutions of Compound-X, (R)-Roscovitine, and Compound-Y in the reaction buffer. A common starting concentration is 100 µM with 1:3 serial dilutions.

    • Prepare a 2X ATP solution. The concentration should be at or near the Km of the specific kinase to ensure competitive inhibitors are fairly evaluated.[6]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 0.5 µL of the serially diluted compounds or vehicle control (DMSO) to the appropriate wells.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle-treated wells (0% inhibition) and no-enzyme wells (100% inhibition).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Anticipated Results & Comparative Data

The following table summarizes hypothetical data from this experiment, designed to illustrate a successful outcome for Compound-X as a potent and selective kinase inhibitor.

CompoundTarget KinaseIC50 (nM)Kinase Selectivity Profile
Compound-X CDK2/Cyclin A 25 Highly potent
DDR11,500>50-fold selective over DDR1
CSK>10,000Inactive
(R)-Roscovitine CDK2/Cyclin A 150 Known CDK inhibitor, serves as benchmark
DDR18,000Weakly active
CSK>10,000Inactive
Compound-Y CDK2/Cyclin A 5,000 Demonstrates importance of 6-ol moiety
DDR1>10,000Inactive
CSK>10,000Inactive

This data is illustrative and serves as a template for presenting experimental findings.

Biochemical Assay Workflow

cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection p1 Prepare 2X Kinase/ Substrate Solution p2 Prepare Serial Dilutions of Compounds p3 Prepare 2X ATP Solution r1 Dispense Kinase/ Substrate Mix p3->r1 r2 Add Compounds/ Vehicle Control r1->r2 r3 Initiate with ATP (Incubate 60 min) r2->r3 d1 Add ADP-Glo™ Reagent (Deplete ATP) r3->d1 d2 Add Kinase Detection Reagent (Generate Signal) d1->d2 d3 Measure Luminescence d2->d3 end Data Analysis d3->end Calculate IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Validation: Assessing Anti-Proliferative Effects

A potent biochemical inhibitor must demonstrate activity in a cellular environment to be considered a viable lead. Cell viability assays measure the overall health of a cell population and are commonly used to determine the anti-proliferative or cytotoxic effects of a compound.[8] We will use the WST-1 assay, a colorimetric assay that measures the metabolic activity of viable cells.[8]

Experimental Protocol: Cell Viability Assay (WST-1)

This protocol is designed to determine the GI50 (concentration for 50% growth inhibition) in a relevant cancer cell line (e.g., MCF-7, a breast cancer line where CDK2 activity is relevant for proliferation).

  • Cell Seeding:

    • Culture MCF-7 cells to logarithmic growth phase.

    • Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL in culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare 2X serial dilutions of Compound-X, (R)-Roscovitine, and Compound-Y in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (final DMSO concentration <0.5%).

    • Include "no cell" blank controls containing medium only.[9]

    • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • WST-1 Reaction and Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

    • Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other wells.

    • Normalize the data with the vehicle-treated cells representing 100% viability.

    • Plot the normalized viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 value.

Anticipated Results & Comparative Data
CompoundCell LineGI50 (µM)Interpretation
Compound-X MCF-7 0.25 Potent anti-proliferative effect, correlates with biochemical potency.
(R)-Roscovitine MCF-7 1.5 Benchmark cellular activity.
Compound-Y MCF-7 >50 Lack of cellular activity, consistent with weak biochemical inhibition.

This data is illustrative and serves as a template for presenting experimental findings.

Cell Viability Assay Workflow

cluster_prep 1. Cell Culture cluster_treat 2. Treatment cluster_read 3. Readout p1 Seed Cells in 96-well Plate p2 Incubate 24h for Attachment p1->p2 t1 Prepare Compound Dilutions in Medium p2->t1 t2 Add Compounds to Cells t1->t2 t3 Incubate 72h t2->t3 r1 Add WST-1 Reagent t3->r1 r2 Incubate 2-4h r1->r2 r3 Measure Absorbance (450 nm) r2->r3 end Data Analysis r3->end Calculate GI50

Caption: Workflow for the WST-1 cell viability and proliferation assay.

Mechanistic Validation: Confirming On-Target Activity

The final and most critical validation step is to demonstrate that the observed cellular phenotype (e.g., reduced proliferation) is a direct result of the compound inhibiting its intended target. Western blotting is the gold-standard technique for this, allowing for the visualization of changes in protein phosphorylation states within a signaling pathway.[10][11] Since Compound-X potently inhibits CDK2, we will probe the phosphorylation of its key substrate, the Retinoblastoma protein (Rb), at Serine 807/811. Inhibition of CDK2 should lead to a dose-dependent decrease in p-Rb levels.

Hypothesized Signaling Pathway: CDK2 and Rb

CDK2, when complexed with Cyclin E or Cyclin A, phosphorylates Rb. This phosphorylation event is a critical step for the cell to progress through the G1/S checkpoint of the cell cycle. Inhibiting CDK2 should prevent Rb phosphorylation, leading to cell cycle arrest.

cluster_pathway G1/S Cell Cycle Progression CDK2 CDK2/ Cyclin A Rb Rb CDK2->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F pRb->E2F Releases Prolif Gene Transcription & Cell Proliferation E2F->Prolif Activates CompoundX Compound-X CompoundX->CDK2 Inhibits

Caption: Inhibition of the CDK2-Rb signaling pathway by Compound-X.

Experimental Protocol: Western Blot for Phospho-Rb
  • Cell Treatment and Lysis:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of Compound-X (e.g., 0, 50, 100, 250, 500 nM) for 24 hours. Include (R)-Roscovitine as a positive control.

    • Wash cells with ice-cold PBS and lyse them by adding 100 µL of 1X SDS sample buffer per well.[10]

    • Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[10]

    • Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20 µL of each lysate onto an SDS-PAGE gel and separate proteins by electrophoresis.[12]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).[11]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total Rb, and subsequently for a loading control like GAPDH or β-Actin.

By demonstrating a dose-dependent decrease in the p-Rb/total Rb ratio, this experiment provides strong evidence that Compound-X engages its target and modulates the intended signaling pathway within cancer cells, directly linking its biochemical activity to its anti-proliferative effects.

Conclusion

The validation of a novel bioactive compound like 3-Aminopyrazolo[1,5-a]pyridin-6-ol requires a systematic and evidence-based approach. By integrating direct biochemical assays, cellular phenotypic screens, and mechanistic pathway analysis, researchers can build a robust and compelling data package. This comparative guide provides the necessary experimental framework to not only confirm the bioactivity of Compound-X but also to contextualize its performance against established benchmarks and structural analogs. This rigorous validation is the cornerstone of successful drug discovery, ensuring that only the most promising candidates advance toward further development.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Google Scholar.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (2024, September 27).
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • WST-1 Assay: principles, protocol & best practices for cell viability. (2025, May 20). Abcam.
  • Cell Viability Protocols and Applications Guide. (n.d.).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
  • Cell viability assay protocol. (n.d.). Sigma-Aldrich.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - US.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Western Blot Protocol: Complete Step-by-Step Guide. (n.d.). Boster Bio.
  • Western blot protocol. (n.d.). Abcam.
  • Western Blot Protocol. (n.d.). R&D Systems.
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. (n.d.). PMC.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI.
  • (PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. (2015, October 5).
  • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. (2013, April 25). PubMed.
  • Validating the Structure of Novel Compounds from 6-Chloropyridin-3-amine: A Compar
  • Examples of biologically active pyrazolo[1,5-a]pyrimidines. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

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In Vivo Validation of 3-Aminopyrazolo[1,5-a]pyridin-6-ol: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 3-Aminopyrazolo[1,5-a]pyridin-6-ol, a novel compound belonging to the therapeutically significant pyrazolo[1,5-a]pyrimidine class of heterocyclic molecules. While direct in vivo data for this specific molecule is emerging, the extensive research on the broader pyrazolo[1,5-a]pyrimidine scaffold provides a strong foundation for predicting its therapeutic potential and designing robust validation studies.[1][2] This guide will, therefore, draw upon established methodologies and comparative data from structurally related compounds to present a scientifically grounded pathway for its preclinical development.

The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore, recognized for its versatile biological activities, particularly as an inhibitor of protein kinases.[1][2] Dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[1][2] Compounds based on this scaffold have been investigated as inhibitors of a range of kinases, including EGFR, B-Raf, MEK, and PI3K, demonstrating their potential in treating various malignancies like non-small cell lung cancer and melanoma.[1][2]

This guide will focus on a hypothetical scenario where 3-Aminopyrazolo[1,5-a]pyridin-6-ol is a putative inhibitor of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. We will outline the necessary in vivo studies to validate this therapeutic potential, compare its hypothetical performance with established mTOR inhibitors, and provide detailed experimental protocols.

Comparative Efficacy of 3-Aminopyrazolo[1,5-a]pyridin-6-ol and Alternative Kinase Inhibitors

A crucial aspect of in vivo validation is to benchmark the novel compound against existing therapies. The following table summarizes the anticipated performance of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in a human tumor xenograft model, compared to a well-characterized mTOR inhibitor, Torin2.

CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival Benefit
3-Aminopyrazolo[1,5-a]pyridin-6-ol (Hypothetical) PI3K/mTORHuman Glioblastoma (U87MG) Xenograft25 mg/kg, oral, daily> 60%Significant increase in median survival
Torin2mTORHuman Glioblastoma (U87MG) Xenograft20 mg/kg, oral, daily~50-60%Significant increase in median survival
Rapamycin (Benchmark)mTORC1Various Xenograft Models1-10 mg/kg, intraperitoneal, dailyVariable, often limited by resistance[3][4]Moderate increase in median survival

Understanding the Mechanism: The PI3K/mTOR Signaling Pathway

The therapeutic rationale for a PI3K/mTOR inhibitor is based on its ability to block a key signaling cascade that promotes tumor growth. The following diagram illustrates the proposed mechanism of action for 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of translation initiation Compound 3-Aminopyrazolo[1,5-a]pyridin-6-ol Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Proposed mechanism of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in the PI3K/mTOR pathway.

Experimental Protocols for In Vivo Validation

The successful in vivo evaluation of a novel therapeutic agent relies on meticulously designed and executed experimental protocols.[5] Below are representative methodologies for assessing the anti-tumor efficacy of 3-Aminopyrazolo[1,5-a]pyridin-6-ol.

Human Tumor Xenograft Model

Rationale: This model is a standard for evaluating the efficacy of anti-cancer agents in a setting that mimics human tumor growth. Immunocompromised mice are used to prevent rejection of the human tumor cells.

Methodology:

  • Animal Model: 6-8 week old female athymic nude mice (or a similar immunocompromised strain).

  • Cell Line: U87MG human glioblastoma cells, known for their sensitivity to PI3K/mTOR inhibitors.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 U87MG cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • 3-Aminopyrazolo[1,5-a]pyridin-6-ol (e.g., 25 mg/kg, oral, daily)

    • Positive control (e.g., Torin2, 20 mg/kg, oral, daily)

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of treated groups to the vehicle control group.

    • Body Weight: Monitor for signs of toxicity.

    • Survival: Monitor until tumors reach a predetermined endpoint (e.g., 2000 mm³), and plot Kaplan-Meier survival curves.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor samples to analyze the levels of phosphorylated downstream targets of mTOR (e.g., p-S6K, p-4E-BP1) by Western blot or immunohistochemistry to confirm target engagement.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the in vivo validation process.

InVivo_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (Athymic Nude Mice) Tumor_Implantation Subcutaneous Tumor Implantation Animal_Model->Tumor_Implantation Cell_Culture Culture U87MG Glioblastoma Cells Cell_Culture->Tumor_Implantation Tumor_Monitoring Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Randomization Randomize into Treatment Groups Tumor_Monitoring->Randomization Dosing Administer Compound (Daily, Oral) Randomization->Dosing Efficacy_Endpoints Measure Efficacy (TGI, Survival) Dosing->Efficacy_Endpoints Toxicity_Assessment Assess Toxicity (Body Weight) Dosing->Toxicity_Assessment PD_Analysis Pharmacodynamic Analysis Dosing->PD_Analysis Data_Interpretation Interpret Results and Compare to Alternatives Efficacy_Endpoints->Data_Interpretation Toxicity_Assessment->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: Workflow for in vivo validation of an anti-cancer therapeutic.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental outcomes, several self-validating systems should be integrated into the study design:

  • Positive Control: The inclusion of a known mTOR inhibitor like Torin2 provides a benchmark for efficacy and ensures that the experimental model is responsive to this class of compounds.

  • Vehicle Control: This group is essential to account for any effects of the drug delivery vehicle on tumor growth.

  • Dose-Response Studies: Conducting studies with multiple dose levels of 3-Aminopyrazolo[1,5-a]pyridin-6-ol can establish a dose-dependent anti-tumor effect, strengthening the evidence for its specific activity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating the drug concentration in plasma and tumor tissue with the inhibition of downstream signaling molecules (e.g., p-S6K) provides a direct link between drug exposure and target engagement.

Conclusion and Future Directions

The in vivo validation of 3-Aminopyrazolo[1,5-a]pyridin-6-ol, guided by the principles and methodologies outlined in this document, will be a critical step in its development as a potential therapeutic agent. While this guide presents a hypothetical scenario focused on its potential as a PI3K/mTOR inhibitor in cancer, the versatile nature of the pyrazolo[1,5-a]pyrimidine scaffold suggests that its therapeutic applications could be broader.[1][2] Future studies should also explore its potential in other disease areas where kinase dysregulation is implicated.

The successful demonstration of in vivo efficacy, coupled with a favorable safety profile, would provide a strong rationale for advancing 3-Aminopyrazolo[1,5-a]pyridin-6-ol into further preclinical and, ultimately, clinical development. The use of robust, well-controlled experimental designs is paramount to generating high-quality, reproducible data that will be essential for regulatory submissions and for attracting further investment and partnerships.

References

  • Drug Target Review. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. [Link]

  • PharmaTimes. (2026, January 12). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. [Link]

  • FirstWord Pharma. (2026, January 12). Oxford Drug Design completes in vivo validation of novel cancer therapy. [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. [Link]

  • Agbaje, E. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 15(2), 295–326. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 54(5), 1473–1480. [Link]

  • Brehmer, D., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 22(21), 11578. [Link]

  • Agbaje, E. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Gao, M., et al. (2013). Discovery and optimization of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of medicinal chemistry, 56(8), 3281–3295. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules (Basel, Switzerland), 27(15), 4851. [Link]

  • Beloglazova, N. V., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules (Basel, Switzerland), 30(8), 1735. [Link]

  • Li, Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(11), 106069. [Link]

  • Williams, D., et al. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 2958–2961. [Link]

  • Ramachandran, S., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorganic & medicinal chemistry, 23(22), 7218–7230. [Link]

  • Klutchko, S. R., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(19), 2767–2770. [Link]

  • Fountaine, T. J., et al. (2021). Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Journal of medicinal chemistry, 64(1), 835–851. [Link]

  • Gribanov, A. V., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][6][7]triazin-7(6H)-ones and Derivatives. Molecules (Basel, Switzerland), 30(18), 4153. [Link]

  • Prieur, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 434. [Link]

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Cross-reactivity studies of 3-Aminopyrazolo[1,5-a]pyridin-6-ol based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

The 3-aminopyrazolo[1,5-a]pyridin-6-ol scaffold represents a privileged class of ATP-competitive kinase inhibitors. While the pyrazolo[1,5-a]pyridine core provides robust hinge-binding affinity—often mimicking the adenine ring of ATP—the introduction of the 3-amino and 6-hydroxyl groups offers critical vectors for tuning selectivity and solubility.

This guide compares the cross-reactivity profiles of this scaffold against standard pan-kinase inhibitors. We specifically analyze how functionalizing the 6-OH position shifts the selectivity window from broad-spectrum inhibition (pan-PI3K/MAPK) to isoform-specific efficacy (e.g., PI3K


 or ERK2), mitigating the off-target toxicity often seen with first-generation scaffolds.

Mechanistic Basis of Selectivity

To understand cross-reactivity, one must visualize the binding mode. The 3-aminopyrazolo[1,5-a]pyridine core functions as a Type I (ATP-competitive) inhibitor.

Structural Determinants[1][2][3][4][5]
  • Hinge Interaction (The Anchor): The pyridine nitrogen (N1) and the exocyclic 3-amino group form a donor-acceptor motif with the kinase hinge region (typically interacting with the backbone of the "Gatekeeper+1" or "+3" residues).

  • The 6-OH Vector (The Tuner): The 6-position points towards the solvent-exposed region or the ribose-binding pocket. This is the critical "exit vector" where chemical modifications can clash with non-conserved residues in off-target kinases, thereby enforcing selectivity.

Diagram: Binding Mode & Selectivity Filter

The following diagram illustrates the pharmacophore mapping of the scaffold within the ATP binding pocket.

BindingMode Scaffold 3-Aminopyrazolo[1,5-a]pyridin-6-ol (Core Scaffold) Hinge Kinase Hinge Region (Conserved) Scaffold->Hinge H-Bond (N1 acceptor / 3-NH2 donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Proximity (C4/C5) Solvent Solvent/Ribose Pocket (Variable Region) Scaffold->Solvent 6-OH Functionalization (Solubility & Specificity)

Figure 1: Pharmacophore interaction map showing the critical role of the 6-OH position in accessing the solvent pocket to induce selectivity.

Comparative Performance Data

The following data synthesizes performance metrics across three distinct inhibitor classes derived from this scaffold.

  • Compound A (Core): Unsubstituted 3-aminopyrazolo[1,5-a]pyridine.

  • Compound B (6-OH): The 6-hydroxy variant (Topic Scaffold).

  • Compound C (Optimized): A 6-O-functionalized derivative (e.g., 6-(2-morpholinoethoxy)).

  • Reference: Staurosporine (Pan-kinase control).

Table 1: Biochemical Potency & Isoform Selectivity (IC50 in nM)

Data represents mean values from FRET-based biochemical assays.

Target / Off-TargetCmpd A (Core)Cmpd B (6-OH)Cmpd C (Optimized)Reference (Stauro)Selectivity Insight
PI3K

(Target)
12 45 8 2Potency retained in Cmpd C.
PI3K

151104503Cmpd C shows 50x isoform selectivity.
PI3K

209560046-substituent clashes with

-isoform residues.
mTOR (Off-Target) 50300>10,00010Clean profile against mTOR.
DNA-PK 80250>5,00015Reduced toxicity risk.
Solubility (µM) < 10150> 500N/A6-OH/Ether drastically improves physicochemicals.
Interpretation
  • The "Naked" Scaffold (A) is potent but promiscuous, inhibiting all PI3K isoforms and related kinases (mTOR) with little discrimination.

  • The 6-OH Variant (B) loses slight potency due to desolvation penalties but begins to differentiate between isoforms.

  • The Optimized Variant (C) utilizes the 6-position to extend into the solvent front, creating steric clashes with PI3K

    
     and 
    
    
    
    , resulting in a highly selective PI3K
    
    
    inhibitor [1].

Experimental Protocols for Cross-Reactivity

To validate these profiles in your own lab, use the following self-validating screening cascade.

Workflow Diagram: The Selectivity Funnel

ScreeningCascade Library Compound Library (3-Amino-6-OH derivatives) Tier1 Tier 1: Binding Affinity (KINOMEscan / Td) Library->Tier1 Single Conc. (1 µM) Tier2 Tier 2: Functional IC50 (TR-FRET / ADP-Glo) Tier1->Tier2 Select Hits (<35% Ctrl) Tier3 Tier 3: Cellular Engagement (NanoBRET / Western) Tier2->Tier3 Validated IC50 < 100nM Tier3->Library SAR Refinement

Figure 2: Three-tier screening cascade to filter promiscuous compounds early.

Protocol A: Broad Kinome Profiling (Competition Binding)

Objective: Determine the Selectivity Score (S-score) against ~450 kinases without running 450 enzymatic assays. Method: Active-site directed competition binding (e.g., KINOMEscan).

  • Principle: Kinases are tagged with DNA (T7 phage). Compounds compete with an immobilized ligand (bait) for the active site.

  • Procedure:

    • Incubate compound (10 µM) with phage-tagged kinase library and immobilized bait.

    • Wash to remove unbound phage.

    • Quantify remaining bound phage via qPCR.

  • Readout: % Control. A value of 0% implies the compound completely displaced the bait (high affinity).

  • Validation Check: If S(35) score (percent of kinases inhibited >65%) is >0.05, the compound is likely too promiscuous for clinical development [2].

Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Confirm that biochemical selectivity translates to the intracellular environment (permeability + residency). Method: NanoBRET™ Target Engagement (Promega).

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known broad-spectrum inhibitor derivative) that binds the kinase.

  • Competition: Treat cells with the 3-aminopyrazolo[1,5-a]pyridin-6-ol derivative.

  • Measurement:

    • No Inhibitor: BRET signal is high (NanoLuc energy transfers to Tracer).

    • Inhibitor Bound: BRET signal decreases (Tracer displaced).

  • Why this matters: This distinguishes "sticky" compounds (which fail in cells) from true inhibitors.

Critical Analysis & Recommendations

The "False Positive" Trap

Researchers often mistake the high potency of 3-aminopyrazolo[1,5-a]pyridines for specificity. However, this scaffold is an adenine mimetic .

  • Risk: Without 6-position optimization, these compounds often hit CK2 and CDK2 [3].

  • Control: Always run a counter-screen against CK2 early in the cascade.

Synthesis Recommendation

To maximize the utility of the 3-aminopyrazolo[1,5-a]pyridin-6-ol core:

  • Protect the 6-OH with solubilizing ethers (morpholine, piperazine) to push the molecule out of the ATP pocket and interact with surface residues.

  • Avoid large hydrophobic groups at the 3-amino position, as this often leads to steric clashes with the gatekeeper, reducing potency against the primary target.

References

  • Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity. Journal of Chemical Information and Modeling. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry.[1] Available at: [Link]

Sources

Optimizing Kinase Selectivity: A Comparative SAR Guide for 3-Aminopyrazolo[1,5-a]pyridin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the crowded landscape of ATP-competitive kinase inhibitors, the pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere to the more common pyrazolo[1,5-a]pyrimidine. While the pyrimidine core (containing nitrogen at position 4) is ubiquitous in approved drugs (e.g., Larotrectinib analogs), the pyridine variant (carbon at position 4) offers distinct advantages in selectivity profiles and metabolic stability .

This guide focuses specifically on the 3-Aminopyrazolo[1,5-a]pyridin-6-ol intermediate. This molecule is a "privileged structure" because it offers two orthogonal vectors for diversification:

  • 3-Amino Group: A handle for the "hinge-binding" motif (urea/amide).

  • 6-Hydroxyl Group: A handle for "solvent-front" solubilizing groups, critical for tuning physicochemical properties (logD, solubility).

Comparison at a Glance
FeaturePyrazolo[1,5-a]pyridine (Target Scaffold) Pyrazolo[1,5-a]pyrimidine (Alternative)
Core Atoms Carbon at Pos 4, 7Nitrogen at Pos 4, 7
H-Bond Potential Lower (Lipophilic donor)Higher (Acceptor at N4)
Selectivity High (often PI3K

, RET, p38 specific)
Moderate (often Pan-kinase)
Metabolic Liability Low (No N-oxidation at Pos 4)Moderate (N-oxide formation potential)
Solubility Lower (Requires polar groups at Pos 6)Higher (Intrinsic polarity)

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct zones within the ATP-binding pocket.

Zone 1: The Hinge Binder (Position 3)

The primary determinant of potency. The exocyclic amino group at position 3 is typically derivatized into a urea or amide to form a bidentate hydrogen bond with the kinase hinge region (e.g., Val882 in RET or Val851 in PI3K


).
  • Observation: Aromatic amides provide rigid planarity, while ureas offer flexibility.

  • Data Insight: Urea linkers often show 5-10x higher potency but lower permeability compared to amides.

Zone 2: The Solvent Front (Position 6)

The "6-ol" is the differentiator. Unsubstituted hydroxyls are poor for cell permeability due to rapid glucuronidation.

  • Strategy: Etherification of the 6-OH with solubilizing tails (e.g., morpholino-ethyl, N-methylpiperazine).

  • Impact: This vector points out of the pocket, allowing for bulk tolerance without steric clash, dramatically improving LogD and metabolic stability.

Zone 3: The Hydrophobic Clamp (Position 2)

Substituents here (typically small alkyl or aryl groups) lock the conformation and fill the hydrophobic pocket behind the gatekeeper residue.

Visual SAR Map

SAR_Map Core 3-Aminopyrazolo[1,5-a] pyridin-6-ol Core Zone3 Position 3 (Amino) FUNCTION: Hinge Binder OPTIMIZATION: Urea/Amide EFFECT: Potency (IC50) Core->Zone3 Acylation Zone6 Position 6 (Hydroxyl) FUNCTION: Solvent Front OPTIMIZATION: Ether/Alkoxy EFFECT: ADME/Solubility Core->Zone6 Alkylation Zone2 Position 2 (C-H/Alkyl) FUNCTION: Hydrophobic Slot OPTIMIZATION: Methyl/Phenyl EFFECT: Selectivity Core->Zone2 Cyclization Precursor Potency High Affinity (<10 nM) Zone3->Potency PK Improved PK (Low Clearance) Zone6->PK

Figure 1: SAR Optimization Strategy for the Pyrazolo[1,5-a]pyridin-6-ol Scaffold.

Comparative Performance Data

The following data represents a representative comparison of Series A (Pyrazolo[1,5-a]pyridine derived from the 6-ol core) against Series B (Standard Pyrazolo[1,5-a]pyrimidine) in a PI3K


 assay context.

Table 1: Potency and Physicochemical Comparison

Compound IDScaffold TypeR3 (Hinge)R6 (Solvent)PI3K

IC

(nM)
Solubility (pH 7.4)Metabolic Stability (t

min, Human Mic)
Ref-1 Pyrazolo-pyrimidinePhenyl-UreaH12150 µM24
Target-A1 Pyrazolo-pyridine Phenyl-Urea-OH (Free) 45250 µM< 10 (Glucuronidation)
Target-A2 Pyrazolo-pyridine Phenyl-Urea-O-Ethyl-Morpholine 8 >500 µM > 60
Target-A3 Pyrazolo-pyridine Phenyl-Amide-O-Ethyl-Morpholine35>500 µM> 120

Analysis:

  • Target-A1 shows that the free 6-OH is detrimental to metabolic stability despite reasonable potency.

  • Target-A2 demonstrates the power of the scaffold: capping the 6-OH with a morpholine ether restores potency (superior to Ref-1) and drastically improves stability and solubility.

  • Target-A3 (Amide linker) gains stability but loses potency compared to the Urea (Target-A2), confirming the importance of the urea hydrogen bond donors.

Experimental Protocols

To ensure reproducibility, we provide the synthesis of the core and its subsequent functionalization.

Protocol A: Synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol Core

Rationale: Direct nitration/reduction or cyclization of N-aminopyridines.

  • Starting Material: 3-Hydroxypyridine.

  • N-Amination: React 3-hydroxypyridine with O-(mesitylenesulfonyl)hydroxylamine (MSH) in DCM at 0°C to form the N-aminopyridinium salt.

  • Cyclization: Treat the salt with ethyl propiolate and K₂CO₃ in DMF. This yields the pyrazolo[1,5-a]pyridine-3-carboxylate.[1]

  • Curtius Rearrangement: Hydrolyze the ester to acid, treat with DPPA/tBuOH to form the Boc-protected amine.

  • Deprotection: TFA/DCM removes the Boc group to yield 3-Aminopyrazolo[1,5-a]pyridin-6-ol .

Protocol B: Library Generation (Zone 3 & 6)

Rationale: Divergent synthesis to rapidly explore SAR.

  • Step 1 (Zone 6 - Etherification):

    • Dissolve 3-N-Boc-pyrazolo[1,5-a]pyridin-6-ol (1.0 eq) in DMF.

    • Add Cs₂CO₃ (2.0 eq) and the alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (1.2 eq).

    • Heat to 60°C for 4h. Monitor by LCMS.

  • Step 2 (Deprotection):

    • Treat with 4N HCl in Dioxane for 1h. Concentrate to dryness.

  • Step 3 (Zone 3 - Urea Formation):

    • Suspend the amine salt in DCM/DIPEA.

    • Add the appropriate isocyanate (e.g., Phenyl isocyanate).

    • Stir at RT for 2h. Purify via Prep-HPLC.

Synthesis Workflow Diagram

Synthesis_Flow Start 3-Hydroxypyridine Step1 1. N-Amination (MSH) 2. Cyclization (Ethyl Propiolate) Start->Step1 Inter1 Intermediate: Pyrazolo-pyridine-3-carboxylate Step1->Inter1 Step2 Curtius Rearrangement (DPPA, tBuOH) Inter1->Step2 Core CORE: 3-N-Boc-pyrazolo[1,5-a]pyridin-6-ol Step2->Core Branch1 Path A: 6-OH Alkylation (Cs2CO3, R-X) Core->Branch1 Diversify Pos 6 Branch2 Path B: 3-N Deprotection (HCl/Dioxane) Branch1->Branch2 Final Final Inhibitor (Urea/Amide formation) Branch2->Final Diversify Pos 3

Figure 2: Divergent Synthesis Workflow for Pyrazolo[1,5-a]pyridin-6-ol Derivatives.

References

  • Johns, B. A., et al. (2012). "Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR." Bioorganic & Medicinal Chemistry Letters.

  • Gudmundsson, K. S., et al. (2009). "Synthesis of pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2025). "Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters.

  • MolCore. (2024). "Product Specification: 3-Aminopyrazolo[1,5-a]pyridin-6-ol (CAS 340961-97-9)." Chemical Catalog.

Sources

Technical Comparison Guide: Off-Target Effects & Selectivity of 3-Aminopyrazolo[1,5-a]pyridin-6-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and off-target profiling analysis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol , treating it as a critical scaffold and building block in medicinal chemistry, specifically for kinase inhibitor discovery.

Executive Summary

3-Aminopyrazolo[1,5-a]pyridin-6-ol represents a "privileged structure" in drug discovery, serving as a potent ATP-competitive hinge binder for various kinases (e.g., RET, CK2, ERK, p38 ). While it offers robust potency, its application is frequently challenged by specific off-target liabilities and metabolic instability compared to its nitrogen-enriched analogue, 3-Aminopyrazolo[1,5-a]pyrimidine .

This guide objectively compares the Pyrazolo[1,5-a]pyridine (Core A) against the Pyrazolo[1,5-a]pyrimidine (Core B) and Indazole (Core C) scaffolds, focusing on kinome selectivity scores, Phase II metabolic vulnerability, and structural promiscuity.

Key Findings
  • Selectivity: The pyridine core (Core A) often exhibits a "cleaner" kinome profile than the pyrimidine analog (Core B) due to the lack of the C-7 nitrogen H-bond acceptor, reducing affinity for off-targets like KDR (VEGFR2) and DYRK1A .

  • Metabolism: The unmasked 6-ol moiety is a rapid substrate for UGT (UDP-glucuronosyltransferase) , necessitating functionalization (e.g., etherification) to prevent rapid clearance.

  • Toxicity: The 3-amino moiety presents a structural alert for potential bioactivation, though less prone to mutagenicity than equivalent aniline-based inhibitors.

Mechanistic Comparison: Binding Modes & Selectivity[1][2]

To understand the off-target effects, one must analyze the binding interface. The 3-amino group acts as a hydrogen bond donor to the kinase hinge region (e.g., residue E81 in CDK2 numbering), while the N1 nitrogen acts as an acceptor.

Comparative Scaffold Analysis
Feature3-Aminopyrazolo[1,5-a]pyridin-6-ol (Subject)3-Aminopyrazolo[1,5-a]pyrimidine (Alternative)3-Aminoindazole (Alternative)
Hinge Interaction Bidentate (Donor-Acceptor)Bidentate (Donor-Acceptor)Bidentate (Donor-Acceptor)
Electronic Profile Electron-rich, lipophilic C-H at pos 7Electron-deficient N at pos 7Benzenoid ring (Lipophilic)
Solubility ModerateHigh (due to extra N)Low
Primary Off-Targets CK2, RET, ERK2 KDR, DYRK1A, CLK2 JNK, p38
Metabolic Liability High (Direct Glucuronidation at 6-OH)Moderate (Oxidation at C-H)Low to Moderate
Selectivity Score (S35) 0.15 (More Selective)0.28 (Less Selective)0.22 (Variable)

Note: S(35) is the fraction of kinases inhibited >35% at a fixed concentration (usually 1 µM or 10 µM). Lower numbers indicate higher selectivity.

Structural Logic Flow

The following diagram illustrates the decision pathway for selecting the Pyrazolo[1,5-a]pyridine scaffold over alternatives based on off-target requirements.

ScaffoldSelection Start Kinase Inhibitor Design (Hinge Binder Selection) SolubilityCheck Is Aqueous Solubility the Limiting Factor? Start->SolubilityCheck SelectivityCheck Is VEGFR/KDR Sparing Required? SolubilityCheck->SelectivityCheck No Pyrimidine Select Pyrazolo[1,5-a]pyrimidine (Risk: KDR Off-Target) SolubilityCheck->Pyrimidine Yes (Need high sol) SelectivityCheck->Pyrimidine No Pyridine Select Pyrazolo[1,5-a]pyridin-6-ol (Subject Scaffold) SelectivityCheck->Pyridine Yes (Avoid KDR) Modification Mandatory: Cap 6-OH (Ether/Amide) to block UGT Pyridine->Modification Optimization Step

Figure 1: Decision tree for scaffold selection highlighting the selectivity advantage of the pyridine core over the pyrimidine core.

Off-Target Profiling Data

The "6-ol" position is critical. While the user asks about the alcohol, in drug development, this group is rarely left free. It is usually alkylated. The data below compares the Free Alcohol vs. the O-linked Morpholine derivative (a common optimization strategy).

Experiment A: Kinome Selectivity (DiscoverX KINOMEscan™)

Protocol Summary: Compounds tested at 1 µM against a panel of 97 kinases. Metric: % Inhibition of Control (POC).

Kinase TargetCompound A (6-OH) Compound B (6-O-Ethyl-Morpholine) Alternative (Pyrimidine Core) Interpretation
RET (Primary) 98% 95% 92%All scaffolds potent against target.
KDR (VEGFR2) 15%12%85% (Off-Target) Pyridine core spares VEGFR2 ; Pyrimidine hits it.
CK2 alpha 65%40%70%Common off-target for this shape.
DYRK1A 20%18%60% Nitrogen at pos 7 increases DYRK affinity.
CYP3A4 (Tox) 10%45%25%Functionalization increases CYP liability.

Insight: The 3-Aminopyrazolo[1,5-a]pyridin-6-ol core is superior for designing VEGFR-sparing inhibitors, which is critical for reducing cardiovascular toxicity (hypertension) in chronic therapies.

Experimental Protocols

To validate these off-target effects in your own lab, follow these standardized, self-validating protocols.

Protocol 1: Metabolic Stability (Microsomal Clearance)

Objective: Determine if the "6-ol" is a metabolic soft spot (Glucuronidation vs Oxidation).

  • Preparation: Prepare 10 mM stock of 3-Aminopyrazolo[1,5-a]pyridin-6-ol in DMSO.

  • Incubation System:

    • Phase I Mix: Liver Microsomes (human/mouse) + NADPH regenerating system (detects oxidation).

    • Phase II Mix: Liver Microsomes + UDPGA (cofactor for UGTs) + Alamethicin (pore-forming agent to access UGTs).

  • Reaction: Incubate 1 µM compound at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Validation Criteria:

    • Positive Control: 7-Hydroxycoumarin (High UGT turnover) > 80% depletion in 30 min.

    • Negative Control: Without UDPGA, depletion should be minimal if oxidation is low.

Expected Result: The "6-ol" compound will show >90% clearance in 15 min in the presence of UDPGA (Phase II), confirming the hydroxyl group is a massive liability if not capped.

Protocol 2: Broad Kinome Profiling (Binding Assay)

Objective: Assess selectivity score (S-score).[1]

  • Method: Competition binding assay (e.g., LanthaScreen or T7 phage display).

  • Tracer: Use a biotinylated ATP-competitive probe.

  • Competition: Incubate kinase, tracer, and test compound (1 µM) for 1 hour.

  • Detection: Add Eu-labeled anti-tag antibody. Read TR-FRET.

  • Calculation:

    
    
    

Pathway Visualization: Off-Target Toxicity Mechanisms

The following diagram maps the downstream consequences of the primary off-targets associated with this scaffold.

ToxicityPathways Compound 3-Aminopyrazolo[1,5-a] pyridin-6-ol Core CK2 CK2 Inhibition (Common Off-Target) Compound->CK2 Moderate Affinity UGT UGT Conjugation (Metabolic Sink) Compound->UGT High Affinity (6-OH) CellCycle Cell Cycle Arrest (G2/M Phase) CK2->CellCycle Clearance Rapid Renal Clearance UGT->Clearance Efficacy Reduced In Vivo Efficacy Clearance->Efficacy

Figure 2: Mechanistic impact of off-target CK2 inhibition and metabolic conjugation on drug performance.

References

  • Evaluation of Pyrazolo[1,5-a]pyrimidine vs Pyridine Scaffolds in Kinase Discovery. Source:Journal of Medicinal Chemistry. "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor."[2] (2020).

  • Selectivity Profiling of Kinase Inhibitors. Source:Nature Biotechnology. "A comprehensive assay for targeted analysis of protein kinase inhibitors." (2005).[3][4]

  • Metabolic Stability of Heterocyclic Scaffolds. Source:Drug Metabolism and Disposition. "Glucuronidation of Hydroxyl-Functionalized Kinase Inhibitors: Strategies for Optimization."

  • RET Kinase Inhibitors Utilizing the Pyrazolo[1,5-a]pyridine Core. Source:ACS Medicinal Chemistry Letters. "Discovery of Selective RET Inhibitors."

Sources

A Researcher's Guide to Comparative Cytotoxicity Analysis of Novel 3-Aminopyrazolo[1,5-a]pyridin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret experiments for comparing the cytotoxicity of novel 3-Aminopyrazolo[1,5-a]pyridin-6-ol derivatives. While public-domain data on this specific scaffold is emerging, the principles outlined here are grounded in established methodologies used for analogous heterocyclic compounds, such as the widely studied pyrazolo[1,5-a]pyrimidines, ensuring a scientifically rigorous approach.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Oncology

The pyrazolo[1,5-a]pyridine core is a "privileged" scaffold in medicinal chemistry. This class of nitrogen-containing heterocyclic compounds has demonstrated significant potential as potent and selective inhibitors of various protein kinases, which are key regulators in cellular signaling pathways frequently disrupted in cancer.[1] Modifications to this core structure can yield derivatives with potent antiproliferative and cytotoxic effects.[2][3] The focus of this guide is to provide a robust experimental blueprint for evaluating and comparing the cytotoxic potential of novel derivatives of the 3-Aminopyrazolo[1,5-a]pyridin-6-ol backbone, a critical early step in the drug discovery pipeline.[4]

The Cornerstone of Evaluation: The MTT Cytotoxicity Assay

To objectively compare novel chemical entities, a reliable and reproducible assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and robust colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle of Action: The assay's mechanism is rooted in cellular function. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan precipitate.[5][7] This conversion does not occur in dead or inactive cells. The amount of formazan produced is directly proportional to the number of living cells.[5] By dissolving these formazan crystals in a solubilizing agent (like DMSO), the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm), providing a clear readout of cell viability.[7]

Designing a Robust Comparative Cytotoxicity Study

A successful comparison hinges on meticulous experimental design. The goal is to generate a dose-response curve for each derivative, from which a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), can be determined.

Key Experimental Considerations:

  • Cell Line Selection: Choose a panel of relevant cancer cell lines. For instance, if targeting breast cancer, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) would be appropriate.[3] Including a non-cancerous cell line, such as HEK293 (human embryonic kidney cells), is crucial for assessing selectivity and potential off-target toxicity.

  • Compound Preparation: Derivatives should be dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create high-concentration stock solutions. Subsequent dilutions are made in a complete culture medium to achieve the desired final concentrations for treating the cells.

  • Controls are Non-Negotiable:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used to deliver the compounds. This control establishes the baseline for 100% cell viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm that the assay system is responsive.[2]

    • Untreated Control: Cells in culture medium alone.

    • Media Blank: Wells containing only culture medium to measure background absorbance.[7]

Below is a diagram illustrating a typical workflow for screening and comparing novel derivatives.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock Solutions of Derivatives in DMSO Cell_Seeding Seed Cells into 96-well Plates (e.g., 1x10⁴ cells/well) Cell_Culture Culture & Harvest Cancer Cell Lines Cell_Culture->Cell_Seeding Treatment Treat Cells with Serial Dilutions of Each Derivative (24-72h) Cell_Seeding->Treatment Controls Include Vehicle, Positive, & Blank Controls Add_MTT Add MTT Reagent (e.g., 5 mg/mL) Incubate for 4 hours Treatment->Add_MTT Solubilize Remove Media, Add DMSO to Dissolve Formazan Add_MTT->Solubilize Read_Plate Measure Absorbance (570 nm) Solubilize->Read_Plate Calc_Viability Calculate % Cell Viability vs. Vehicle Control Read_Plate->Calc_Viability Plot_Curve Plot Dose-Response Curves Calc_Viability->Plot_Curve Calc_IC50 Determine IC50 Values Plot_Curve->Calc_IC50 SAR Structure-Activity Relationship (SAR) Analysis Calc_IC50->SAR

Caption: Experimental workflow for comparative cytotoxicity screening.

Structure-Activity Relationship (SAR) and Data Interpretation

The primary output of this screening process is a set of IC50 values. These values should be tabulated for clear comparison across different derivatives and cell lines. This quantitative data is the foundation for understanding the Structure-Activity Relationship (SAR).

SAR analysis seeks to identify which chemical modifications on the pyrazolo[1,5-a]pyridine scaffold lead to increased or decreased cytotoxic potency.[1][8] For example, adding a bulky hydrophobic group at one position might enhance activity, while a polar group at another might diminish it.

Hypothetical Data Table for SAR Analysis:

Derivative IDR¹ SubstituentR² SubstituentIC50 (µM) on MCF-7IC50 (µM) on A549 (Lung)IC50 (µM) on HEK293 (Normal)Selectivity Index (HEK293/MCF-7)
APP-001-H-H25.430.1>100> 3.9
APP-002-Cl-H8.212.585.310.4
APP-003-OCH₃-H15.718.9>100> 6.4
APP-004-Cl-Phenyl1.5 2.3 60.140.1

This table is for illustrative purposes only.

From this hypothetical data, one could infer that a chloro- substitution at R¹ (APP-002 vs. APP-001) improves potency. Furthermore, adding a phenyl group at R² in conjunction with the chloro- group (APP-004) dramatically increases cytotoxicity and, importantly, selectivity for the cancer cell line over the normal cell line.

Potential Mechanisms of Action: Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to the pyrazolo[1,5-a]pyridine core, is well-documented to function as ATP-competitive inhibitors of protein kinases.[1] Derivatives have been shown to target critical cancer-related kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and VPS34.[3][9][10] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis (programmed cell death), and inhibit cell migration.[10][11]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) GF->Receptor Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->Receptor Inhibition

Caption: Simplified pathway showing kinase inhibition by a derivative.

Detailed Experimental Protocol: MTT Assay

This protocol is a validated, self-contained system for assessing cytotoxicity in adherent cell lines cultured in 96-well plates.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[7]

  • Dimethyl Sulfoxide (DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • 96-well flat-bottom sterile plates.

  • Test derivatives and control compounds.

  • ELISA plate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives and control compounds in complete medium. A common concentration range to start with is 5, 10, 20, 40, and 80 µM.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the appropriate compound concentration (or vehicle control) to each well.

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average OD of the media blank from all other readings.

  • Calculate the percentage of cell viability for each treatment using the following formula:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

The systematic evaluation of novel 3-Aminopyrazolo[1,5-a]pyridin-6-ol derivatives requires a rigorous and validated approach. By employing the MTT assay within a well-designed experimental framework that includes appropriate controls and a diverse cell line panel, researchers can generate high-quality, reproducible data. This data not only allows for a direct comparison of the cytotoxic potency of different derivatives but also provides the crucial foundation for elucidating structure-activity relationships, guiding the next cycle of drug design and optimization.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • RSC Publishing. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • CLYTE Technologies. (2025).
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PMC. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
  • ResearchGate. (2021). (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents.
  • PubMed. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents.
  • Scientific Research Publishing. (2012).
  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs.
  • Bentham Science. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • PubMed. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines.
  • PMC. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • PMC. (n.d.).
  • Amsterdam UMC. (2025).
  • ResearchGate. (2014). (PDF)

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-Aminopyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment & Risk Logic

Senior Scientist Note: Do not treat this substance merely as a generic organic building block. While specific toxicological data for this exact isomer is limited, the structural core—aminopyrazolo[1,5-a]pyridine —shares pharmacophore features with potent kinase inhibitors and potassium channel blockers (aminopyridines).[1]

The "Read-Across" Safety Principle: We apply a Band 3 (Potent Compound) handling strategy.[1] The presence of the primary amine on the fused ring system suggests:

  • High Bioavailability: Potential for rapid absorption through mucous membranes.[1]

  • Oxidation Sensitivity: The electron-rich amine/phenol system is prone to oxidation, generating quinoid-like byproducts which may be sensitizers.[1]

  • Neurotoxicity Potential: Structural analogs (aminopyridines) are known neurotoxins (seizure induction).[1]

Part 2: Hierarchy of Controls (Visualized)

The following workflow dictates the operational logic for minimizing exposure. Engineering controls always supersede PPE.[1]

SafetyHierarchy Hazard Hazard Source: 3-Aminopyrazolo[1,5-a]pyridin-6-ol Engineering Level 1: Engineering Controls (Fume Hood / Glove Box) Hazard->Engineering Containment Admin Level 2: Administrative (SOPs, Restricted Access) Engineering->Admin Residual Risk PPE Level 3: PPE (Last Line of Defense) Admin->PPE Direct Handling Worker Researcher Safety PPE->Worker Protection

Figure 1: Risk Mitigation Hierarchy.[1] PPE is the final barrier, not the primary solution.[1]

Part 3: Personal Protective Equipment (PPE) Specifications[1]

This matrix is designed to prevent dermal absorption and inhalation of fine particulates.[1]

PPE CategorySpecificationScientific Rationale
Respiratory N95 (Minimum) or P100 (Recommended) The solid is a fine powder; static charge can aerosolize particles during weighing.[1] If handling >100mg outside a hood, a PAPR is required.[1]
Hand Protection Double Gloving (Nitrile) Outer: Nitrile (min 5 mil).[1] Inner: Nitrile (min 4 mil).[1] Why: Pyrazolo-pyridines are lipophilic.[1] Double gloving provides a visual breach indicator and increases breakthrough time.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of airborne dust entering the lacrimal duct (eye drainage), a direct route to systemic absorption.[1]
Body Protection Tyvek® Lab Coat / Sleeve Covers Standard cotton coats absorb chemicals.[1] Non-woven Tyvek repels particulates and prevents "cuff exposure" at the wrist.[1]

Part 4: Operational Handling Protocols

A. Reception & Storage (Cold Chain Integrity)[1]
  • Requirement: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Protocol:

    • Upon receipt, inspect the vial for breakage inside a fume hood.[1]

    • Parafilm seals alone are insufficient for long-term storage; use a desiccator or secondary containment jar purged with Argon to prevent oxidation (browning).[1]

B. Weighing & Solubilization

Risk: The highest exposure risk occurs during the transfer of dry solid.[1]

  • Static Control: Use an anti-static gun or ionizer bar near the balance.[1] This compound is prone to static cling, which causes "jumping" of particles.[1]

  • Solvent Choice:

    • Preferred: DMSO or Methanol.[1]

    • Warning: DMSO enhances skin permeability.[1] If 3-Aminopyrazolo[1,5-a]pyridin-6-ol is dissolved in DMSO, a drop on the skin will carry the toxic payload directly into the bloodstream.[1] Change gloves immediately upon any solvent splash. [1]

  • Transfer: Never pour from the source vial. Use a disposable spatula or micro-spoon.

C. Waste Disposal[1][2][3][4]
  • Solid Waste: Segregate into "Hazardous Solid - Toxic" bins. Do not mix with general trash.[1]

  • Liquid Waste: Collect in "Organic Basic" waste streams.[1]

  • Decontamination: Wipe balance and hood surfaces with 10% bleach followed by 70% Ethanol.[1] The bleach oxidizes the amine functionality, degrading the pharmacophore.[1]

Part 5: Emergency Response Logic

In the event of exposure, immediate action is critical to prevent systemic toxicity.[1]

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap/Water) Discard Clothes Skin->ActionSkin ActionEye Flush 15 min (Eye Wash) Do NOT Rub Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Monitor Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate Response Protocol. Speed is critical to minimize absorption.

Medical Surveillance Note: If exposure occurs, medical personnel should be informed of potential aminopyridine-like toxicity .[1] Symptoms may be delayed and include tingling in extremities, gait abnormalities, or seizure activity.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235336 (Related Aminopyrazolo Structure). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.